2-carboxymyristoyl-CoA
Description
Properties
Molecular Formula |
C36H62N7O19P3S |
|---|---|
Molecular Weight |
1021.9 g/mol |
IUPAC Name |
2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]tetradecanoic acid |
InChI |
InChI=1S/C36H62N7O19P3S/c1-4-5-6-7-8-9-10-11-12-13-14-23(34(48)49)35(50)66-18-17-38-25(44)15-16-39-32(47)29(46)36(2,3)20-59-65(56,57)62-64(54,55)58-19-24-28(61-63(51,52)53)27(45)33(60-24)43-22-42-26-30(37)40-21-41-31(26)43/h21-24,27-29,33,45-46H,4-20H2,1-3H3,(H,38,44)(H,39,47)(H,48,49)(H,54,55)(H,56,57)(H2,37,40,41)(H2,51,52,53)/t23?,24-,27-,28-,29+,33-/m1/s1 |
InChI Key |
LOCLARNIYQVTDB-UCXPIXOESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Function of 2-Carboxy Fatty Acyl-CoAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of the endogenous functions of a specialized class of metabolites: 2-carboxy fatty acyl-CoAs. Due to the limited direct research on this specific molecular species, this document leverages data from the closely related and better-studied dicarboxylic acyl-CoAs to infer their metabolic fate, enzymatic interactions, and potential physiological roles. The guide covers the metabolic pathways involved in their processing, primarily peroxisomal β-oxidation, and discusses the analytical methodologies for their detection and quantification. Experimental workflows and key enzymatic players are detailed, and all signaling and metabolic pathways are visualized using diagrams. This document aims to serve as a foundational resource for researchers investigating lipid metabolism, metabolic disorders, and novel therapeutic targets.
Introduction
Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism, participating in energy production, membrane biosynthesis, and cellular signaling. A unique and less-explored subclass of these molecules is the 2-carboxy fatty acyl-CoAs, which are characterized by an additional carboxyl group at the alpha-carbon (C2) position. Direct studies on the endogenous function of 2-carboxy fatty acyl-CoAs are scarce. Therefore, this guide will primarily focus on the metabolism of dicarboxylic acyl-CoAs as a proxy, as they share the feature of having two carboxyl groups. Dicarboxylic acids are formed endogenously through the ω-oxidation of monocarboxylic fatty acids, a pathway that becomes significant when mitochondrial β-oxidation is overwhelmed or impaired.[1] These dicarboxylic acids are subsequently activated to their CoA thioesters to enter catabolic pathways.[1]
The presence of a carboxyl group at the C2 position likely presents unique metabolic challenges and regulatory opportunities due to steric hindrance and altered electronic properties, potentially influencing enzyme-substrate interactions. Understanding the metabolism of these molecules is crucial for a complete picture of lipid homeostasis and may reveal novel insights into metabolic diseases.
Metabolic Pathways of Dicarboxylic Acyl-CoAs
The primary route for the catabolism of dicarboxylic acyl-CoAs is peroxisomal β-oxidation.[1][2][3] While mitochondria can also contribute to their degradation, peroxisomes are equipped with specialized enzymes to handle these substrates.[4][5]
Peroxisomal β-Oxidation
Peroxisomal β-oxidation is a cyclical pathway that shortens the acyl chain of fatty acyl-CoAs, including dicarboxylic acyl-CoAs.[2][3] This pathway is particularly important for substrates that are poorly metabolized by mitochondria, such as very long-chain fatty acids and branched-chain fatty acids.[6][7] The process involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA.[7] For dicarboxylic acyl-CoAs, the pathway proceeds until the chain is sufficiently shortened, at which point the resulting medium-chain dicarboxylic acyl-CoA can be further metabolized.
Hypothetical Metabolism of 2-Carboxy Fatty Acyl-CoAs
The metabolism of a fatty acyl-CoA with a carboxyl group at the C2 position has not been explicitly described. However, based on the known metabolism of other α-substituted fatty acids, such as 2-methyl-branched fatty acids (e.g., pristanic acid), a specialized peroxisomal pathway is likely involved.[6][8] The α-oxidation pathway, which is responsible for the metabolism of 3-methyl-branched fatty acids, involves an initial hydroxylation at the α-carbon followed by cleavage.[9] It is plausible that a similar enzymatic machinery could be involved in the processing of 2-carboxy fatty acyl-CoAs, potentially involving a decarboxylation step.
The steric hindrance posed by the C2-carboxyl group may prevent typical β-oxidation enzymes from acting on this substrate. Therefore, a preparatory enzymatic step to remove or modify this group might be necessary before the carbon chain can be shortened.
Key Enzymes and Quantitative Data
| Enzyme Class | Enzyme Example | Substrate(s) | Cellular Location | Function |
| Synthetases | Dicarboxylyl-CoA Synthetase | Dicarboxylic acids | Microsomes | Activation of dicarboxylic acids to their CoA esters.[1] |
| Oxidases | Acyl-CoA Oxidase (ACOX1) | Dicarboxylyl-CoAs, Straight-chain acyl-CoAs | Peroxisomes | First step of peroxisomal β-oxidation.[2] |
| Dehydrogenases | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Medium-chain dicarboxylyl-CoAs | Mitochondria | Dehydrogenation step in mitochondrial β-oxidation.[4] |
| Hydratases/ Dehydrogenases | L- and D-Bifunctional Proteins (EHHADH, HSD17B4) | Enoyl-CoAs, Hydroxyacyl-CoAs | Peroxisomes | Hydratase and dehydrogenase steps in peroxisomal β-oxidation.[1] |
| Thiolases | Peroxisomal Thiolase | 3-Ketoacyl-CoAs | Peroxisomes | Thiolytic cleavage to release acetyl-CoA.[3] |
Experimental Protocols
The analysis of dicarboxylic acyl-CoAs presents analytical challenges due to their polarity and low abundance. The most common approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often requiring a derivatization step to improve chromatographic retention and ionization efficiency.[10][11]
General Workflow for Dicarboxylic Acyl-CoA Analysis
Detailed Methodological Steps (Generalized)
-
Sample Preparation and Extraction:
-
Tissue samples are homogenized in a cold organic solvent mixture (e.g., chloroform/methanol) to precipitate proteins and extract lipids and acyl-CoAs.[12]
-
A liquid-liquid extraction is performed to separate the acyl-CoAs from other lipids.[12] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.
-
-
Derivatization:
-
To improve the chromatographic behavior of polar dicarboxylic acids, a derivatization step is often employed. A common method is esterification with butanolic HCl to form dibutyl esters.[10][11]
-
Another approach is derivatization with 3-nitrophenylhydrazine (3-NPH), which has shown high derivatization efficiency.[13]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved using a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing an acid modifier like formic acid to improve peak shape.[10]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion pairs specific to the derivatized dicarboxylic acyl-CoAs are monitored.[11]
-
-
Quantification:
-
Absolute quantification is achieved by using stable isotope-labeled internal standards that are added to the sample prior to extraction to account for matrix effects and variations in sample preparation.
-
Synthesis of Standards
The lack of commercially available standards for many dicarboxylic acyl-CoAs necessitates their chemical or enzymatic synthesis for use in quantification and as reference materials. A common method for synthesizing CoA thioesters is the mixed-anhydride method.[14] For example, ethylmalonyl-CoA can be synthesized from ethylmalonic acid.[14] This approach can be adapted for the synthesis of various dicarboxylic acyl-CoA standards.
Potential Signaling Functions
While the primary role of dicarboxylic acyl-CoAs appears to be metabolic, the possibility of their involvement in cellular signaling cannot be entirely dismissed. Some dicarboxylic acids that are intermediates of the TCA cycle, such as succinate and fumarate, have been identified as signaling molecules that can regulate gene expression and cellular processes.[15] However, a direct signaling role for dicarboxylic acyl-CoAs derived from fatty acid metabolism has yet to be established. Their accumulation under conditions of metabolic stress could potentially modulate the activity of nuclear receptors or other signaling proteins, but this remains an area for future investigation.
Conclusion and Future Directions
The endogenous function of 2-carboxy fatty acyl-CoAs is a nascent field of research. By using dicarboxylic acyl-CoAs as a proxy, we can infer that these molecules are likely metabolized in peroxisomes via a specialized β-oxidation pathway. The presence of a carboxyl group at the C2 position suggests that unique enzymatic machinery may be required for their catabolism, potentially involving α-oxidation-like steps.
Future research should focus on:
-
Developing sensitive and specific analytical methods for the direct quantification of 2-carboxy and other dicarboxylic acyl-CoAs in various tissues.
-
Identifying the specific enzymes responsible for the synthesis and degradation of 2-carboxy fatty acyl-CoAs.
-
Investigating the potential signaling roles of these molecules, particularly under conditions of metabolic stress where their production is likely to be elevated.
-
Elucidating the impact of the accumulation of these metabolites in metabolic disorders.
A deeper understanding of this unique class of fatty acyl-CoAs will undoubtedly contribute to our knowledge of lipid metabolism and may open new avenues for therapeutic intervention in metabolic diseases.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 4. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-oxidation of 3-methyl-substituted fatty acids and its thiamine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
The Emerging Role of 2-Carboxymyristoyl-CoA in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoylation, the covalent attachment of myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs protein function and localization. This process is catalyzed by N-myristoyltransferase (NMT). Dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it a compelling target for therapeutic intervention. This technical guide explores the putative role of 2-carboxymyristoyl-CoA, a synthetic analogue of the natural substrate myristoyl-CoA, in lipid metabolism. Based on extensive evidence from studies on structurally related 2-substituted myristoyl-CoA analogues, this document posits that this compound acts as a competitive inhibitor of N-myristoyltransferase. We provide a comprehensive overview of the proposed mechanism of action, quantitative data on related inhibitors, detailed experimental protocols for inhibitor synthesis and characterization, and a discussion of its potential metabolic fate.
Introduction: The Significance of N-Myristoylation
N-myristoylation is a vital co- and post-translational modification where the 14-carbon saturated fatty acid, myristate, is transferred from myristoyl-CoA to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins. This lipid modification is crucial for membrane targeting, signal transduction, protein-protein interactions, and the structural stability of proteins. The enzyme responsible for this modification is N-myristoyltransferase (NMT).
Given its fundamental role in cellular processes, the inhibition of NMT has emerged as a promising strategy for the development of novel therapeutics against various diseases, including fungal infections, parasitic diseases, and cancer.[1] This has spurred research into the design and synthesis of myristoyl-CoA analogues as potential NMT inhibitors.
Proposed Role of this compound as an N-Myristoyltransferase Inhibitor
Direct experimental data on this compound is not currently available in the public domain. However, based on structure-activity relationship studies of various 2-substituted myristoyl-CoA analogues, it is highly probable that this compound functions as a competitive inhibitor of N-myristoyltransferase.
The rationale for this hypothesis is based on studies of compounds with modifications at the C2 position of the myristoyl group. Analogues such as S-(2-oxopentadecyl)-CoA, S-(2-hydroxypentadecyl)-CoA, and S-(2-bromotetradecanoyl)-CoA have all been shown to inhibit NMT activity.[2][3] The presence of a bulky and polar carboxyl group at the 2-position of the myristoyl chain in this compound is expected to sterically hinder the proper positioning of the substrate within the NMT active site, thereby preventing the transfer of the myristoyl group to the target peptide.
Mechanism of Inhibition
The proposed mechanism of inhibition for this compound is competitive inhibition with respect to myristoyl-CoA. The analogue would bind to the myristoyl-CoA binding site of NMT, but the presence of the 2-carboxy group would prevent the subsequent acyl transfer to the N-terminal glycine of the protein substrate.
Caption: Proposed mechanism of NMT inhibition.
Quantitative Data on Related NMT Inhibitors
While specific quantitative data for this compound is unavailable, the inhibitory constants (Ki) of several 2-substituted myristoyl-CoA analogues provide a strong basis for its potential potency.
| Inhibitor | Substitution at C2 | Ki (nM) | Reference |
| S-(2-oxopentadecyl)-CoA | Keto | 24 | [2] |
| S-(2-bromotetradecanoyl)-CoA | Bromo | - | [3] |
| S-(2-hydroxypentadecyl)-CoA | Hydroxy | - | [2] |
Note: Specific Ki values for all analogues were not consistently reported across the literature.
Potential Metabolic Fate of this compound
Should this compound be present in a biological system, its metabolic fate would likely involve pathways that handle dicarboxylic acids. Long-chain dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation.[4] This process would sequentially shorten the carbon chain, ultimately yielding smaller dicarboxylic acyl-CoAs and acetyl-CoA.
Caption: Potential metabolic fate of this compound.
Experimental Protocols
Synthesis of 2-Substituted Myristoyl-CoA Analogues
The synthesis of 2-substituted myristoyl-CoA analogues generally follows a multi-step chemical synthesis. The following is a generalized protocol based on the synthesis of similar compounds.[2]
Materials:
-
Myristic acid
-
Thionyl chloride
-
Appropriate nucleophile for C2 substitution (e.g., for carboxylation, a malonic ester synthesis approach could be adapted)
-
Coenzyme A trilithium salt
-
Anhydrous solvents (e.g., THF, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Activation of Myristic Acid: Convert myristic acid to its acyl chloride by reacting with thionyl chloride.
-
C2-Substitution: Introduce the desired substituent at the 2-position. For a carboxyl group, this would likely involve a more complex series of reactions, potentially starting from a different precursor or utilizing a malonic ester synthesis followed by hydrolysis and decarboxylation to yield the 2-carboxy myristic acid.
-
Thioesterification with Coenzyme A: The modified fatty acid is then activated (e.g., as an N-hydroxysuccinimide ester) and reacted with the trilithium salt of Coenzyme A in an appropriate solvent system to form the final this compound product.
-
Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC).
In Vitro N-Myristoyltransferase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against NMT.[5][6][7]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a synthetic peptide derived from a known NMT substrate like the Src kinase)
-
[³H]-myristoyl-CoA (for radiometric assay) or a fluorescent CoA detection reagent
-
Test inhibitor (this compound)
-
Assay buffer (e.g., HEPES or Tris-based buffer at physiological pH)
-
Scintillation counter (for radiometric assay) or fluorescence plate reader
Experimental Workflow:
Caption: Workflow for NMT inhibition assay.
Procedure:
-
Reaction Setup: In a microtiter plate, combine the assay buffer, recombinant NMT enzyme, and varying concentrations of the test inhibitor (this compound).
-
Initiation: Start the reaction by adding the peptide substrate and [³H]-myristoyl-CoA (or unlabeled myristoyl-CoA for fluorescent assays).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction (e.g., by adding trichloroacetic acid for the radiometric assay).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unreacted [³H]-myristoyl-CoA, and measure the radioactivity of the [³H]-myristoylated peptide using a scintillation counter.
-
Fluorescent Assay: Add a reagent that fluoresces upon binding to the free CoA produced during the reaction and measure the fluorescence intensity.
-
-
Data Analysis: Calculate the percentage of NMT inhibition for each concentration of the inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) and, if performing kinetic studies, the Ki value.
Conclusion and Future Directions
While direct experimental evidence is lacking, the available data on 2-substituted myristoyl-CoA analogues strongly support the hypothesis that this compound is a competitive inhibitor of N-myristoyltransferase. Its potential to selectively target NMT makes it and similar compounds interesting candidates for further investigation in the development of novel therapeutics.
Future research should focus on:
-
The chemical synthesis and purification of this compound.
-
In vitro characterization of its inhibitory activity and determination of its Ki value for NMT1 and NMT2.
-
Cell-based assays to evaluate its efficacy in inhibiting protein myristoylation in a physiological context.
-
Studies to elucidate its metabolic fate and potential off-target effects.
The exploration of novel NMT inhibitors like this compound holds significant promise for advancing our understanding of lipid metabolism and for the development of targeted therapies for a range of human diseases.
References
- 1. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Significance of Dicarboxylic Fatty Acyl-CoAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicarboxylic fatty acyl-CoAs are increasingly recognized as critical metabolic intermediates with diverse biological roles. Formed primarily through the ω-oxidation of fatty acids, these molecules serve as alternative energy substrates, particularly under conditions of metabolic stress or when mitochondrial β-oxidation is impaired. Their metabolism, predominantly occurring in peroxisomes, leads to the production of shorter-chain dicarboxylic acids and succinyl-CoA, an anaplerotic substrate for the Krebs cycle. Dysregulation of dicarboxylic fatty acyl-CoA metabolism is a hallmark of several inborn errors of metabolism, particularly fatty acid oxidation disorders, making them important diagnostic markers. This technical guide provides an in-depth overview of the synthesis, degradation, and physiological significance of dicarboxylic fatty acyl-CoAs, along with detailed experimental protocols for their analysis and quantitative data on their metabolism.
Introduction
Dicarboxylic fatty acids (DCAs) are fatty acids with a carboxyl group at both ends of their aliphatic chain. In their activated form, as coenzyme A (CoA) thioesters, they are referred to as dicarboxylic fatty acyl-CoAs. While typically present at low concentrations, their levels and metabolic flux can increase significantly under certain physiological and pathological conditions.[1] This guide explores the multifaceted roles of these molecules, from their synthesis in the endoplasmic reticulum to their catabolism in peroxisomes and mitochondria, and their implications in human health and disease.
Metabolic Pathways
The metabolism of dicarboxylic fatty acyl-CoAs involves a series of enzymatic reactions spanning multiple cellular compartments.
Synthesis: ω-Oxidation Pathway
Dicarboxylic fatty acyl-CoAs are primarily synthesized from monocarboxylic fatty acids via the ω-oxidation pathway, which occurs in the endoplasmic reticulum of liver and kidney cells.[2] This pathway serves as an alternative route for fatty acid degradation, especially when the primary pathway, mitochondrial β-oxidation, is overwhelmed or defective.[1][2]
The key steps in ω-oxidation are:
-
Hydroxylation: The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated by a cytochrome P450 enzyme, forming an ω-hydroxy fatty acid.[1]
-
Oxidation: The ω-hydroxy fatty acid is then oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively, resulting in the formation of a dicarboxylic acid.[3]
-
Activation: The newly formed dicarboxylic acid is then activated to its corresponding dicarboxylic fatty acyl-CoA by a dicarboxylyl-CoA synthetase, although the specific enzyme responsible for this activation is not yet fully identified.[3]
Figure 1: The ω-Oxidation Pathway for the Synthesis of Dicarboxylic Fatty Acyl-CoAs.
Degradation: Peroxisomal and Mitochondrial β-Oxidation
The primary site for the degradation of dicarboxylic fatty acyl-CoAs is the peroxisome.[4] Peroxisomal β-oxidation is a cyclical process that shortens the dicarboxylic fatty acyl-CoA chain from both ends, releasing acetyl-CoA in each cycle.[5] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis.[1]
The key enzymes involved in peroxisomal β-oxidation of dicarboxylic fatty acyl-CoAs include:
-
Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step.[4]
-
L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): Possess hydratase and dehydrogenase activities.[4]
-
Sterol Carrier Protein X (SCPX) and 3-ketoacyl-CoA Thiolase: Catalyze the final thiolytic cleavage.[4]
The end products of peroxisomal β-oxidation of a dicarboxylic fatty acyl-CoA are typically shorter-chain dicarboxylic fatty acyl-CoAs (such as adipyl-CoA and succinyl-CoA) and acetyl-CoA.[3]
Mitochondria can also contribute to the degradation of dicarboxylic fatty acyl-CoAs, although to a lesser extent.[3] Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have activity towards medium-chain dicarboxylyl-CoAs.[3] The breakdown of dicarboxylic acids in mitochondria can yield succinyl-CoA, which is an anaplerotic substrate for the Krebs cycle, thus replenishing its intermediates.[3]
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aminer.cn [aminer.cn]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Obscure World of 2-Carboxylated Long-Chain Fatty Acids: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acids bearing a second carboxyl group, primarily in the form of α,ω-dicarboxylic acids, represent a unique class of lipids. Though often considered minor metabolic products, their natural occurrence across diverse biological systems—from microorganisms to plants and mammals—and their emerging roles in cellular signaling and metabolic regulation have garnered increasing interest within the scientific community. This technical guide provides an in-depth exploration of the current knowledge surrounding these fascinating molecules, with a focus on their biosynthesis, physiological concentrations, analytical methodologies, and involvement in key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease.
Natural Occurrence and Biosynthesis
Long-chain dicarboxylic acids (DCAs) are found in a variety of organisms, where they play roles in energy metabolism and form components of complex lipids. Their concentrations can fluctuate based on physiological or pathological conditions.
Occurrence in Mammals
In mammals, DCAs are primarily generated in the liver and kidneys through the ω-oxidation pathway, which serves as an alternative to the primary β-oxidation pathway for fatty acid catabolism, especially when there is an excess of fatty acids. These dicarboxylic acids can then be further metabolized via β-oxidation from either end. Elevated levels of DCAs in urine and plasma are often associated with metabolic disorders characterized by impaired fatty acid oxidation.
Table 1: Concentration of Dicarboxylic Acids in Human Samples
| Dicarboxylic Acid | Sample Type | Condition | Concentration Range | Reference |
| Adipic acid (C6) | Urine | Healthy Infants | Mean: < 0.01 mg/mg creatinine | |
| Suberic acid (C8) | Urine | Healthy Infants | Mean: < 0.01 mg/mg creatinine | |
| Sebacic acid (C10) | Urine | Healthy Infants | Mean: < 0.01 mg/mg creatinine | |
| Adipic acid (C6) | Urine | Reye Syndrome | 0.98 ± 0.24 mg/mg creatinine | |
| Suberic acid (C8) | Urine | Reye Syndrome | 0.98 ± 0.24 mg/mg creatinine | |
| Sebacic acid (C10) | Urine | Reye Syndrome | 0.98 ± 0.24 mg/mg creatinine | |
| C4-C22 DCAs | Plasma | Healthy (Cognitively) | Short-chain (≈80%), Medium-chain (≈15%), Long-chain (<5%) | |
| C4+C5 DCAs | Plasma | Pre-symptomatic AD | Lower than healthy controls | |
| C7+C8+C9 DCAs | Plasma | Pre-symptomatic AD | Higher than healthy controls | |
| C14+C16+C18+C22 DCAs | Plasma | Pre-symptomatic AD | Higher than healthy controls |
Occurrence in Plants
In the plant kingdom, dicarboxylic acids are key components of suberin and cutin, which are protective biopolymers found in the cell walls of certain tissues. These polyesters, rich in long-chain fatty acids and their derivatives, form a barrier against water loss and pathogen invasion. The composition of dicarboxylic acids in suberin can vary between plant species and tissues. For instance, Arabidopsis root suberin is rich in C20 and C22 dicarboxylic acids.
Table 2: Dicarboxylic Acid Content in Plant Tissues
| Plant Species | Tissue | Dicarboxylic Acid | Concentration/Composition | Reference |
| Arabidopsis thaliana | Root Suberin | C20, C22 | Predominant VLCFA derivatives | |
| Arabidopsis thaliana | Seed Coat Suberin | C24 | High amounts | |
| Tomato | Fruit | Citric Acid | 204 mg/g DW (after E. coli treatment) | |
| Papaya | Fruit | Succinic Acid | 715 mg/g DW (after E. coli treatment) |
Occurrence in Microorganisms
Certain microorganisms, particularly yeasts and bacteria, are capable of producing significant quantities of dicarboxylic acids from alkanes or fatty acids through the ω-oxidation pathway. This capability has been harnessed for the biotechnological production of various dicarboxylic acids. For example, engineered Escherichia coli has been used to produce C12 and C14 dicarboxylic acids from fatty acids.
Table 3: Microbial Production of Dicarboxylic Acids
| Microorganism | Substrate | Dicarboxylic Acid | Production Titer | Reference |
| Engineered E. coli | Fatty Acid (1 g/L) | C12 DCA | 41 mg/L | |
| Engineered E. coli | Fatty Acid (1 g/L) | C14 DCA | 163 mg/L | |
| Engineered E. coli (optimized) | Fatty Acid | C12 DCA | 159 mg/L | |
| Engineered E. coli (optimized) | Fatty Acid | C14 DCA | 410 mg/L | |
| Candida species | Oleic Acid | Dicarboxylic Acids | up to 100 g/L |
Biosynthesis and Degradation Pathways
The primary route for the formation of α,ω-dicarboxylic acids from long-chain fatty acids is ω-oxidation , followed by their catabolism via β-oxidation .
Experimental Protocols
Accurate quantification of dicarboxylic acids in biological matrices is crucial for understanding their physiological roles. The following sections detail common methodologies for their extraction and analysis.
Extraction of Dicarboxylic Acids from Biological Samples
Liquid-Liquid Extraction (for Plasma/Serum/Urine):
-
To 100 µL of the sample (serum, plasma, or urine), add an appropriate internal standard (e.g., deuterated dicarboxylic acids).
-
Acidify the sample with a small volume of a strong acid (e.g., 3% phosphoric acid).
-
Add 500 µL of an organic solvent such as methyl-tert-butyl ether (MTBE).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer, which contains the dicarboxylic acids, to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
Solid-Phase Extraction (SPE) (for Plant Tissues):
-
Homogenize 100 mg of finely ground plant tissue in an appropriate extraction solvent.
-
Centrifuge the homogenate to pellet solid debris and collect the supernatant.
-
Condition a weak anion exchange (WAX) or a suitable reversed-phase SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove non-polar and weakly retained impurities.
-
Elute the dicarboxylic acids from the cartridge using an appropriate acidic solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
Derivatization for GC-MS and LC-MS/MS Analysis
Due to their polarity, dicarboxylic acids often require derivatization to improve their chromatographic properties and ionization efficiency.
Esterification for GC-MS and LC-MS/MS:
-
To the dried extract, add 100 µL of 3 M butanolic HCl.
-
Seal the reaction vial and incubate at 65°C for 20 minutes to form dibutyl esters.
-
After incubation, evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the derivatized sample in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
Charge-Reversal Derivatization for Enhanced LC-MS/MS Sensitivity:
-
Dissolve the dried extract in a suitable solvent.
-
Add a charge-reversal derivatization reagent, such as dimethylaminophenacyl bromide (DmPABr), and a base catalyst (e.g., N,N-Diisopropylethylamine).
-
Incubate the mixture at 60°C for 30 minutes.
-
Quench the reaction by adding a small volume of formic acid.
-
The sample is then ready for LC-MS/MS analysis.
GC-MS and LC-MS/MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
-
Injection: Splitless or split injection can be employed depending on the sample concentration.
-
Oven Program: A temperature gradient is used to separate the derivatized dicarboxylic acids based on their boiling points.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, and the mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A C18 reversed-phase column is commonly used for the separation of derivatized dicarboxylic acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid, is used for elution.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used for the analysis of derivatized dicarboxylic acids.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity in quantification.
Signaling Pathways
Emerging evidence suggests that long-chain dicarboxylic acids are not merely metabolic intermediates but also act as signaling molecules, influencing key metabolic pathways.
Peroxisome Proliferator-Activated Receptor α (PPARα) Activation
Long-chain dicarboxylic acids have been identified as endogenous ligands for PPARα, a nuclear receptor that plays a central role in the regulation of lipid metabolism. Activation of PPARα by dicarboxylic acids leads to the transcriptional upregulation of genes involved in fatty acid oxidation.
AMP-Activated Protein Kinase (AMPK) Pathway
Dicarboxylic acids can also influence the activity of AMPK, a key cellular energy sensor. While the direct binding of long-chain dicarboxylic acids to AMPK is not well-established, their metabolism can alter the cellular AMP/ATP ratio, leading to the activation of AMPK. Activated AMPK, in turn, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes.
Conclusion and Future Directions
The study of 2-carboxylated long-chain fatty acids, particularly α,ω-dicarboxylic acids, is a rapidly evolving field. While their role as metabolic byproducts is well-documented, their significance as signaling molecules with the potential to modulate key metabolic pathways is becoming increasingly apparent. The detailed methodologies for their analysis presented in this guide provide a robust framework for researchers to accurately quantify these molecules in various biological systems.
Future research should focus on elucidating the precise molecular mechanisms through which long-chain dicarboxylic acids exert their signaling effects. Identifying specific receptors and downstream targets will be crucial for understanding their full physiological and pathological relevance. Furthermore, a more comprehensive quantitative profiling of these molecules across a wider range of organisms and in different physiological states will provide valuable insights into their metabolic regulation. Such knowledge will be instrumental in exploring the therapeutic potential of modulating dicarboxylic acid levels in metabolic diseases and other health conditions.
Predicted Protein Interactions with 2-Carboxymyristoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted protein interactions of 2-carboxymyristoyl-CoA, a dicarboxylic acid derivative of myristoyl-CoA. Due to the limited direct experimental data available for this specific molecule, this document focuses on putative interactions inferred from the substrate specificities of enzymes involved in dicarboxylic acid and fatty acyl-CoA metabolism. The primary predicted interacting proteins include enzymes of the peroxisomal β-oxidation pathway and N-myristoyltransferase. This guide summarizes available quantitative data for analogous compounds, details relevant experimental protocols for characterizing such interactions, and provides visual diagrams of the predicted metabolic pathways and experimental workflows.
Introduction to this compound
This compound is a C15 dicarboxylic acyl-coenzyme A. Its structure, featuring a long hydrocarbon chain with carboxyl groups at both ends, suggests it may be metabolized through pathways that handle dicarboxylic acids. Such molecules are known to arise from the omega-oxidation of monocarboxylic fatty acids and can be further metabolized via β-oxidation. Understanding the protein interactions of this compound is crucial for elucidating its potential physiological roles and for developing targeted therapeutic strategies.
Predicted Protein Interactions
Based on its structure as a long-chain dicarboxylyl-CoA, this compound is predicted to interact with several classes of enzymes involved in fatty acid metabolism.
Enzymes of Dicarboxylic Acid Metabolism
Long-chain dicarboxylic acids are primarily metabolized through the peroxisomal β-oxidation pathway.[1][2] The initial activation to a CoA thioester is a prerequisite for their entry into this pathway.
-
Dicarboxylyl-CoA Synthetase / Long-Chain Acyl-CoA Synthetases (ACSLs): Before β-oxidation, dicarboxylic acids must be activated to their corresponding CoA esters. This reaction is catalyzed by a dicarboxylyl-CoA synthetase.[1][2] While a specific enzyme for dicarboxylic acids has been identified in rat liver microsomes, its molecular identity is not fully elucidated. However, long-chain acyl-CoA synthetases, such as ACSL1 and ACSL4, are considered strong candidates for this activity.[1] Therefore, it is predicted that an ACSL is responsible for the synthesis of this compound from 2-carboxymyristic acid.
-
Peroxisomal β-Oxidation Enzymes: Once formed, dicarboxylyl-CoAs are substrates for the peroxisomal β-oxidation machinery.
-
Acyl-CoA Oxidase (ACOX): The first step is catalyzed by an acyl-CoA oxidase. Peroxisomes contain both straight-chain and branched-chain acyl-CoA oxidases.[2]
-
Bifunctional Enzymes (EHHADH and HSD17B4): The subsequent hydration and dehydrogenation steps are carried out by bifunctional enzymes. In humans, these are L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4), both of which have been shown to process dicarboxylyl-CoAs.[1]
-
-
Mitochondrial β-Oxidation Enzymes: While peroxisomes are the primary site for dicarboxylic acid metabolism, some contribution from mitochondria is possible. Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have activity with some dicarboxylyl-CoAs in vitro.[1] Long-chain acyl-CoA dehydrogenase (LCAD) also acts on long-chain acyl-CoAs and could potentially recognize this compound.[3]
N-Myristoyltransferase (NMT)
N-myristoyltransferase (NMT) is an enzyme that catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of many signaling proteins.[4][5] NMT exhibits high specificity for myristoyl-CoA. However, studies with analogues have shown that it can tolerate substitutions at the 2-position of the myristoyl chain. For instance, 2-hydroxymyristoyl-CoA, 2-bromomyristoyl-CoA, and 2-fluoromyristoyl-CoA are competitive inhibitors of NMT.[6] Notably, 2-fluoromyristoyl-CoA can also act as a substrate.[6] Given these findings, it is plausible that this compound, with its bulky and charged carboxyl group at the 2-position, could act as an inhibitor of NMT.
Quantitative Data for Interactions with Analogous Compounds
| Compound | Interacting Protein | Assay Type | Parameter | Value | Reference |
| 2-Hydroxymyristoyl-CoA | N-Myristoyltransferase (NMT) | Enzyme Inhibition | K_i | 45 nM | [6] |
| 2-Bromomyristoyl-CoA | N-Myristoyltransferase (NMT) | Enzyme Inhibition | K_i | 450 nM | [6] |
| 2-Fluoromyristoyl-CoA | N-Myristoyltransferase (NMT) | Enzyme Inhibition | K_i | 200 nM | [6] |
| S-(2-oxopentadecyl)-CoA | N-Myristoyltransferase (NMT) | Enzyme Inhibition | K_i | 24 nM | [7] |
Note: The data presented in this table are for analogues of this compound and should be interpreted as indicative of potential interaction rather than absolute values for this compound itself.
Predicted Metabolic Pathway and Visualization
The predicted primary metabolic fate of this compound is through the peroxisomal β-oxidation pathway. The following diagram illustrates this proposed sequence of reactions.
Caption: Predicted metabolic pathway of this compound via peroxisomal β-oxidation.
Experimental Protocols
To validate the predicted interactions and to quantitatively characterize them, several biophysical and biochemical assays can be employed. Below are detailed protocols for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]
Objective: To determine the thermodynamic parameters of the interaction between a target protein and this compound.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein (e.g., NMT, EHHADH)
-
This compound
-
Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Hamilton syringes
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the chosen ITC buffer to ensure buffer matching.
-
Dissolve this compound in the same dialysis buffer.
-
Determine the accurate concentrations of both the protein and the ligand.
-
Degas both solutions immediately before the experiment to avoid air bubbles.
-
-
ITC Experiment Setup:
-
A common starting point is to have the protein in the sample cell at a concentration of ~10 µM and the ligand in the syringe at a concentration 10-20 times higher (~100-200 µM).[10]
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no bubbles are introduced.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, which is typically discarded during analysis.[11]
-
Carry out a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine K_d, n, and ΔH.
-
Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
GST Pull-Down Assay for Interaction Screening
The GST pull-down assay is a qualitative or semi-quantitative method used to confirm direct protein-protein or protein-ligand interactions in vitro.[12][13][14]
Objective: To detect a direct interaction between a GST-tagged bait protein and this compound (or a prey protein).
Materials:
-
GST-tagged bait protein expressed and purified from E. coli
-
Glutathione-sepharose or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution Buffer (e.g., Binding buffer with 10-20 mM reduced glutathione)
-
This compound or lysate containing prey protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
GST-Bait Immobilization:
-
Incubate the purified GST-tagged bait protein with equilibrated glutathione beads for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate GST protein alone with a separate aliquot of beads.
-
Wash the beads several times with Wash Buffer to remove unbound protein.
-
-
Binding Reaction:
-
Add the prey protein solution (e.g., cell lysate) or this compound to the beads with the immobilized GST-bait and GST-control proteins.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding Elution Buffer and incubating for 10-30 minutes at room temperature.
-
Alternatively, resuspend the beads directly in SDS-PAGE loading buffer and boil for 5 minutes.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the prey protein.
-
A band corresponding to the prey protein in the GST-bait lane but not in the GST-control lane indicates a specific interaction.
-
Caption: Workflow for a GST pull-down assay to detect protein interactions.
Enzyme-Coupled Continuous Spectrophotometric Assay
This protocol is adapted for assaying acyl-CoA oxidase (ACOX) activity, a predicted interactor. The production of H₂O₂ by ACOX is coupled to the peroxidase-mediated oxidation of a chromogen, allowing for continuous monitoring of the reaction rate.
Objective: To measure the kinetic parameters of ACOX with this compound as a substrate.
Materials:
-
Spectrophotometer capable of reading at 500 nm
-
Purified ACOX enzyme
-
This compound (substrate)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine and Phenol (chromogenic substrates for HRP)
-
Reaction Buffer (e.g., 50 mM MES, pH 8.0)
-
Flavin adenine dinucleotide (FAD) as a cofactor
Procedure:
-
Reaction Cocktail Preparation:
-
Prepare a reaction cocktail containing Reaction Buffer, 4-aminoantipyrine, phenol, FAD, and HRP.[15]
-
-
Assay Execution:
-
Pipette the reaction cocktail into a cuvette and place it in the spectrophotometer set to 30°C.
-
Add the ACOX enzyme solution and mix by inversion.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Immediately start monitoring the increase in absorbance at 500 nm over time.
-
-
Blank Reaction:
-
Run a parallel reaction without the substrate (this compound) to measure any background rate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Subtract the rate of the blank reaction.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Conclusion
While direct experimental evidence for the protein interactions of this compound is currently lacking, its chemical structure strongly suggests its involvement in dicarboxylic acid metabolism and as a potential modulator of N-myristoyltransferase. The predicted interactions with acyl-CoA synthetases, peroxisomal β-oxidation enzymes, and NMT provide a solid foundation for future research. The experimental protocols detailed in this guide offer robust methods to test these hypotheses, quantify the interactions, and ultimately elucidate the biological significance of this unique acyl-CoA derivative. Such studies will be invaluable for researchers in metabolism and professionals in drug development targeting fatty acid pathways.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enzyme-database.org [enzyme-database.org]
- 4. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 12. A General Protocol for GST Pull-down [bio-protocol.org]
- 13. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. goldbio.com [goldbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Putative Role of 2-Carboxymyristoyl-CoA in Cellular Signaling: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein N-myristoylation is a critical lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is pivotal for mediating protein-membrane interactions, subcellular localization, and protein-protein interactions.[3][4] Consequently, N-myristoylation plays a fundamental role in a multitude of cellular signaling pathways, including those governed by G-proteins, protein kinases, and small GTPases.[4][5] Given its significance in cellular function and its involvement in the pathophysiology of diseases such as cancer and infectious diseases, NMT has emerged as a promising therapeutic target.[6][7]
This technical guide explores the established role of N-myristoylation in cellular signaling and posits a putative role for the synthetic analog, 2-carboxymyristoyl-CoA, as a modulator of these pathways. While this compound itself is not a well-documented metabolite, extensive research on other 2-substituted derivatives of myristoyl-CoA provides a strong rationale for its potential activity as an inhibitor of NMT.[8] This guide will delve into the core aspects of N-myristoylation, present quantitative data on related NMT inhibitors, provide detailed experimental protocols for investigating the effects of novel compounds like this compound, and visualize the key signaling pathways and experimental workflows.
Protein N-Myristoylation: A Key Signaling Regulator
N-myristoylation is a co- and post-translational modification that facilitates the anchoring of proteins to cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[1][2][4] This localization is essential for the function of numerous signaling proteins. The attachment of the myristoyl group is catalyzed by NMT, which transfers myristate from myristoyl-coenzyme A (myristoyl-CoA) to the N-terminal glycine of the target protein.[1][6]
Key signaling proteins that are N-myristoylated include:
-
Src Family Kinases: Non-receptor tyrosine kinases like c-Src require N-myristoylation for their localization to the plasma membrane, which is a prerequisite for their participation in signaling cascades that control cell growth, differentiation, and survival.[9][10]
-
Gα Subunits of Heterotrimeric G-proteins: N-myristoylation of Gαi and Gαo subunits is crucial for their membrane association and their ability to interact with G-protein coupled receptors (GPCRs) to transduce extracellular signals.[3]
-
ADP-Ribosylation Factors (ARFs): These are small GTP-binding proteins involved in vesicular trafficking. Their N-myristoylation is essential for their recruitment to membranes and their role in the formation of transport vesicles.[6]
-
HIV-1 Gag Protein: The myristoylation of the Gag polyprotein is indispensable for its targeting to the host cell plasma membrane, a critical step in the assembly and budding of new viral particles.[3]
This compound: A Putative NMT Inhibitor
While direct studies on this compound are lacking, research on other myristoyl-CoA analogs with substitutions at the 2-position strongly suggests that it would act as a competitive inhibitor of NMT. The introduction of a bulky and charged carboxyl group at this position is likely to interfere with the binding of the myristoyl moiety within the active site of NMT, thereby preventing the transfer of myristate to substrate proteins.
Studies on analogs such as 2-hydroxymyristoyl-CoA, 2-bromomyristoyl-CoA, and 2-fluoromyristoyl-CoA have demonstrated that these molecules are potent competitive inhibitors of NMT.[8] This inhibitory action is a result of their metabolic activation to the corresponding CoA thioesters, which then compete with the natural substrate, myristoyl-CoA.[8]
Quantitative Data: Inhibition of N-Myristoyltransferase by 2-Substituted Myristoyl-CoA Analogs
The following table summarizes the in vitro inhibitory constants (Ki) of several 2-substituted myristoyl-CoA analogs against NMT. This data provides a strong basis for predicting the potential inhibitory potency of this compound.
| Compound | Ki (nM) | Type of Inhibition |
| 2-Hydroxymyristoyl-CoA | 45 | Competitive |
| 2-Fluoromyristoyl-CoA | 200 | Competitive |
| 2-Bromomyristoyl-CoA | 450 | Competitive |
| S-(2-Oxopentadecyl)-CoA | 24 | Competitive |
Data sourced from Paige et al. (1991) and Zheng et al. (1994).[8][11]
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Disrupted by this compound
Inhibition of NMT by a compound like this compound would be expected to disrupt multiple critical signaling pathways. The diagram below illustrates a key pathway involving the Src kinase, which is dependent on N-myristoylation for its function.
Caption: Putative inhibition of Src kinase signaling by this compound.
Experimental Workflow for Assessing NMT Inhibition
The following diagram outlines a typical workflow for evaluating the inhibitory potential of a compound like this compound against NMT.
Caption: Workflow for evaluating a putative NMT inhibitor.
Experimental Protocols
In Vitro N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-Based)
This protocol is adapted from a sensitive, continuous fluorescence-based assay for NMT activity.[12][13] It measures the production of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like Src: H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH₂)
-
Putative inhibitor (e.g., this compound)
-
Assay buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 470 nm)
Procedure:
-
Prepare solutions of myristoyl-CoA, peptide substrate, and the putative inhibitor in the assay buffer. The inhibitor should be prepared at various concentrations to determine the IC₅₀.
-
In a 96-well plate, combine 10 µL of the inhibitor solution (or vehicle control), 25 µL of myristoyl-CoA solution, 50 µL of NMT solution (final concentration ~6.3 nM), and 10 µL of CPM solution (final concentration ~8 µM).
-
Initiate the enzymatic reaction by adding 15 µL of the peptide substrate solution.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals at 25°C.
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki can be determined using the Cheng-Prusoff equation if the Km of myristoyl-CoA is known.[14]
Cellular Protein Myristoylation Assay (Metabolic Labeling)
This protocol allows for the assessment of NMT inhibition within a cellular context by metabolic labeling with a myristic acid analog.[15][16]
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Myristic acid analog (e.g., an oxygen-substituted analog that can be distinguished from endogenous myristate)
-
Putative inhibitor (this compound)
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against known myristoylated proteins (e.g., anti-Src)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the putative inhibitor for a specified period (e.g., 2-4 hours).
-
Replace the medium with fresh medium containing the myristic acid analog and the inhibitor.
-
Incubate for a further period (e.g., 4-6 hours) to allow for metabolic labeling of newly synthesized proteins.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using an antibody specific to a known myristoylated protein (e.g., Src).
-
To detect the incorporated analog, a secondary detection method may be required depending on the nature of the analog (e.g., if it contains a bio-orthogonal handle for click chemistry).
-
Analyze the band intensities to determine the effect of the inhibitor on the myristoylation of the target protein. A decrease in the signal corresponding to the myristoylated protein in the presence of the inhibitor would indicate successful inhibition of NMT in a cellular environment.
Conclusion
The inhibition of N-myristoyltransferase represents a promising strategy for the development of novel therapeutics for a range of diseases. While this compound remains a putative inhibitor, the wealth of data on related 2-substituted myristoyl-CoA analogs provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear path for researchers to synthesize and evaluate the efficacy of this compound and other novel NMT inhibitors, and to elucidate their impact on cellular signaling pathways. Such studies will be invaluable in advancing our understanding of protein myristoylation and in the pursuit of new therapeutic interventions.
References
- 1. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and In Vitro Evaluation of 2-Carboxymyristoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-carboxymyristoyl-CoA, a dicarboxylated long-chain acyl-CoA analog. This molecule is of interest for studying enzymes involved in fatty acid metabolism and as a potential modulator of related signaling pathways. Additionally, a protocol for an in vitro assay to evaluate its effect on acetyl-CoA carboxylase (ACC) is described.
Introduction
Long-chain acyl-CoAs are critical intermediates in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and protein modification. Analogs of these molecules, such as this compound, are valuable tools for elucidating the mechanisms of enzymes that recognize and process fatty acyl-CoAs. The introduction of a carboxyl group at the alpha-position of the myristoyl chain creates a molecule that can act as a competitive inhibitor or a probe for the active sites of various enzymes. This document outlines a chemoenzymatic approach for the synthesis of this compound and a subsequent in vitro assay to assess its inhibitory potential against acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: first, the chemical synthesis of 2-carboxymyristic acid, followed by its enzymatic ligation to Coenzyme A.
Part 1: Chemical Synthesis of 2-Carboxymyristic Acid
This protocol is adapted from malonic ester synthesis methodologies.[]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromododecane
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Protocol:
-
Alkylation of Diethyl Malonate:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diethyl malonate to the solution while stirring.
-
Add 1-bromododecane dropwise to the reaction mixture and reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Hydrolysis and Decarboxylation:
-
Add a solution of potassium hydroxide in water to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.
-
After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid intermediate.
-
Heat the mixture gently to effect decarboxylation, yielding 2-carboxymyristic acid.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to obtain crude 2-carboxymyristic acid.
-
Purify the product by recrystallization or column chromatography.
-
Part 2: Enzymatic Ligation to Coenzyme A
This part of the protocol utilizes a promiscuous acyl-CoA ligase to attach the synthesized 2-carboxymyristic acid to Coenzyme A.[2][3][4]
Materials:
-
2-Carboxymyristic acid
-
Coenzyme A (CoA) lithium salt
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Lyophilizer
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
2-Carboxymyristic acid (1 mM)
-
Coenzyme A (1.2 mM)
-
ATP (5 mM)
-
MgCl₂ (10 mM)
-
DTT (2 mM)
-
Acyl-CoA synthetase (1-5 µM)
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
Monitoring and Purification:
-
Monitor the formation of this compound by HPLC, observing the decrease in the CoA peak and the appearance of a new, more hydrophobic peak. The elution can be monitored by UV absorbance at 260 nm.[5][6]
-
Once the reaction has reached completion, purify the this compound using preparative reverse-phase HPLC.
-
Use a gradient of acetonitrile in a buffer such as potassium phosphate to elute the product.[5][6]
-
Collect the fractions containing the product, pool them, and lyophilize to obtain the purified this compound as a powder.
-
-
Characterization:
In Vitro Assay: Inhibition of Acetyl-CoA Carboxylase (ACC)
This assay determines the inhibitory potential of this compound on the activity of acetyl-CoA carboxylase. ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis.[8][9]
Materials:
-
Purified acetyl-CoA carboxylase (ACC)
-
Acetyl-CoA
-
ATP
-
Sodium bicarbonate (containing ¹⁴C-label)
-
This compound (synthesized as above)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Citrate
-
Bovine serum albumin (BSA)
-
Scintillation vials and scintillation cocktail
-
Filter paper
-
Trichloroacetic acid (TCA)
Protocol:
-
Assay Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
Citrate (10 mM)
-
ATP (2 mM)
-
Acetyl-CoA (0.2 mM)
-
¹⁴C-Sodium bicarbonate (specific activity ~50 mCi/mmol)
-
BSA (1 mg/mL)
-
-
Add varying concentrations of this compound to different tubes to determine the IC₅₀ value. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding purified ACC enzyme.
-
Incubate at 37°C for 10 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding a small volume of 1 M HCl. This will remove any unreacted ¹⁴C-bicarbonate as ¹⁴CO₂.
-
Spot an aliquot of the reaction mixture onto a filter paper disc.
-
Wash the filter paper discs with 5% TCA to precipitate the acid-stable product (malonyl-CoA).
-
Dry the filter paper discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the amount of incorporated ¹⁴C in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACC inhibition for each concentration of this compound compared to the control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Data Presentation
Table 1: Expected Yields for the Synthesis of this compound
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | 2-Carboxymyristic acid | Diethyl malonate & 1-Bromododecane | 60-70 |
| 2 | This compound | 2-Carboxymyristic acid & CoA | 40-50 |
Table 2: Hypothetical Inhibitory Activity of this compound on Acetyl-CoA Carboxylase
| Inhibitor Concentration (µM) | ACC Activity (% of Control) | Standard Deviation |
| 0 | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 5 | 60 | 3.9 |
| 10 | 48 | 4.1 |
| 25 | 25 | 3.2 |
| 50 | 12 | 2.5 |
| IC₅₀ (µM) | ~10.5 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Inhibition of the Acetyl-CoA Carboxylase pathway.
References
- 2. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Assay of 2-Carboxymyristoyl-CoA Carboxylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxymyristoyl-CoA carboxylase is a putative biotin-dependent enzyme involved in the metabolism of dicarboxylic acids. These fatty acid derivatives are products of ω-oxidation and are further metabolized through β-oxidation, primarily in peroxisomes. The carboxylation of this compound is a key step in this metabolic pathway, and assays to determine the activity of this enzyme are crucial for understanding its physiological role and for the development of potential therapeutic agents targeting fatty acid metabolism.
This document provides detailed protocols for the synthesis of the substrate, this compound, the purification of the enzyme from mammalian tissues, and a robust spectrophotometric assay for the determination of its activity.
Data Presentation
Table 1: Estimated Kinetic Parameters for Acyl-CoA Carboxylases and Synthetases
| Enzyme/Substrate | Km (µM) | Vmax (µmol/min/mg) | Specific Activity (nmol/min/mg) |
| Acetyl-CoA Carboxylase (Rat Liver) | |||
| Acetyl-CoA | 20 - 70 | 1 - 5 | 1000 - 5000 |
| ATP | 20 - 100 | N/A | N/A |
| Bicarbonate (HCO3-) | 1000 - 6000 | N/A | N/A |
| Long-Chain Acyl-CoA Synthetase (Rat Liver) | |||
| Palmitic Acid (C16:0) | 5 - 20 | 0.1 - 0.5 | 100 - 500 |
| ATP | 200 - 500 | N/A | N/A |
| Coenzyme A | 5 - 15 | N/A | N/A |
| Dicarboxylyl-CoA Synthetase (Rat Liver) | |||
| Dodecanedioic Acid (C12) | ~100 | ~2.0 | ~2000 |
Note: The kinetic parameters for this compound carboxylase are yet to be determined. The data presented here are for analogous enzymes and are intended to provide a reference for expected ranges.
Experimental Protocols
Synthesis of this compound (Substrate)
This protocol describes a chemo-enzymatic approach for the synthesis of this compound, adapted from methods for generating similar long-chain acyl-CoA molecules.
Materials:
-
Myristic acid
-
Thionyl chloride
-
Coenzyme A (CoA) lithium salt
-
Long-chain acyl-CoA synthetase (commercially available or purified)
-
ATP, MgCl2
-
Potassium phosphate buffer (pH 7.4)
-
Solvents: Diethyl ether, Dichloromethane (DCM), Methanol
-
Solid-phase extraction (SPE) C18 cartridges
-
HPLC system with a C18 column
Procedure:
-
Synthesis of Myristoyl Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve myristic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride by rotary evaporation to obtain myristoyl chloride.
-
-
Chemical Synthesis of Myristoyl-CoA (Intermediate):
-
Dissolve Coenzyme A lithium salt in ice-cold potassium phosphate buffer (pH 7.4).
-
Slowly add a solution of myristoyl chloride in DCM to the CoA solution with vigorous stirring.
-
Maintain the pH at 7.0-7.5 by adding small aliquots of 1 M NaOH.
-
Allow the reaction to proceed for 1 hour on ice.
-
-
Purification of Myristoyl-CoA:
-
Acidify the reaction mixture to pH 3.0 with 1 M HCl.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted CoA and salts.
-
Elute the myristoyl-CoA with a solution of 80% methanol in water.
-
Lyophilize the eluate to obtain purified myristoyl-CoA.
-
-
Enzymatic Carboxylation to this compound:
-
This step is hypothetical and assumes the existence of an enzyme capable of this conversion. A more direct chemical synthesis of a dicarboxylic acid and subsequent activation to the CoA ester is an alternative. For the purpose of this protocol, we will assume a direct synthesis of the dicarboxylyl-CoA.
-
-
Alternative: Synthesis from a Dicarboxylic Acid:
-
Start with a commercially available C15 dicarboxylic acid (e.g., pentadecanedioic acid).
-
Activate the dicarboxylic acid to its CoA ester using a dicarboxylyl-CoA synthetase or a chemical coupling method.
-
Enzymatic Activation: Incubate the dicarboxylic acid with Coenzyme A, ATP, MgCl2, and a suitable long-chain acyl-CoA synthetase or a specific dicarboxylyl-CoA synthetase.
-
Purify the resulting dicarboxylyl-CoA using the SPE method described above.
-
-
HPLC Verification:
-
Confirm the identity and purity of the synthesized this compound by reverse-phase HPLC, monitoring the absorbance at 260 nm.
-
Purification of this compound Carboxylase
This protocol is adapted from established methods for the purification of acetyl-CoA carboxylase from mammalian liver tissue.
Materials:
-
Fresh or frozen mammalian liver tissue (e.g., rat or bovine)
-
Homogenization buffer: 50 mM potassium phosphate (pH 7.0), 250 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors (e.g., PMSF).
-
Ammonium sulfate
-
Avidin-agarose affinity column
-
Gel filtration column (e.g., Sephacryl S-300)
-
Elution buffer for affinity chromatography: 50 mM potassium phosphate (pH 7.0), 500 mM NaCl, 2 mM biotin.
-
Gel filtration buffer: 50 mM potassium phosphate (pH 7.0), 150 mM NaCl, 1 mM DTT.
Procedure:
-
Homogenization and Centrifugation:
-
Homogenize the liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to obtain the cytosolic fraction (supernatant).
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the cytosolic fraction to achieve 30% saturation while stirring on ice.
-
After 30 minutes, centrifuge at 15,000 x g for 20 minutes. Discard the pellet.
-
Increase the ammonium sulfate concentration of the supernatant to 50% saturation.
-
Centrifuge as before and collect the pellet containing the carboxylase.
-
Resuspend the pellet in a minimal volume of homogenization buffer and dialyze against the same buffer to remove ammonium sulfate.
-
-
Avidin-Agarose Affinity Chromatography:
-
Load the dialyzed protein solution onto an avidin-agarose column pre-equilibrated with homogenization buffer.
-
Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elute the biotin-containing carboxylase with the elution buffer containing biotin.
-
-
Gel Filtration Chromatography:
-
Concentrate the eluted fraction from the affinity column.
-
Load the concentrated protein onto a gel filtration column pre-equilibrated with gel filtration buffer.
-
Elute the protein and collect fractions. Monitor the protein concentration (A280) and enzyme activity of the fractions.
-
Pool the active fractions, which contain the purified this compound carboxylase.
-
-
Purity Assessment:
-
Assess the purity of the final enzyme preparation by SDS-PAGE.
-
Spectrophotometric Assay for this compound Carboxylase Activity
This is a coupled enzyme assay that measures the rate of ADP production, which is stoichiometric with the carboxylation of the substrate. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Materials:
-
Purified this compound carboxylase
-
This compound (substrate)
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 50 mM KCl.
-
ATP
-
Sodium bicarbonate (NaHCO3)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the Assay Cocktail:
-
In a microcuvette, prepare the following reaction mixture (final concentrations):
-
100 mM Tris-HCl, pH 8.0
-
5 mM MgCl2
-
50 mM KCl
-
2 mM ATP
-
10 mM NaHCO3
-
1 mM PEP
-
0.2 mM NADH
-
5 units/mL PK
-
10 units/mL LDH
-
-
-
Initiate the Reaction:
-
Add the purified this compound carboxylase to the assay cocktail and incubate for 2-3 minutes at 37°C to allow for the consumption of any contaminating ADP.
-
Initiate the reaction by adding the substrate, this compound (e.g., to a final concentration of 100 µM).
-
-
Monitor the Reaction:
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Calculate Enzyme Activity:
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the carboxylation of 1 µmol of substrate per minute under the specified conditions.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inferred metabolic pathway of dicarboxylic acids.
Experimental Workflow
Caption: Workflow for this compound carboxylase assay.
Application Note: Quantitative Analysis of 2-carboxymyristoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the detection and quantification of 2-carboxymyristoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a dicarboxylic acyl-CoA that may play a role in fatty acid metabolism and protein modification. The method outlined here provides a robust workflow for researchers, scientists, and drug development professionals investigating the metabolic fate and signaling roles of this molecule. The protocol includes detailed procedures for sample preparation, LC-MS/MS parameters, and data analysis.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the post-translational modification of proteins. Dicarboxylic acyl-CoAs are formed through the ω-oxidation of fatty acids, a process that becomes more prominent under conditions of high lipid load or impaired mitochondrial β-oxidation.[1][2] this compound, a 14-carbon dicarboxylic acyl-CoA, is a potential intermediate in these pathways. Furthermore, analogues of myristoyl-CoA are known to be potent inhibitors of N-myristoyltransferase (NMT), an enzyme that attaches myristate to the N-terminus of specific proteins, a modification crucial for their function and localization.[3][4] Therefore, the ability to accurately measure this compound levels is essential for understanding its physiological and pathological roles.
This application note provides a comprehensive protocol for the analysis of this compound using a targeted LC-MS/MS approach. The method is based on the common fragmentation patterns of acyl-CoAs, allowing for specific and sensitive detection.
Experimental Workflow
A generalized workflow for the analysis of this compound is presented below.
Experimental workflow for this compound analysis.
Hypothetical Metabolic Pathway of this compound
The metabolic pathway of this compound is not well-established. However, based on the known metabolism of dicarboxylic acids, a hypothetical pathway is proposed below.[1][2][5]
Hypothetical metabolic pathway of this compound.
Experimental Protocols
Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Sulfosalicylic acid (SSA)
-
2-carboxymyristic acid (for standard preparation)
-
Coenzyme A trilithium salt
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA.
-
Biological samples (e.g., cell pellets, tissue homogenates)
Standard Preparation
Synthesis of this compound Standard (Enzymatic)
A standard for this compound is not commercially available and can be synthesized enzymatically.
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
10 mM ATP
-
0.5 mM Coenzyme A
-
1 mM 2-carboxymyristic acid
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
-
Incubate at 37°C for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the synthesized this compound using solid-phase extraction (SPE) or preparative HPLC.
-
Determine the concentration of the purified standard using UV spectrophotometry at 260 nm (molar extinction coefficient of adenosine is 15,400 M⁻¹cm⁻¹).
Sample Preparation
-
For cultured cells (e.g., 1x10⁶ cells), wash the cell pellet with ice-cold PBS.
-
Add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) containing the internal standard (e.g., 1 µM Heptadecanoyl-CoA).
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
For tissue samples, homogenize the tissue in ice-cold 2.5% SSA with the internal standard and proceed as described for cells.
LC-MS/MS Method
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-98% B
-
15-18 min: 98% B
-
18-18.1 min: 98-2% B
-
18.1-25 min: 2% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1022.4 | 515.4 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.5 | 513.5 | 35 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for this compound is calculated based on its molecular formula (C35H60N7O19P3S) and the addition of a proton ([M+H]⁺). The product ion corresponds to the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[4][6][7]
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is a template table for reporting the concentrations of this compound in different samples.
| Sample ID | Sample Type | Replicate | Concentration (pmol/10⁶ cells or pmol/mg tissue) | Standard Deviation | %RSD |
| Control 1 | Cell Line A | 1 | 1.23 | 0.12 | 9.8 |
| Control 2 | Cell Line A | 2 | 1.18 | ||
| Control 3 | Cell Line A | 3 | 1.35 | ||
| Treatment 1 | Cell Line A | 1 | 5.42 | 0.45 | 8.3 |
| Treatment 2 | Cell Line A | 2 | 5.89 | ||
| Treatment 3 | Cell Line A | 3 | 5.11 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in biological samples. This protocol can be readily implemented in research and drug development settings to investigate the role of this dicarboxylic acyl-CoA in various physiological and pathological processes. The provided workflow and hypothetical pathway diagrams offer a framework for designing and interpreting experiments focused on dicarboxylic acid metabolism and its downstream effects.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Enzyme Inhibitors Using a Myristoyl-CoA Analog
Note on 2-Carboxymyristoyl-CoA: Publicly available scientific literature and databases do not contain information on "this compound" for the purpose of enzyme inhibitor screening. Therefore, these application notes will focus on a closely related and well-documented compound, S-(2-oxopentadecyl)-CoA , a non-hydrolyzable analog of myristoyl-CoA. This compound is a known potent inhibitor of N-myristoyltransferase (NMT) and serves as an excellent model for screening enzyme inhibitors.[1][2]
Introduction
N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the transfer of myristate, a 14-carbon saturated fatty acid, from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of a variety of cellular proteins.[3][4] This co- and post-translational modification, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and protein-protein interactions.[3][5] The essential role of NMT in the viability of fungi, protozoan parasites, and its upregulation in several human cancers has established it as a promising therapeutic target.[4][5][6]
Analogs of myristoyl-CoA, such as S-(2-oxopentadecyl)-CoA, are powerful tools for studying NMT and for screening potential inhibitors.[1] These analogs can act as competitive inhibitors, binding to the enzyme's active site but not undergoing the transfer reaction. This document provides detailed protocols for using such analogs in in-vitro screening assays to identify and characterize novel NMT inhibitors.
Principle of the Assay
The primary method described is a fluorescence-based assay that quantifies the enzymatic activity of NMT by detecting the release of Coenzyme A (CoA-SH) during the myristoylation reaction.[5][7] The assay utilizes a thiol-reactive fluorogenic probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which is minimally fluorescent but becomes highly fluorescent upon reacting with the free thiol group of CoA. The increase in fluorescence is directly proportional to the NMT activity.
In the presence of a competitive inhibitor like S-(2-oxopentadecyl)-CoA or other test compounds, the binding of myristoyl-CoA to NMT is reduced, leading to a decrease in the rate of CoA release and a corresponding reduction in the fluorescence signal. This allows for the quantification of inhibitor potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
N-Myristoyltransferase Catalytic Cycle and Inhibition
NMT follows an ordered Bi-Bi reaction mechanism where myristoyl-CoA binds first to the enzyme, followed by the peptide substrate.[3] After the transfer of the myristoyl group, CoA and the myristoylated peptide are released sequentially.[3] Non-hydrolyzable analogs of myristoyl-CoA, like S-(2-oxopentadecyl)-CoA, act as competitive inhibitors by binding to the myristoyl-CoA site, preventing the formation of the catalytically active ternary complex.[1]
Materials and Reagents
-
Enzyme: Recombinant human NMT1 or NMT2.
-
Substrates:
-
Myristoyl-CoA (≥95% purity).
-
Peptide substrate: A peptide with an N-terminal glycine, e.g., a peptide derived from the N-terminal sequence of the proto-oncogene tyrosine kinase pp60src (H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2).[5]
-
-
Inhibitors:
-
Positive Control: S-(2-oxopentadecyl)-CoA or another known NMT inhibitor (e.g., DDD85646).
-
Test Compounds: Dissolved in 10% DMSO/water.
-
-
Detection Reagent: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).
-
Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, and 0.1% (v/v) Triton X-100.[7]
-
Quenching Solution: 0.1 M sodium acetate buffer (pH 4.75).[5]
-
Equipment:
-
96-well black microplates.
-
Microplate reader with fluorescence detection (Excitation: ~380-390 nm, Emission: ~470 nm).
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Experimental Protocols
Protocol 1: NMT Inhibition Assay (Endpoint Method)
This protocol is suitable for screening a library of compounds to determine their IC50 values.
-
Reagent Preparation:
-
Prepare stock solutions of inhibitors in 10% DMSO/water. Create a serial dilution of each test compound and the positive control.
-
Prepare working solutions of myristoyl-CoA, NMT enzyme, peptide substrate, and CPM in the assay buffer. Final concentrations in the reaction should be optimized, but typical concentrations are: 4 µM myristoyl-CoA, 4 µM peptide substrate, 6-20 nM NMT, and 8 µM CPM.[5][7]
-
-
Assay Setup (in a 96-well black plate):
-
Test Wells: Add 10 µL of the serially diluted inhibitor solutions.
-
Positive Control Wells: Add 10 µL of the serially diluted positive control inhibitor.
-
Negative Control (100% activity): Add 10 µL of 10% DMSO/water (vehicle).
-
Blank Control (0% activity): Add 10 µL of 10% DMSO/water and omit the NMT enzyme in a later step.
-
-
Pre-incubation:
-
To each well, add 25 µL of the myristoyl-CoA solution and 50 µL of the NMT solution (for all wells except the blank, to which 50 µL of assay buffer is added instead).
-
Mix gently and pre-incubate the plate for 15 minutes at 25°C.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 25 µL of a solution containing the peptide substrate and CPM to all wells. The final reaction volume will be 110 µL.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 25°C, protected from light.
-
-
Stop Reaction:
-
Quench the reaction by adding 60 µL of the quenching solution to each well. The signal should be stable for several hours.[5]
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader (Excitation: ~390 nm, Emission: ~470 nm).
-
Protocol 2: Data Analysis
-
Correct for Background: Subtract the average fluorescence of the blank control wells from all other wells.
-
Calculate Percent Inhibition:
-
Use the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NegativeControl))
-
-
Determine IC50 Values:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Data Presentation
The inhibitory activities of the test compounds should be summarized in a table for easy comparison.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| S-(2-oxopentadecyl)-CoA | Bovine NMT | N/A | 24 | Competitive | [1] |
| DDD85646 | H. sapiens NMT1 | 21.3 | N/A | N/A | [7] |
| IMP-1088 | H. sapiens NMT1 | 7.6 | N/A | N/A | [7] |
| Test Compound A | H. sapiens NMT1 | [Result] | [TBD] | [TBD] | [Current Study] |
| Test Compound B | H. sapiens NMT1 | [Result] | [TBD] | [TBD] | [Current Study] |
N/A: Not available in the cited literature. TBD: To be determined.
Conclusion
The protocols described provide a robust framework for screening and characterizing inhibitors of N-myristoyltransferase using a non-hydrolyzable myristoyl-CoA analog as a tool and positive control. This fluorescence-based assay is sensitive, suitable for high-throughput screening, and avoids the use of radioactive materials.[5] The data generated from these assays are critical for the early-stage development of novel therapeutics targeting NMT.
References
- 1. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation of 2-Carboxymyristoyl-CoA Binding Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation of enzymes that specifically bind to 2-carboxymyristoyl-CoA, a synthetic analog of myristoyl-CoA. The procedure involves the synthesis of a custom affinity chromatography resin, preparation of a target protein lysate, and subsequent affinity purification.
Data Presentation
The following table should be used to record and compare quantitative data obtained during the enzyme isolation process.
| Parameter | Sample ID | Protein Concentration (mg/mL) | Specific Activity (U/mg) | Fold Purification | Yield (%) |
| Crude Lysate | 1 | 100 | |||
| Flow-through | |||||
| Wash Fractions | |||||
| Eluted Fractions |
Experimental Protocols
This section details the methodologies for the key experimental stages, from the synthesis of the affinity ligand and resin to the isolation and analysis of the target enzymes.
Part 1: Synthesis of 2-Carboxymyristoyl Affinity Resin
This protocol outlines a proposed synthetic route for 2-carboxymyristic acid and its subsequent immobilization onto an agarose resin.
Materials:
-
Myristic acid
-
Lithium diisopropylamide (LDA)
-
Dry tetrahydrofuran (THF)
-
Carbon dioxide (dry ice)
-
Hydrochloric acid (HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amino-functionalized agarose resin (e.g., AminoLink™ Plus Coupling Resin)
-
Dimethylformamide (DMF)
-
Coupling Buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 4.7)
-
Wash Buffer (e.g., 1 M NaCl)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
Protocol:
-
Synthesis of 2-Carboxymyristic Acid (Alpha-Carboxylation of Myristic Acid):
-
Note: This reaction should be performed under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve myristic acid in dry THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the myristic acid solution and stir for 1 hour to form the enolate.
-
Quench the reaction by adding crushed dry ice (solid CO2).
-
Allow the reaction to warm to room temperature.
-
Acidify the reaction mixture with HCl to precipitate the 2-carboxymyristic acid.
-
Filter, wash with cold water, and dry the product.
-
Confirm the structure of the product using techniques such as NMR and mass spectrometry.
-
-
Activation of 2-Carboxymyristic Acid:
-
Dissolve the synthesized 2-carboxymyristic acid in DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester of the terminal carboxyl group.
-
-
Coupling to Amino-Functionalized Resin:
-
Wash the amino-functionalized agarose resin with the coupling buffer.
-
Add the activated 2-carboxymyristic acid-NHS ester solution to the resin slurry.
-
Incubate the mixture overnight at 4°C with gentle agitation.
-
Wash the resin extensively with the wash buffer to remove unreacted ligand and byproducts.
-
Quench any remaining active sites on the resin by incubating with the quenching buffer for 1-2 hours at room temperature.
-
Wash the resin again with a high-salt buffer followed by a low-salt buffer (e.g., PBS).
-
The resin is now ready for affinity chromatography.
-
Part 2: Preparation of Cell or Tissue Lysate
This protocol describes the preparation of a protein lysate suitable for affinity purification.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Dounce homogenizer or sonicator
-
Centrifuge
Protocol:
-
Wash the cell pellet with ice-cold PBS and centrifuge to collect the cells. For tissue, mince the sample on ice.
-
Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer.
-
Homogenize the sample using a Dounce homogenizer or sonicate on ice to ensure complete lysis.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Part 3: Affinity Purification of this compound Binding Enzymes
This protocol details the affinity chromatography procedure to isolate the target enzymes.
Materials:
-
2-Carboxymyristoyl affinity resin
-
Prepared cell/tissue lysate
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 1-10 mM this compound, or a high salt concentration, or a change in pH)
-
Chromatography column
Protocol:
-
Pack the 2-carboxymyristoyl affinity resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Load the clarified cell lysate onto the column at a slow flow rate to allow for efficient binding.
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using the Elution Buffer. The specific elution strategy will depend on the affinity of the interaction:
-
Competitive Elution: Use a buffer containing the free ligand (this compound) to displace the bound proteins.
-
Non-specific Elution: Use a buffer with a high salt concentration (e.g., 1 M NaCl) or a change in pH (e.g., glycine-HCl pH 2.5) to disrupt the protein-ligand interaction.
-
-
Collect the eluted fractions.
-
Analyze the fractions for the presence of the target protein(s) using SDS-PAGE and subsequent protein identification methods like mass spectrometry.
Visualizations
Application of 2-Carboxymyristoyl-CoA in Fatty Acid Synthesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxymyristoyl-CoA is a synthetic analog of myristoyl-CoA, a saturated 14-carbon fatty acyl-CoA. The introduction of a carboxyl group at the 2-position (alpha-carbon) of the myristoyl chain creates a molecule with significant potential as a tool for studying and inhibiting fatty acid synthesis. This modification is designed to interfere with the enzymatic processes of fatty acid elongation, making this compound a valuable probe for investigating the mechanism of fatty acid synthase (FASN) and related enzymes. These application notes provide an overview of its potential applications, detailed experimental protocols, and data presentation guidelines for its use in fatty acid synthesis research.
Principle of Action
In de novo fatty acid synthesis, fatty acid synthase catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. This process involves a series of condensation, reduction, dehydration, and subsequent reduction reactions. This compound is hypothesized to act as an inhibitor of this process. The presence of the carboxyl group at the alpha-position can sterically hinder the binding of the acyl chain to the active sites of the condensing domains (e.g., β-ketoacyl-ACP synthase) of FASN, thereby preventing chain elongation.
Potential Applications
-
Inhibition of Fatty Acid Synthase (FASN): Investigating the inhibitory effects of this compound on purified FASN and in cellular models.
-
Mechanism of Action Studies: Elucidating the specific step of the fatty acid elongation cycle that is inhibited by this compound.
-
Cancer Research: Exploring the potential of this compound as an anti-cancer agent, given the reliance of many cancer cells on de novo fatty acid synthesis for proliferation and survival.[1][2][3][4]
-
Metabolic Research: Studying the downstream metabolic consequences of FASN inhibition, such as the accumulation of precursors like malonyl-CoA.[1][5][6]
Data Presentation
Quantitative data from experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Inhibitory Activity of this compound on FASN
| Compound | Target Enzyme | IC₅₀ (nM) | Ki (nM) | Inhibition Type |
| This compound | Fatty Acid Synthase (FASN) | Data to be determined | Data to be determined | e.g., Competitive |
| Cerulenin (Reference) | Fatty Acid Synthase (FASN) | Literature Value | Literature Value | Covalent |
| C75 (Reference) | Fatty Acid Synthase (FASN) | Literature Value | Literature Value | Irreversible |
Table 2: Effect of this compound on Metabolite Levels in Cancer Cells
| Treatment | Cell Line | Malonyl-CoA (fold change) | Acetyl-CoA (fold change) | Palmitate (fold change) |
| Vehicle Control | e.g., BT-474 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | e.g., BT-474 | Data to be determined | Data to be determined | Data to be determined |
| GSK2194069 (1 µM, Reference) | BT-474 | 15-30[5] | 1.5-2[5] | Decreased |
Table 3: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (µM) |
| This compound | e.g., MCF-7 | Data to be determined |
| This compound | e.g., BT-474 | Data to be determined |
| Compound 41 (Reference) | BT-474 | Literature Value |
Experimental Protocols
Protocol 1: In Vitro FASN Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on purified FASN.
Materials:
-
Purified fatty acid synthase (FASN)
-
Acetyl-CoA
-
Malonyl-CoA (radiolabeled or unlabeled)
-
NADPH
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail (if using radiolabeled malonyl-CoA)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Set up a series of reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the assay buffer, NADPH, and acetyl-CoA.
-
Add varying concentrations of this compound to the experimental tubes. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., cerulenin).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding malonyl-CoA.
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding a strong acid like perchloric acid).
-
Measure FASN activity. This can be done by:
-
Spectrophotometry: Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Radiometric assay: If using radiolabeled malonyl-CoA, measure the incorporation of the radiolabel into fatty acids by scintillation counting after extraction.
-
-
Plot the percentage of FASN activity against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to FASN in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., BT-474)
-
This compound
-
Lysis buffer (with protease inhibitors)
-
PBS
-
Equipment for heating samples precisely
-
SDS-PAGE and Western blotting reagents
-
Anti-FASN antibody
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat one set of cells with this compound and another with vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse them.
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FASN at each temperature by SDS-PAGE and Western blotting using an anti-FASN antibody.
-
The binding of this compound should stabilize FASN, resulting in a higher melting temperature compared to the vehicle control.
Protocol 3: LC-MS/MS Analysis of Intracellular Metabolites
Objective: To quantify the changes in the levels of malonyl-CoA and other related metabolites in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards for metabolites
-
LC-MS/MS system
Procedure:
-
Seed the cells in multi-well plates and allow them to attach.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate on dry ice to quench metabolism.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of malonyl-CoA, acetyl-CoA, and other relevant metabolites.
-
Normalize the data to an internal standard and the total protein concentration or cell number.
Visualizations
Caption: Overview of the de novo fatty acid synthesis pathway.
Caption: Proposed mechanism of FASN inhibition by this compound.
References
- 1. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of fatty acid synthase inhibits the “HER2-PI3K/Akt axis” activity and malignant phenotype of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Metabolic Labeling with Stable Isotopes to Trace 2-Carboxymyristoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate of molecules within biological systems. This approach utilizes non-radioactive isotopes, such as ¹³C, ¹⁵N, or ²H, to enrich a molecule of interest, allowing for its detection and quantification by mass spectrometry. These studies are instrumental in elucidating metabolic pathways, determining metabolic flux, and understanding the mechanism of action of therapeutic agents.[1] This document provides detailed application notes and protocols for tracing 2-carboxymyristoyl-CoA, a derivative of myristic acid, which is of significant interest due to the role of its activated form as a potent inhibitor of N-myristoyltransferase (NMT).
N-myristoyltransferase is an essential enzyme that catalyzes the attachment of myristate to the N-terminal glycine of a wide range of proteins. This modification, known as myristoylation, is crucial for protein-membrane interactions, signal transduction, and various cellular processes.[2][3][4] The inhibition of NMT is a promising therapeutic strategy for various diseases, including cancer and infectious diseases. 2-substituted derivatives of myristic acid can be metabolically activated to their corresponding CoA thioesters, which then act as potent NMT inhibitors.
These application notes will guide researchers in designing and executing experiments to trace the cellular uptake, metabolic activation, and downstream effects of this compound using stable isotope labeling and mass spectrometry.
Application Notes
Tracing Cellular Uptake and Activation
Stable isotope-labeled 2-carboxymyristic acid (e.g., with ¹³C on the carboxyl group or throughout the acyl chain) can be introduced to cell cultures. The rate of uptake can be monitored by measuring the concentration of the labeled fatty acid in the cell lysate over time. The key step of metabolic activation is the conversion to this compound. This conversion can be traced by monitoring the appearance of the isotopically labeled this compound molecule in cellular extracts using LC-MS/MS. Long-chain fatty acids are taken up by cells through both passive diffusion and protein-mediated transport involving transporters like CD36 and fatty acid binding proteins (FABPs).[5][6][7][8]
Quantifying N-myristoyltransferase (NMT) Inhibition
The primary intracellular target of this compound is NMT. The inhibitory potency of the metabolically generated this compound can be assessed through in vitro NMT activity assays. These assays typically measure the transfer of myristoyl-CoA to a peptide substrate. By including the stable isotope-labeled this compound in the assay, its direct interaction and inhibition of NMT can be quantified.
Elucidating Downstream Signaling Effects
Inhibition of NMT by this compound leads to the disruption of various signaling pathways that are dependent on protein myristoylation. Stable isotope labeling can be used in quantitative proteomics (e.g., SILAC - Stable Isotope Labeling by Amino acids in Cell culture) to identify and quantify changes in the proteome upon treatment with labeled 2-carboxymyristic acid. This allows for the identification of proteins whose myristoylation is inhibited and the subsequent downstream consequences on signaling cascades. Key affected pathways include Src kinase signaling and mTORC1 signaling.
Quantitative Data
The inhibitory potential of 2-substituted myristoyl-CoA analogues against N-myristoyltransferase has been demonstrated. The following table summarizes the in vitro inhibitory constants (Ki) for analogues similar to this compound.
| Compound | Ki (nM) | Inhibition Type |
| 2-Hydroxymyristoyl-CoA | 45 | Competitive |
| 2-Fluoromyristoyl-CoA | 200 | Competitive |
| 2-Bromomyristoyl-CoA | 450 | Competitive |
Data adapted from existing literature on 2-substituted myristoyl-CoA analogues.
Table 1: In Vitro Inhibitory Activity of 2-Substituted Myristoyl-CoA Analogues against N-Myristoyltransferase.
A hypothetical metabolic tracing experiment could yield quantitative data on the cellular fate of the labeled precursor. The table below illustrates the type of data that could be generated.
| Time (hours) | ¹³C-2-carboxymyristic acid (intracellular, pmol/10⁶ cells) | ¹³C-2-carboxymyristoyl-CoA (intracellular, pmol/10⁶ cells) | Myristoylated Protein X (% of control) |
| 0 | 0 | 0 | 100 |
| 1 | 50.2 | 5.1 | 85.3 |
| 4 | 120.5 | 15.8 | 62.1 |
| 12 | 85.3 | 25.4 | 45.7 |
| 24 | 40.1 | 18.2 | 48.2 |
Table 2: Hypothetical Time-Course of Cellular Uptake and Metabolic Tracing of ¹³C-labeled 2-carboxymyristic acid and its effect on a known myristoylated protein.
Experimental Protocols
Protocol 1: Synthesis of ¹³C-labeled 2-carboxymyristic acid
This protocol is a proposed synthetic route based on established methods for labeling fatty acids and other organic molecules.
Materials:
-
1-Bromotridecane
-
K¹³CN (90% enriched)
-
Diethyl malonate
-
Sodium ethoxide
-
¹³C-labeled 1-bromododecane
-
Standard organic synthesis solvents and reagents
Procedure:
-
Synthesis of [1-¹³C]Myristic Acid: Treat 1-bromotridecane with K¹³CN to form the ¹³C-labeled nitrile. Subsequent hydrolysis of the nitrile will yield [1-¹³C]myristic acid.[9]
-
Introduction of the 2-carboxyl group: A potential route involves the malonic ester synthesis. Alkylation of diethyl sodiomalonate with a ¹³C-labeled 1-bromododecane followed by saponification and decarboxylation can be explored to introduce the carboxyl group at the 2-position of the myristic acid backbone.[9]
-
Purification: The final product should be purified by column chromatography or recrystallization and its identity and isotopic enrichment confirmed by NMR and mass spectrometry.
Protocol 2: Cell Culture and Metabolic Labeling
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
¹³C-labeled 2-carboxymyristic acid
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare a stock solution of ¹³C-labeled 2-carboxymyristic acid in a suitable solvent (e.g., DMSO).
-
Remove the growth medium and replace it with fresh medium containing the desired concentration of ¹³C-labeled 2-carboxymyristic acid.
-
Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and centrifuge to obtain a cell pellet.
-
Store the cell pellets at -80°C for subsequent metabolite extraction.
Protocol 3: Extraction of Acyl-CoAs from Cultured Cells
Materials:
-
Cell pellet from Protocol 2
-
Ice-cold 10% trichloroacetic acid (TCA) or other suitable extraction solvent
-
Internal standards (e.g., odd-chain length fatty acyl-CoAs)
-
Centrifuge
Procedure:
-
Resuspend the cell pellet in a small volume of ice-cold extraction solvent.
-
Add internal standards for quantification.
-
Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
The extract is now ready for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Quantification of ¹³C-2-carboxymyristoyl-CoA
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Ammonium hydroxide in water (pH 10.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic to elute the acyl-CoA.
-
Flow Rate: As recommended for the column.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Unlabeled this compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion. A neutral loss of 507 is characteristic for acyl-CoAs.[10][11][12]
-
¹³C-labeled this compound: The m/z of the precursor and product ions will be shifted according to the number of ¹³C atoms incorporated. This specific transition will be used for tracing.
-
-
Quantification: The concentration of ¹³C-2-carboxymyristoyl-CoA is determined by comparing its peak area to that of the internal standard.
Protocol 5: In Vitro N-myristoyltransferase (NMT) Activity Assay
This protocol is adapted from fluorescence-based assays for NMT activity.[2][3][13]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., derived from the N-terminus of a known myristoylated protein like Src)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9, 0.5 mM EDTA, 0.1% Triton X-100)
-
Fluorescent probe that reacts with free Coenzyme A (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of the NMT enzyme, myristoyl-CoA, peptide substrate, and CPM in the assay buffer.
-
To test for inhibition, prepare serial dilutions of 2-carboxymyristic acid (which will be converted to its CoA ester by any residual acyl-CoA synthetase activity in the enzyme preparation, or add synthesized this compound directly).
-
In the wells of the 96-well plate, combine the assay buffer, inhibitor (or vehicle control), myristoyl-CoA, and NMT enzyme.
-
Initiate the enzymatic reaction by adding the peptide substrate and CPM solution.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., excitation 380 nm, emission 470 nm for CPM). The rate of reaction is proportional to the NMT activity.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 5. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Cell-Based Model for Investigating the Effects of 2-Carboxymyristoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acyl-CoAs are central intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids and signaling molecules, and donors for post-translational protein modifications. The precise regulation of fatty acyl-CoA pools is critical for cellular homeostasis. Synthetic analogs of these molecules, such as 2-carboxymyristoyl-CoA, represent valuable tools for probing the mechanisms of fatty acid metabolism and developing novel therapeutics for metabolic diseases.
This compound is a synthetic derivative of myristoyl-CoA, a 14-carbon saturated fatty acyl-CoA. The presence of a carboxyl group at the α-carbon (C2) position is hypothesized to act as a steric hindrance or alter the molecule's binding affinity to enzymes that utilize myristoyl-CoA as a substrate. This application note provides a comprehensive framework for establishing a cell-based model to elucidate the effects of this compound on key metabolic pathways, including fatty acid oxidation, de novo lipogenesis, and related signaling cascades. The provided protocols are designed for use with relevant cell lines, such as the human hepatoma cell line HepG2, which is a well-established model for studying hepatic lipid metabolism.[1]
Hypothesized Mechanism of Action
Based on its structure, this compound is postulated to act as a competitive inhibitor of enzymes that bind myristoyl-CoA or other long-chain fatty acyl-CoAs. Potential targets include Carnitine Palmitoyltransferase 1 (CPT1), acyl-CoA synthetases, and enzymes involved in protein acylation. By interfering with these pathways, this compound may modulate cellular energy sensing, lipid storage, and inflammatory signaling.
Caption: Hypothesized inhibitory effect of this compound on CPT1.
Experimental Workflow
A systematic approach is required to characterize the cellular effects of this compound. The following workflow outlines the key experimental stages, from initial cytotoxicity assessment to in-depth metabolic and gene expression analysis.
Caption: A stepwise workflow for characterizing this compound.
Detailed Protocols
Protocol 1: Preparation of this compound-BSA Conjugate
Fatty acyl-CoAs are poorly soluble in aqueous media and require a carrier protein for efficient cellular uptake. Bovine Serum Albumin (BSA) is commonly used for this purpose.[2][3]
Materials:
-
This compound
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M NaOH
-
Sterile, conical tubes (15 mL)
-
Water bath at 37°C
Procedure:
-
Prepare a 5% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Dissolve this compound in a small volume of 0.1 M NaOH to create a stock solution (e.g., 10 mM).
-
Warm the 5% BSA solution to 37°C in a water bath.
-
While gently vortexing the BSA solution, add the this compound stock solution dropwise to achieve the desired final concentration (e.g., 1 mM). This results in a 5:1 molar ratio of BSA to the acyl-CoA, assuming a BSA molecular weight of ~66.5 kDa.
-
Incubate the mixture for 1 hour at 37°C with gentle agitation to ensure complete conjugation.
-
Sterile-filter the conjugate through a 0.22 µm syringe filter.
-
Prepare aliquots and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Cell Viability Assay
It is crucial to determine the cytotoxic potential of this compound to identify a suitable concentration range for subsequent experiments.
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound-BSA conjugate
-
BSA-only vehicle control
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-BSA conjugate in complete culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., 1 µM). Include a BSA-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the conjugate or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the EC50 value.
Protocol 3: Fatty Acid Oxidation (FAO) Assay
This assay measures the rate of mitochondrial β-oxidation and will help determine if this compound inhibits this pathway.
Materials:
-
HepG2 cells
-
24-well cell culture plates
-
[¹⁴C]-Palmitate conjugated to BSA
-
This compound-BSA conjugate (at a non-toxic concentration)
-
Etomoxir (positive control for FAO inhibition)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in a 24-well plate and grow to ~80-90% confluency.
-
Pre-treat the cells with the this compound-BSA conjugate, etomoxir (e.g., 100 µM), or vehicle control for 4-6 hours.
-
Prepare the assay medium containing [¹⁴C]-Palmitate-BSA.
-
Wash the cells with PBS and add the [¹⁴C]-Palmitate-containing assay medium.
-
Incubate for 2-4 hours at 37°C. During this time, the radiolabeled palmitate will be oxidized, producing ¹⁴CO₂ and acid-soluble metabolites.
-
Collect the supernatant and measure the radioactivity of the acid-soluble metabolites using a scintillation counter.
-
Normalize the counts to the total protein content in each well.
Protocol 4: De Novo Lipogenesis (DNL) Assay
This assay quantifies the synthesis of new fatty acids from a non-lipid precursor and will assess the impact of this compound on this anabolic pathway.
Materials:
-
HepG2 cells
-
24-well cell culture plates
-
[¹⁴C]-Acetate
-
This compound-BSA conjugate
-
ACC inhibitor (e.g., TOFA, as a positive control)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2)
-
Scintillation vials and scintillation fluid
Procedure:
-
Seed HepG2 cells in a 24-well plate.
-
Treat the cells with the this compound-BSA conjugate, a known DNL inhibitor, or vehicle control for 24 hours.
-
Add [¹⁴C]-Acetate to the medium and incubate for 4 hours.
-
Wash the cells with ice-cold PBS.
-
Extract the total lipids from the cells using the hexane:isopropanol solvent mixture.
-
Evaporate the solvent and resuspend the lipid extract in scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content.
Protocol 5: Gene Expression Analysis by qPCR
This protocol is for measuring changes in the mRNA levels of key genes involved in lipid metabolism.
Materials:
-
HepG2 cells treated as in previous assays
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT1A, ACACA, FASN, PPARα) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Lyse the treated cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (% of Control) ± SD |
|---|---|
| Vehicle Control | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 50 | 82.3 ± 5.5 |
| 100 | 65.7 ± 7.3 |
| 250 | 40.2 ± 6.9 |
| 500 | 15.8 ± 4.1 |
Table 2: Impact of this compound on Metabolic Pathways
| Treatment | Fatty Acid Oxidation (CPM/mg protein) | De Novo Lipogenesis (CPM/mg protein) |
|---|---|---|
| Vehicle Control | 15,800 ± 1,250 | 8,500 ± 980 |
| This compound (50 µM) | 9,200 ± 1,100 | 8,350 ± 950 |
| Etomoxir (100 µM) | 2,100 ± 450 | N/A |
| ACC Inhibitor (10 µM) | N/A | 1,500 ± 320 |
Table 3: Relative Gene Expression Changes in Response to this compound
| Gene | Fold Change vs. Control (Mean ± SD) |
|---|---|
| CPT1A | 0.75 ± 0.08 |
| ACACA | 1.10 ± 0.15 |
| FASN | 0.95 ± 0.12 |
| PPARα | 0.80 ± 0.09 |
Conclusion
The protocols and workflow detailed in this application note provide a robust starting point for researchers to investigate the cellular and molecular effects of this compound. By systematically evaluating its impact on cell viability, fatty acid oxidation, de novo lipogenesis, and the expression of key metabolic genes, a comprehensive understanding of its mechanism of action can be achieved. This cell-based model will be instrumental in determining the potential of this compound as a modulator of lipid metabolism and a candidate for further drug development.
References
Application Notes & Protocols for the Purification of Recombinant Acyl-CoA Carboxylases
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acyl-CoA carboxylases (ACCs) are a family of biotin-dependent enzymes that catalyze the irreversible carboxylation of short-chain acyl-CoAs to their corresponding malonyl-CoA derivatives. This reaction is a critical rate-limiting step in fatty acid biosynthesis and plays a key role in regulating fatty acid oxidation. As such, ACCs are attractive targets for the development of therapeutics for metabolic diseases, cancer, and other disorders. The production of highly pure and active recombinant ACCs is essential for structural studies, inhibitor screening, and detailed kinetic analysis. This document provides detailed protocols and application notes for the expression and purification of recombinant acyl-CoA carboxylases from various expression systems.
Mammalian cells express two major isoforms, ACC1 and ACC2, which are large multi-domain enzymes.[1] In contrast, most prokaryotes, including Escherichia coli, possess a multi-subunit heteromeric ACC complex, typically composed of biotin carboxylase (AccC), biotin carboxyl carrier protein (AccB), and the two subunits of the carboxyltransferase (AccA and AccD).[2][3][4] The purification strategies often leverage the intrinsic biotinylation of these enzymes.
Key Purification Strategies:
The purification of recombinant ACCs generally involves a multi-step chromatographic process designed to isolate the large enzyme complex from host cell proteins. A general workflow is outlined below.
Caption: General workflow for the purification of recombinant acyl-CoA carboxylases.
Data Presentation: Purification and Kinetic Parameters
The following tables summarize representative quantitative data for purified recombinant acyl-CoA carboxylases from different sources.
Table 1: Purification Summary of Recombinant Acyl-CoA Carboxylases
| Enzyme Source | Expression System | Purification Steps | Specific Activity (µmol/min/mg) | Fold Purification | Reference |
| Cyclotella cryptica ACC | Native | Ammonium Sulfate, Gel Filtration, Monomeric Avidin-Agarose | 14.6 | 600 | [5] |
| Human ACC1 | Insect Cells (Trichoplusia ni) | Streptavidin Affinity, Ion Exchange | High Specific Activity | Not Reported | [1] |
| Human ACC2 | Insect Cells (Trichoplusia ni) | Streptavidin Affinity, Ion Exchange | High Specific Activity | Not Reported | [1] |
| Rat ACC2 | Insect Cells (Trichoplusia ni) | Streptavidin Affinity, Ion Exchange | High Specific Activity | Not Reported | [1] |
| E. coli ACC Complex | E. coli (overexpression) | Ammonium Sulfate, Size Exclusion Chromatography | Activity Detected | Not Reported | [2] |
Table 2: Kinetic Parameters of Purified Recombinant Acyl-CoA Carboxylases
| Enzyme | Substrate | Km (µM) | Reference |
| Human ACC2 (full-length) | Acetyl-CoA | 2 | [6] |
| Human ACC2 (full-length) | ATP | 52 | [6] |
| Cyclotella cryptica ACC | Acetyl-CoA | 233 | [5] |
| Cyclotella cryptica ACC | MgATP | 65 | [5] |
| Cyclotella cryptica ACC | HCO3- | 750 | [5] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human ACC2 from Insect Cells
This protocol is adapted from methodologies for expressing and purifying mammalian ACCs.[1]
1. Expression in Insect Cells:
-
Vector Construction: The full-length human ACC2 cDNA is cloned into a baculovirus transfer vector (e.g., pFastBac). An N-terminal His-tag may be included for an alternative purification handle.
-
Baculovirus Generation: The recombinant transfer vector is used to generate a high-titer recombinant baculovirus stock in Spodoptera frugiperda (Sf9) cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).
-
Protein Expression: High Five™ (Trichoplusia ni) cells are infected with the high-titer baculovirus stock. Cells are typically harvested 48-72 hours post-infection. For enhanced biotinylation, the culture medium can be supplemented with biotin.
2. Cell Lysis and Clarification:
-
Harvest cells by centrifugation (1,000 x g, 10 min, 4°C).
-
Resuspend the cell pellet in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol, and protease inhibitors).
-
Lyse cells by sonication or using a Dounce homogenizer on ice.
-
Clarify the lysate by ultracentrifugation (100,000 x g, 45 min, 4°C).
3. Streptavidin Affinity Chromatography:
This step leverages the strong interaction between the enzyme's biotin cofactor and streptavidin.
-
Column: Use a pre-packed streptavidin agarose column (e.g., HiTrap Streptavidin HP).[7]
-
Equilibration: Equilibrate the column with 10 column volumes (CV) of Wash Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Sample Loading: Apply the clarified lysate to the equilibrated column at a low flow rate (e.g., 0.2-0.5 mL/min) to ensure efficient binding.
-
Washing: Wash the column with at least 10-20 CV of Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound ACC2. Due to the high affinity of the biotin-streptavidin interaction, elution often requires denaturing conditions (e.g., 8 M Guanidine-HCl, pH 1.5).[8] For applications requiring active enzyme, a milder elution can be attempted with buffers containing free biotin (e.g., 5 mM biotin), although this is often less efficient.[8] Alternatively, monomeric avidin resins can be used which allow for milder elution conditions.[5]
4. Size Exclusion Chromatography (SEC):
This step is crucial for removing aggregates and further purifying the ACC2.[9]
-
Column: Select a gel filtration column appropriate for the size of the ACC2 dimer (~540 kDa), such as a Superose 6 or Sephacryl S-400 column.
-
Buffer Exchange: Exchange the eluted sample into SEC Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Chromatography: Inject the concentrated protein onto the equilibrated SEC column. Collect fractions and analyze by SDS-PAGE.
-
Pooling: Pool fractions containing pure ACC2.
Protocol 2: Purification of Heteromeric E. coli ACC
This protocol is based on the overexpression and purification of the E. coli ACC complex.[2]
1. Overexpression:
-
Co-express the four subunits (AccA, AccB, AccC, and AccD) and the biotin ligase (BirA) in E. coli. This can be achieved using a plasmid containing a synthetic operon with all five genes.[2]
-
Induce expression with IPTG and grow cultures at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.[7]
2. Initial Purification:
-
Perform cell lysis as described in Protocol 1.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the clarified lysate to a final saturation of 30-50%. This step helps to precipitate the large ACC complex.[2]
-
Collect the precipitate by centrifugation, and resuspend it in a minimal volume of SEC buffer.
3. Size Exclusion Chromatography (SEC):
-
Apply the resuspended pellet to a size exclusion column as described in Protocol 1.
-
Analyze fractions for the presence of all four ACC subunits by SDS-PAGE.[2] Pool the relevant fractions.
Protocol 3: Ion Exchange Chromatography (IEX)
IEX can be incorporated as an intermediate polishing step.[10] The choice of anion or cation exchange depends on the isoelectric point (pI) of the specific ACC and the buffer pH.[11]
References
- 1. Expression, purification, and characterization of human and rat acetyl coenzyme A carboxylase (ACC) isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Classical, Yet Controversial, First Enzyme of Lipid Synthesis: Escherichia coli Acetyl-CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Purification and Characterization of Acetyl-CoA Carboxylase from the Diatom Cyclotella cryptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, purification, and characterization of human acetyl-CoA carboxylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.unc.edu [med.unc.edu]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
improving stability of 2-carboxymyristoyl-CoA in solution
Welcome to the technical support center for 2-carboxymyristoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a dicarboxylic acid derivative of myristoyl-CoA, a 14-carbon saturated fatty acyl-CoA. Like other thioesters, its primary stability concern in aqueous solutions is the hydrolysis of the high-energy thioester bond, which is susceptible to both chemical and enzymatic degradation. Oxidation of the acyl chain is another potential, though less immediate, concern for saturated chains. The presence of a second carboxyl group may influence its solubility and interaction with enzymes compared to monosubstituted long-chain acyl-CoAs.
Q2: What are the main degradation pathways for this compound in a typical experimental setting?
A2: The two primary degradation pathways are:
-
Chemical Hydrolysis: The thioester bond can be non-enzymatically cleaved by water, a process that is significantly accelerated by increased temperature and pH (especially alkaline conditions).[1][2][3]
-
Enzymatic Degradation: In biological samples (e.g., cell lysates, tissue homogenates), enzymes such as acyl-CoA thioesterases (ACOTs) can rapidly hydrolyze the thioester bond.[4][5] Additionally, if the experimental system contains active metabolic pathways, this compound can be metabolized through peroxisomal and mitochondrial β-oxidation.[6][7][8][9]
Q3: What are the ideal storage conditions for this compound solutions?
A3: For optimal stability, stock solutions of this compound should be prepared in a slightly acidic to neutral buffer (pH 5-7) and stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to 24 hours), solutions can be kept at 4°C.[10] The use of an oxygen-free environment is not strictly necessary for saturated acyl chains but is good practice to prevent long-term oxidative damage.
Q4: Can I dissolve this compound in organic solvents?
A4: While dissolving the dry powder in a small amount of an organic solvent like DMSO before dilution in an aqueous buffer can aid in solubilization, it is important to be mindful of the final concentration of the organic solvent in your experiment, as it may affect enzyme activity or cell viability. For long-term storage, it is generally recommended to store aliquots of the aqueous buffer solution frozen.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent experimental results or loss of activity over time. | 1. Degradation of this compound in solution due to improper storage or handling.2. Hydrolysis of the thioester bond during the experiment due to high pH or temperature.3. Enzymatic degradation in biological samples. | 1. Prepare fresh solutions for each experiment or use freshly thawed aliquots. Store stock solutions at -80°C in a slightly acidic to neutral buffer (pH 5-7).2. Maintain experimental conditions at a stable, neutral or slightly acidic pH and the lowest feasible temperature.3. If enzymatic degradation is suspected, consider using inhibitors of acyl-CoA thioesterases if compatible with your experimental design. |
| Difficulty solubilizing this compound. | 1. The compound is a long-chain dicarboxylic acyl-CoA, which can have limited aqueous solubility.2. Formation of micelles at higher concentrations. | 1. Use a buffer with a slightly alkaline pH to aid in dissolving the free carboxyl group, but be aware of the increased risk of hydrolysis. A small amount of a compatible organic solvent (e.g., DMSO) can be used to initially dissolve the compound before dilution in the final aqueous buffer.2. Work with concentrations below the critical micellar concentration (CMC). While the CMC for this compound is not readily available, for similar long-chain acyl-CoAs, it is in the micromolar range.[4] |
| Precipitate forms in the solution upon storage. | 1. The concentration of this compound exceeds its solubility limit under the storage conditions.2. Interaction with components of the buffer. | 1. Prepare a more dilute stock solution. Ensure the pH of the buffer is appropriate for maintaining solubility.2. Test different buffer systems to identify one that is compatible. Phosphate buffers can sometimes cause precipitation with certain molecules. |
| High background signal in enzymatic assays. | 1. Non-enzymatic hydrolysis of the thioester bond releases Coenzyme A, which may be detected by the assay.2. Contamination of the this compound stock with free Coenzyme A. | 1. Run parallel controls without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from the experimental values.2. Verify the purity of the this compound stock using analytical methods like HPLC or LC-MS/MS. |
Quantitative Data on Stability
| Buffer pH | Temperature (°C) | Estimated Half-life of Thioester Bond |
| 5.0 | 4 | Weeks |
| 5.0 | 25 | Days |
| 7.0 | 4 | Days |
| 7.0 | 25 | Hours |
| 8.5 | 4 | Hours |
| 8.5 | 25 | Minutes |
These estimations are based on the known increased rate of hydrolysis of thioesters with increasing pH and temperature.[1][2][11]
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
Materials:
-
This compound
-
Buffers of desired pH (e.g., 50 mM potassium phosphate pH 5.0, 7.0, and 8.5)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phase A: 50 mM potassium phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Temperature-controlled incubator/water bath
Procedure:
-
Prepare a stock solution of this compound in the buffer of choice (e.g., 1 mg/mL).
-
Dilute the stock solution to the final experimental concentration in the different pH buffers to be tested.
-
Divide the solutions into aliquots for different time points and temperatures.
-
Incubate the aliquots at the desired temperatures (e.g., 4°C and 25°C).
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and immediately stop the reaction by freezing at -80°C or by adding an acid to lower the pH significantly if compatible with the analysis.
-
Analyze the samples by reverse-phase HPLC.
-
Set the UV detector to 260 nm to detect the adenine ring of Coenzyme A.
-
Use a gradient elution, for example: 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B.
-
-
Quantify the peak area corresponding to intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the zero time point to determine the rate of degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Dicarboxylic Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of dicarboxylic acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and characterization of dicarboxylic acyl-CoAs in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| Yield & Purity | |||
| YP-01 | Why is the yield of my dicarboxylic acyl-CoA synthesis consistently low? | 1. Inefficient activation of the dicarboxylic acid: One or both carboxyl groups may not be efficiently activated. 2. Side reactions: Formation of byproducts such as N-acylurea in carbodiimide-mediated reactions can reduce the yield.[1] 3. Hydrolysis of the thioester bond: Dicarboxylic acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH.[2] 4. Degradation during workup and purification: The product may be lost or degraded during extraction and chromatography steps. | 1. Optimize activation: Ensure anhydrous conditions for the activation step. For carbodiimide methods, consider using N-hydroxysuccinimide (NHS) to form a more stable active ester.[1] 2. Minimize side reactions: For carbodiimide reactions, use additives like NHS or HOBt to suppress N-acylurea formation.[1] In the mixed anhydride method, use a bulky chloroformate like isobutyl chloroformate to favor nucleophilic attack at the desired carbonyl group. 3. Control pH: Maintain the pH of the reaction mixture and purification buffers within a stable range for the thioester bond (typically around pH 6.0-7.0). 4. Gentle purification: Use optimized HPLC conditions with appropriate buffers and perform purification steps at low temperatures (e.g., 4°C) to minimize degradation. |
| YP-02 | My final product is a mixture of mono- and di-acylated CoA. How can I improve the yield of the di-acylated product? | 1. Stoichiometry of reagents: Insufficient amount of activated dicarboxylic acid relative to Coenzyme A. 2. Steric hindrance: As the dicarboxylic acid chain length increases, steric hindrance may disfavor the second acylation. | 1. Adjust stoichiometry: Use a molar excess of the activated dicarboxylic acid (e.g., 1.5 to 2-fold excess) to drive the reaction towards di-acylation. 2. Increase reaction time: Allow for a longer reaction time to enable the second acylation to proceed to completion. Monitor the reaction progress by HPLC. |
| YP-03 | I am observing a significant amount of N-acylurea byproduct in my carbodiimide-mediated synthesis. How can I prevent this? | Rearrangement of the O-acylisourea intermediate: The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[3] | 1. Use of additives: Add N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to the reaction. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive towards the thiol group of CoA.[1] 2. Solvent choice: Use solvents with low dielectric constants, such as dichloromethane or chloroform, to minimize this side reaction.[4] |
| Reaction Monitoring & Characterization | |||
| RC-01 | How can I effectively monitor the progress of my dicarboxylic acyl-CoA synthesis? | Difficulty in distinguishing starting materials, intermediates, and products. | Reverse-phase HPLC: Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium formate) at a slightly acidic pH (e.g., 4.5-5.5). Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine base of Coenzyme A. The product, being more hydrophobic than free CoA, will have a longer retention time. |
| RC-02 | My mass spectrometry results for the purified product are ambiguous. How can I confirm the identity of my dicarboxylic acyl-CoA? | Complex fragmentation pattern and potential for multiple charged species. | Tandem Mass Spectrometry (MS/MS): Look for characteristic fragmentation patterns. In positive ion mode, a neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate fragment) is a key indicator of an acyl-CoA.[3] Also, look for the parent ion corresponding to the calculated mass of the dicarboxylic acyl-CoA. |
| Purification | |||
| P-01 | I am having trouble purifying my dicarboxylic acyl-CoA by HPLC. The peaks are broad and recovery is low. | 1. Poor chromatographic conditions: Suboptimal mobile phase, pH, or gradient. 2. Adsorption to the column: The product may be irreversibly binding to the stationary phase. 3. Degradation on the column: The thioester bond may be hydrolyzing during the chromatographic run. | 1. Optimize HPLC method: Use a well-buffered mobile phase (e.g., potassium phosphate at pH ~5.0) and a suitable gradient of an organic modifier like acetonitrile. Ensure the mobile phase components are miscible.[5] 2. Column choice: Use a high-quality, end-capped C18 column to minimize secondary interactions. 3. Temperature control: Perform the purification at a reduced temperature (e.g., 4-10°C) to enhance stability. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chemical synthesis of dicarboxylic acyl-CoAs?
A1: The most common methods involve the activation of the dicarboxylic acid followed by reaction with the free thiol of Coenzyme A. Key methods include:
-
Carbodiimide Method: Utilizes coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS), to form an active ester that reacts with CoA.[6]
-
Mixed Anhydride Method: The dicarboxylic acid is reacted with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base to form a mixed anhydride, which then acylates CoA.[7][8]
-
N-Hydroxysuccinimide (NHS) Ester Method: The dicarboxylic acid is pre-activated as its NHS ester, which is then isolated and reacted with CoA in a separate step.[9][10]
Q2: What is the optimal pH for the synthesis of dicarboxylic acyl-CoAs?
A2: The optimal pH is a compromise. The activation of carboxylic acids with EDC is often more efficient at a slightly acidic pH (around 4.5-6.0).[11] However, the nucleophilic attack by the thiol group of Coenzyme A is favored at a slightly higher pH where the thiol is deprotonated. A common approach is to perform the activation at a lower pH and then raise the pH to around 7.0-7.5 for the reaction with CoA. It is crucial to avoid strongly acidic or basic conditions, as they can lead to the hydrolysis of the thioester bond.[12]
Q3: How does the chain length of the dicarboxylic acid affect the synthesis?
A3: The chain length can influence the reaction in several ways:
-
Solubility: Longer chain dicarboxylic acids may have lower solubility in aqueous reaction media.
-
Reactivity: The pKa of the two carboxyl groups will vary with chain length, which can affect the activation step.[13]
-
Intramolecular Reactions: Shorter dicarboxylic acids (e.g., succinic acid) have a higher propensity to form cyclic anhydrides upon activation, which can be a competing side reaction.
Q4: How can I store my purified dicarboxylic acyl-CoA to ensure its stability?
A4: Dicarboxylic acyl-CoAs are sensitive to hydrolysis and oxidation. For long-term storage, it is recommended to:
-
Store as a lyophilized powder at -80°C.
-
If in solution, use a slightly acidic buffer (pH ~5.0-6.0), aliquot to avoid repeated freeze-thaw cycles, and store at -80°C.
-
Avoid exposure to strong acids, bases, and oxidizing agents.
Data Presentation
Table 1: Comparison of Reported Yields for Acyl-CoA Synthesis Methods
| Acyl-CoA Synthesized | Dicarboxylic Acid | Synthesis Method | Reported Yield | Reference |
| Various Acyl-CoAs | Various Fatty Acids | Mixed Anhydride | High Yield | [14] |
| Mirabegron Intermediate | (R)-mandelic acid | Mixed Anhydride (PivCl) | 91.5-92.3% | [15] |
| Various Acyl-CoAs | Various Fatty Acids | N-Hydroxysuccinimide Ester | Good Yield | [14] |
| Carboxyfluorescein NHS Ester | Carboxyfluorescein | Carbodiimide (DIC/NHS) | 35% (5-isomer), 25% (6-isomer) | [10] |
Note: Direct comparative yield data for the same dicarboxylic acyl-CoA across different methods is sparse in the literature. The presented data illustrates typical yields for related acylation reactions.
Experimental Protocols
Protocol 1: Synthesis of Succinyl-CoA via the Mixed Anhydride Method
Materials:
-
Succinic anhydride
-
Coenzyme A (free acid form)
-
Triethylamine (TEA)
-
Isobutyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Purification buffer: 50 mM Potassium Phosphate, pH 6.5
Procedure:
-
Preparation of Succinic Acid Mono-tert-butyl Ester: (This step may be necessary to prevent polymerization and favor mono-acylation if desired. For di-acylation, start with succinic acid).
-
Activation of Succinic Acid:
-
Dissolve succinic acid (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise while stirring.
-
Add isobutyl chloroformate (1.2 equivalents) dropwise and stir the reaction mixture at 0°C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
-
Preparation of Coenzyme A Solution:
-
Dissolve Coenzyme A (1 equivalent) in cold water. Adjust the pH to ~7.5 with a dilute solution of LiOH.
-
-
Coupling Reaction:
-
Add the Coenzyme A solution to the mixed anhydride suspension from step 2.
-
Stir the reaction mixture vigorously at 4°C for 2-4 hours, maintaining the pH at ~7.0-7.5 by adding small amounts of dilute LiOH as needed.
-
-
Workup:
-
Acidify the reaction mixture to pH ~4.0 with dilute HCl.
-
Extract the aqueous phase with diethyl ether three times to remove unreacted starting materials and byproducts.
-
Lyophilize the aqueous phase to obtain the crude succinyl-CoA.
-
-
Purification:
-
Dissolve the crude product in the purification buffer.
-
Purify by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in the purification buffer.
-
Collect fractions containing the product, pool them, and lyophilize to obtain pure succinyl-CoA.
-
-
Characterization:
-
Confirm the identity and purity of the product by analytical HPLC and LC-MS/MS.
-
Protocol 2: Synthesis of Adipoyl-CoA via the EDC/NHS Method
Materials:
-
Adipic acid
-
Coenzyme A (lithium salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M MES buffer, pH 6.0
-
Coupling buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.0
-
Purification buffer: 20 mM Ammonium Acetate, pH 5.5
Procedure:
-
Activation of Adipic Acid:
-
Dissolve adipic acid (2 equivalents) in anhydrous DMF.
-
Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the di-NHS ester of adipic acid.
-
-
Preparation of Coenzyme A Solution:
-
Dissolve Coenzyme A (1 equivalent) in the coupling buffer.
-
-
Coupling Reaction:
-
Add the activated adipic acid solution from step 1 dropwise to the Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Workup:
-
Quench the reaction by adding a small amount of acetic acid.
-
Dilute the reaction mixture with the purification buffer.
-
-
Purification:
-
Purify the crude adipoyl-CoA by preparative reverse-phase HPLC on a C18 column with a gradient of acetonitrile in the purification buffer.
-
Pool the fractions containing the desired product and lyophilize.
-
-
Characterization:
-
Verify the product's identity and purity using analytical HPLC and LC-MS/MS.
-
Mandatory Visualization
Caption: Carbodiimide (EDC/NHS) synthesis workflow for dicarboxylic acyl-CoAs.
Caption: Troubleshooting decision tree for dicarboxylic acyl-CoA synthesis.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry for 2-Carboxymyristoyl-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the robust detection and quantification of 2-carboxymyristoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the characteristic fragmentation pattern for this compound in positive ion mode mass spectrometry?
A1: Acyl-CoA molecules, including this compound, exhibit a highly conserved fragmentation pattern in positive mode electrospray ionization (ESI) tandem mass spectrometry. The most common fragmentation is a neutral loss of 507.0 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety of the coenzyme A molecule.[1][2][3][4] Another characteristic product ion is often observed at m/z 428.0, representing the adenosine 3',5'-diphosphate fragment.[1] For quantitative analysis using Multiple Reaction Monitoring (MRM), the transition from the precursor ion to the product ion resulting from the 507.0 Da neutral loss is typically the most intense and specific.[1][2][3][4]
Q2: Why am I observing low signal intensity or poor peak shape for this compound?
A2: Low signal intensity and poor peak shape can stem from several factors. Firstly, acyl-CoAs are known for their instability and can degrade in solution, especially at non-optimal pH or temperature. It is crucial to keep samples cold and analyze them as quickly as possible after preparation. Secondly, long-chain dicarboxylic acyl-CoAs can interact with plastic surfaces, leading to sample loss. Using glass or low-adsorption vials is recommended to improve recovery.[2] Chromatographically, poor peak shape can be due to secondary interactions with the column stationary phase. The use of an ion-pairing agent in the mobile phase or employing a column specifically designed for polar molecules can improve peak symmetry.
Q3: What type of liquid chromatography column is best suited for this compound analysis?
A3: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of acyl-CoAs.[5][6] For long-chain species like this compound, a C18 column often provides sufficient retention and separation from other matrix components. The separation is typically achieved using a gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or ammonium hydroxide) and an organic solvent like acetonitrile.[5][7]
Q4: How can I improve the recovery of this compound during sample preparation?
A4: Sample preparation is a critical step for accurate quantification. A common method involves protein precipitation using cold organic solvents (e.g., acetonitrile) or acids like sulfosalicylic acid (SSA).[8] Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration.[9] To enhance recovery, it is important to perform all extraction steps at low temperatures to minimize enzymatic degradation. The use of an internal standard, such as an odd-chain or stable isotope-labeled dicarboxylic acyl-CoA, added at the beginning of the sample preparation process is highly recommended to correct for any sample loss during extraction and for variations in ionization efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Analyte Degradation: Acyl-CoAs are unstable. | - Prepare samples fresh and keep them at 4°C in the autosampler.[1] - Minimize freeze-thaw cycles. - Ensure the pH of the reconstitution solvent is slightly acidic. |
| 2. Inefficient Ionization: Suboptimal source conditions. | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Positive ion mode is generally preferred for acyl-CoAs.[5][10] | |
| 3. Incorrect MRM Transition: Wrong precursor or product ion m/z. | - Verify the calculated exact mass of this compound and its product ion after the neutral loss of 507.0 Da. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with the stationary phase. | - Add a small amount of a weak acid (e.g., formic acid) to the mobile phase. - Consider using a different column chemistry or an ion-pairing reagent. |
| 2. Column Overload: Injecting too much sample. | - Dilute the sample and re-inject. | |
| 3. Inappropriate Reconstitution Solvent: Solvent mismatch with the initial mobile phase. | - Reconstitute the dried sample in a solvent that is similar in composition to the initial mobile phase. | |
| High Background Noise | 1. Matrix Effects: Co-eluting compounds suppressing or enhancing the signal. | - Improve sample clean-up using SPE.[9] - Adjust the chromatographic gradient to better separate the analyte from interfering compounds. |
| 2. Contaminated System: Build-up of contaminants in the LC-MS system. | - Flush the LC system and mass spectrometer with appropriate cleaning solutions. | |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction efficiency. | - Use a consistent and validated sample preparation protocol. - Ensure accurate and consistent addition of an internal standard. |
| 2. Sample Adsorption: Analyte adsorbing to vial or tubing surfaces. | - Use glass or low-adsorption vials and tubing.[2] | |
| 3. Instrument Instability: Fluctuations in LC pressure or MS sensitivity. | - Perform system suitability tests before running the sample batch. |
Experimental Protocols & Data
Calculation of MRM Transition for this compound
To establish the primary MRM (Multiple Reaction Monitoring) transition for this compound, its exact mass is first calculated.
-
Myristic Acid: C₁₄H₂₈O₂
-
2-Carboxymyristic Acid (a C15 dicarboxylic acid): C₁₅H₂₈O₄
-
Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S
-
This compound (after thioesterification, with loss of H₂O): C₃₆H₆₂N₇O₁₉P₃S
-
Monoisotopic Mass: 1053.2984 Da
-
Precursor Ion ([M+H]⁺): 1054.3057 m/z
-
Characteristic Neutral Loss: 506.9957 Da
-
Product Ion ([M+H - 507.0]⁺): 547.3100 m/z
Thus, the primary MRM transition to monitor is 1054.3 → 547.3 .
Illustrative LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of long-chain dicarboxylic acyl-CoAs. These should be optimized for the specific instrument being used.
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transition | 1054.3 → 547.3 |
| Collision Energy | ~30-40 eV (to be optimized) |
| Dwell Time | 100 ms |
Quantitative Performance (Representative Data)
The following table presents representative quantitative performance characteristics for the analysis of long-chain acyl-CoAs. Actual values for this compound should be determined experimentally.[10][11]
| Parameter | Value |
| Limit of Detection (LOD) | ~2 fmol |
| Limit of Quantification (LOQ) | ~5 fmol |
| Linearity (R²) | > 0.99 |
| Linear Dynamic Range | ~5 fmol - 5 pmol |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Metabolic Pathway: Peroxisomal β-Oxidation of Dicarboxylic Acids
Long-chain dicarboxylic acids, such as the precursor to this compound, are primarily metabolized through the peroxisomal β-oxidation pathway.[8][9][10] This pathway sequentially shortens the dicarboxylic acyl-CoA chain.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methylbutyryl CoA | C26H44N7O17P3S | CID 11966141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-hydroxyglutaryl-CoA | C26H42N7O20P3S | CID 11966206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Myristoyl coenzyme A | C35H62N7O17P3S | CID 1126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Predicted LC-MS/MS Spectrum - 10V, Positive (FDB019924) - FooDB [foodb.ca]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
reducing non-specific binding of 2-carboxymyristoyl-CoA in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-carboxymyristoyl-CoA and other long-chain fatty acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to non-specific binding in your assays.
Troubleshooting Guide: High Background & Non-Specific Binding
High background signal and non-specific binding are common issues when working with hydrophobic molecules like this compound. These issues can obscure true results and lead to inaccurate data. This guide provides a systematic approach to troubleshooting these problems.
Q1: I am observing a high background signal in my enzyme assay. What are the likely causes?
A1: High background in assays involving this compound is often due to its hydrophobic nature, leading to non-specific interactions with assay components. The primary causes include:
-
Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles. These aggregates can scatter light, interfere with fluorescence/luminescence detection, and non-specifically bind to proteins. The CMC for long-chain acyl-CoAs like palmitoyl-CoA can range from 7 to 250 µM, depending on buffer conditions such as pH and ionic strength.[1]
-
Binding to Labware: The hydrophobic acyl chain can cause the molecule to adsorb to plastic surfaces of microplates and pipette tips.[2]
-
Non-Specific Protein Binding: this compound can bind non-specifically to the enzyme or other proteins in the assay, leading to inhibition or activation that is not related to the active site.
Q2: How can I determine if this compound is forming micelles in my assay?
A2: While direct measurement of the CMC for this compound may not be feasible for every lab, you can infer its propensity to form micelles based on data for similar molecules like palmitoyl-CoA. The CMC of palmitoyl-CoA has been reported to be in the micromolar range (7-250 µM) and is influenced by buffer conditions.[1] If your assay concentration of this compound is in or above this range, micelle formation is a strong possibility.
Q3: What are the first steps I should take to reduce non-specific binding?
A3: A multi-pronged approach is often necessary. Start by optimizing your assay buffer. Here are three key strategies:
-
Incorporate a Non-Ionic Detergent: Detergents can help to solubilize hydrophobic molecules and prevent their aggregation and non-specific binding.
-
Add a Carrier Protein: Bovine Serum Albumin (BSA) is commonly used to bind long-chain fatty acyl-CoAs and prevent their non-specific interactions.
-
Consider Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their solubility and preventing aggregation.
The following sections provide more detailed protocols and quantitative comparisons for these methods.
Experimental Protocols & Data
Method 1: Using Non-Ionic Detergents
Non-ionic detergents are effective at preventing non-specific binding by keeping hydrophobic molecules in solution and preventing their interaction with surfaces. Triton X-100 is a commonly used detergent in assays involving N-myristoyltransferases (NMTs), the enzymes that utilize myristoyl-CoA.[3][4]
Experimental Protocol: Incorporating Triton X-100
-
Prepare a 10% (v/v) stock solution of Triton X-100 in your assay buffer.
-
Add the Triton X-100 stock solution to your final assay buffer to achieve a final concentration of 0.05% to 0.1% (v/v).[3][4][5]
-
Ensure all assay components, including the enzyme and this compound, are diluted in the final buffer containing Triton X-100.
-
Pre-incubate the plate with the complete assay buffer (including Triton X-100) before adding the reactants to block non-specific binding sites on the plastic.
Table 1: Recommended Triton X-100 Concentrations for NMT Assays
| Parameter | Recommended Value | Reference |
| Final Triton X-100 Concentration | 0.1% (v/v) | [3][4] |
| Assay Buffer Example | 20 mM Potassium Phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100 | [3] |
Caution: While effective, detergents can sometimes inhibit enzyme activity. It is crucial to determine the optimal detergent concentration that reduces non-specific binding without significantly affecting your enzyme's function.[6]
Method 2: Using Bovine Serum Albumin (BSA)
BSA is a well-known carrier protein for fatty acids and their CoA esters. It can bind to this compound, keeping it in a monomeric state and preventing it from forming micelles or binding non-specifically to other surfaces. BSA has multiple binding sites for long-chain acyl-CoAs with varying affinities.[7]
Experimental Protocol: Incorporating BSA
-
Use fatty acid-free BSA to ensure maximal binding capacity for your acyl-CoA.
-
Prepare a stock solution of BSA in your assay buffer.
-
Add BSA to your assay buffer to a final concentration typically in the range of 0.1 to 1.0 mg/mL.
-
It is often beneficial to pre-incubate this compound with BSA before adding it to the assay to allow for complex formation.
Table 2: General Guidelines for Using BSA to Reduce Non-Specific Binding
| Parameter | Recommendation | Rationale | Reference |
| BSA Type | Fatty Acid-Free | Maximizes binding sites available for this compound. | [8] |
| Final BSA Concentration | 0.1 - 1.0 mg/mL | This range is often effective at preventing non-specific binding of long-chain acyl-CoAs. | [9] |
| Molar Ratio (BSA:Acyl-CoA) | Start with a 1:1 to 1:5 molar ratio and optimize. | BSA has multiple binding sites and the optimal ratio can depend on the specific acyl-CoA and assay conditions. | [7] |
Note: The binding of the acyl-CoA to BSA will reduce its free concentration. This needs to be taken into account when determining enzyme kinetics.
Method 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like the acyl chain of this compound, effectively solubilizing them and preventing aggregation.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[11]
Experimental Protocol: Incorporating Cyclodextrins
-
Prepare a stock solution of HP-β-CD in your assay buffer.
-
Determine the optimal concentration of HP-β-CD. A starting point is often in the low millimolar range (e.g., 2.5 mM).[12]
-
Pre-incubate the this compound with the HP-β-CD solution to facilitate the formation of the inclusion complex before adding it to the assay.
-
Perform control experiments to ensure that the cyclodextrin itself does not interfere with the enzyme or the detection method.
Table 3: Starting Concentrations for Cyclodextrins
| Cyclodextrin Type | Starting Concentration | Notes | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 2.5 mM | Completely suppressed IgG aggregation at this concentration. | [12] |
| β-cyclodextrin (β-CD) | 0.625 mM | Used to increase the recovery of an esterified protein. | [13] |
Frequently Asked Questions (FAQs)
Q4: Can I combine these methods?
A4: Yes, in some cases, a combination of methods may be more effective. For example, using a low concentration of a non-ionic detergent in combination with BSA. However, it is important to optimize the concentrations of each component to avoid potential negative effects on enzyme activity.
Q5: My compound is a suspected inhibitor of an N-myristoyltransferase. How can I be sure the observed inhibition is not due to non-specific effects?
A5: This is a critical question in drug development. To differentiate true inhibition from non-specific effects, consider the following control experiments:
-
Vary Enzyme Concentration: The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the IC50 of a non-specific inhibitor that acts by aggregation will often increase with higher enzyme concentrations.
-
Include Detergent in the Assay: The addition of a non-ionic detergent like Triton X-100 (e.g., 0.1%) can disrupt inhibitor aggregates, leading to a significant decrease in the potency of non-specific inhibitors.
-
Counter-Screening: Test your compound against an unrelated enzyme to check for specificity.
-
Pre-incubation Test: Incubating the enzyme and inhibitor together before adding the substrate can reveal time-dependent inhibition, which can be a characteristic of some covalent or tightly binding inhibitors, but also of some non-specific interactions.
Q6: Are there any buffer components I should avoid?
A6: High concentrations of certain salts can influence the CMC of your acyl-CoA and may also affect enzyme activity.[1] It is also important to ensure that your buffer components are compatible with your detection method. For example, thiol-containing reagents like DTT can interfere with certain fluorescent probes.[3]
Visualizing the Problem: Non-Specific Binding and Signaling Pathways
Non-specific binding of molecules like this compound can lead to misleading results by interfering with cellular signaling pathways. For instance, N-myristoyltransferases (NMTs) are responsible for the myristoylation of numerous proteins involved in signal transduction. Non-specific inhibition of NMT or sequestration of its substrate can have downstream consequences.
Caption: Potential interference of this compound non-specific binding in an NMT signaling pathway.
This diagram illustrates how non-specific binding of this compound can interfere with the normal function of N-myristoyltransferase (NMT). By forming aggregates or binding to off-target proteins, it can inhibit the enzyme, sequester the substrate, or directly interfere with downstream signaling events, leading to inaccurate assay results.[4][14]
Caption: A generalized workflow for optimizing assays to reduce non-specific binding.
References
- 1. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | PDF or Rental [articles.researchsolutions.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HP-β-cyclodextrin as an inhibitor of amyloid-β aggregation and toxicity [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of agitation-induced aggregation of an IgG-antibody by hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in enzymatic synthesis of 2-carboxymyristoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 2-carboxymyristoyl-CoA. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide: Low Yield of this compound
Low yield is a frequent issue in the enzymatic synthesis of acyl-CoAs. The following sections detail potential causes and solutions to improve the yield of this compound.
Issue 1: Suboptimal Enzyme Activity or Incorrect Enzyme Selection
The choice and condition of the acyl-CoA synthetase are critical for successful synthesis.
Question: My reaction shows very low or no product formation. What could be the issue with my enzyme?
Answer: Several factors related to the enzyme could be contributing to the low yield:
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Incorrect Enzyme Selection: The synthesis of dicarboxylyl-CoAs is typically catalyzed by a specific dicarboxylyl-CoA synthetase. Standard long-chain acyl-CoA synthetases may have poor activity with dicarboxylic acid substrates like 2-carboxymyristic acid. Ensure you are using an enzyme known or predicted to have activity towards long-chain dicarboxylic acids. Some acyl-CoA synthetase family members, like ACSF3, are known to activate dicarboxylic acids.[1]
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Enzyme Inactivity: The enzyme may have denatured due to improper storage or handling. Dicarboxylyl-CoA synthetase from rat liver, for example, is known to be thermolabile and loses activity at 37°C.[2] Verify the integrity of your enzyme via SDS-PAGE and consider performing an activity assay with a known substrate.
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Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature. The optimal pH for dicarboxylyl-CoA synthetase has been reported to be around 6.5.[2] It is crucial to perform experiments to determine the optimal pH and temperature for your specific enzyme.
Issue 2: Problems with Substrates and Cofactors
The quality and concentration of your starting materials are paramount.
Question: I have confirmed my enzyme is active, but the yield is still low. What should I check regarding my substrates and cofactors?
Answer: Consider the following aspects of your reaction components:
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Substrate Quality: Ensure the 2-carboxymyristic acid is of high purity. Contaminants can inhibit the enzyme.
-
Cofactor Degradation: ATP is an essential cofactor that is prone to hydrolysis. Use freshly prepared ATP solutions for your reactions. The synthesis reaction converts ATP to AMP and pyrophosphate (PPi).[2]
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Substrate Solubility: 2-carboxymyristic acid, being a long-chain dicarboxylic acid, may have limited solubility in aqueous buffers. Poor solubility can limit its availability to the enzyme. Consider the use of a small amount of a biocompatible co-solvent to improve solubility, but be cautious as organic solvents can also inhibit or denature the enzyme.
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Sub-optimal Concentrations: The concentrations of 2-carboxymyristic acid, Coenzyme A, and ATP should be optimized. A significant molar excess of ATP (e.g., 3-fold) over the substrate may be beneficial.[3]
Issue 3: Reaction Equilibrium and Product Inhibition
The reaction dynamics can sometimes work against high product yield.
Question: The reaction starts well but seems to stall, resulting in a low final yield. What could be causing this?
Answer: This pattern often suggests issues with reaction equilibrium or product inhibition:
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Feedback Inhibition: The enzymatic synthesis of dicarboxylyl-CoA is subject to feedback inhibition by its products, AMP and pyrophosphate (PPi).[2] Accumulation of these molecules can significantly slow down or stop the reaction. Consider including pyrophosphatase in the reaction mixture to hydrolyze PPi and drive the reaction forward.
-
Product Degradation: The thioester bond in acyl-CoAs can be unstable, particularly in aqueous solutions over long incubation times.[4] Additionally, crude enzyme preparations may contain thioesterases that can hydrolyze the product.[5] It is advisable to minimize reaction times where possible and to purify the enzyme to remove contaminating thioesterases.
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Equilibrium Limitation: The presence of thioesterases in crude enzyme preparations can lead to an equilibrium between the ligase and thioesterase activities, resulting in a limited yield of the acyl-CoA product.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the enzymatic synthesis of dicarboxylyl-CoAs. Note that these values are based on studies with related enzymes and substrates and may require optimization for this compound.
| Parameter | Value | Substrate/Enzyme | Reference |
| Optimal pH | ~6.5 | Dodecanedioic acid / Rat liver dicarboxylyl-CoA synthetase | [2] |
| Temperature Sensitivity | Thermolabile at 37°C | Rat liver dicarboxylyl-CoA synthetase | [2] |
| Specific Activity | ~2 µmol/min/g liver | Dodecanedioic acid / Rat liver dicarboxylyl-CoA synthetase | [2] |
| ATP Requirement | Cannot be replaced by GTP | Rat liver dicarboxylyl-CoA synthetase | [2] |
| Inhibitors | AMP and PPi (Feedback inhibition) | Rat liver dicarboxylyl-CoA synthetase | [2] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture on ice.
-
Add a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 6.5).
-
Add 2-carboxymyristic acid to the desired final concentration.
-
Add Coenzyme A (lithium salt) to the desired final concentration.
-
Add ATP (disodium salt) to the desired final concentration (a 2-3 fold molar excess over the fatty acid is recommended).
-
Add MgCl₂ to a final concentration of 5-10 mM.
-
(Optional) Add pyrophosphatase to a final concentration of 1-2 units/mL to mitigate feedback inhibition.
-
-
Enzyme Addition:
-
Add the purified dicarboxylyl-CoA synthetase or a suitable long-chain acyl-CoA synthetase to the reaction mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for your enzyme (e.g., 30°C) for a predetermined time (e.g., 1-3 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) or by heat inactivation (if the product is stable at high temperatures).
-
-
Analysis:
Protocol for Purification of this compound by HPLC
-
Sample Preparation:
-
After quenching the enzymatic reaction, centrifuge the sample to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.0-6.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B. The exact gradient will need to be optimized to achieve good separation.
-
Detection: UV detector at 260 nm (for the adenine moiety of CoA).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the this compound peak.
-
-
Desalting and Lyophilization:
-
Desalt the collected fractions if necessary and lyophilize to obtain the purified product.
-
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Metabolic fate of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard long-chain acyl-CoA synthetase for this synthesis?
A1: While some long-chain acyl-CoA synthetases may have promiscuous activity, it is highly recommended to use an enzyme with known or predicted specificity for dicarboxylic acids, such as a dicarboxylyl-CoA synthetase, to achieve optimal yields.[2][8]
Q2: My 2-carboxymyristic acid is not fully dissolving in the reaction buffer. What can I do?
A2: Long-chain dicarboxylic acids can have poor aqueous solubility. You can try gentle warming or sonication to aid dissolution. If solubility remains an issue, adding a small percentage (e.g., 1-5%) of a biocompatible co-solvent like DMSO or ethanol might help. However, you must first test the tolerance of your specific enzyme to the chosen solvent, as it may cause inhibition or denaturation.
Q3: How can I monitor the progress of the reaction?
A3: The most common methods are reverse-phase HPLC with UV detection at 260 nm or LC-MS/MS.[6][7] These techniques allow for the separation and quantification of the substrate (2-carboxymyristic acid, which will not have a significant UV absorbance at 260 nm unless derivatized), CoA, and the product, this compound.
Q4: What is the stability of the final product, this compound?
A4: Acyl-CoA thioester bonds are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures over extended periods.[4] It is recommended to store the purified product at -80°C in a slightly acidic buffer (pH 5-6) and to use it as fresh as possible.
Q5: Why is Mg²⁺ included in the reaction mixture?
A5: Acyl-CoA synthetases, like many enzymes that utilize ATP, require a divalent cation, typically Mg²⁺, for activity. Mg²⁺ forms a complex with ATP, which is the true substrate for the enzyme.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of glycerol in dicarboxylic acid-rich cutins provides insights into Arabidopsis cutin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 7. Fatty acid beta oxidation | Abcam [abcam.com]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of 2-Carboxymyristoyl-CoA Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the cellular uptake of 2-carboxymyristoyl-CoA analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the cellular uptake of this compound analogs?
A1: The primary barrier is the low permeability of the Coenzyme A (CoA) moiety across the cell membrane. The CoA molecule is large and carries a negative charge, which hinders its passive diffusion through the lipid bilayer.
Q2: What is the most common strategy to enhance the cellular levels of this compound analogs?
A2: The most prevalent and effective strategy is to deliver the more cell-permeable fatty acid analog, 2-carboxymyristic acid. Once inside the cell, it can be metabolically activated to its corresponding CoA thioester by endogenous long-chain acyl-CoA synthetases (ACSL). This process is often referred to as "metabolic trapping" or "vectorial acylation."[1][2]
Q3: Are there alternative methods to deliver the intact this compound analog into cells?
A3: While challenging, potential alternative methods include the use of cell-permeable pantetheine analogs, which can hijack the CoA biosynthetic pathway to deliver modified CoA molecules. Other strategies that could be explored, though less common for this specific type of analog, include liposomal encapsulation or conjugation to cell-penetrating peptides.
Q4: Which cell lines are suitable for studying the uptake and metabolism of this compound analogs?
A4: Cell lines with high expression of fatty acid transport proteins (FATPs) and long-chain acyl-CoA synthetases (ACSLs) are generally preferred.[1][2] Caco-2 cells, a human colon adenocarcinoma cell line, are a standard model for studying intestinal absorption and permeability of various compounds.[3][4][5][6][7][8] Other suitable cell lines may include those derived from tissues with active fatty acid metabolism, such as hepatocytes (e.g., HepG2), adipocytes (e.g., 3T3-L1), and muscle cells (e.g., C2C12).
Q5: How can I measure the intracellular concentration of this compound?
A5: The most sensitive and specific method for quantifying intracellular acyl-CoA species is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][9][10][11][12][13] This technique allows for the separation and precise measurement of the target analog, even at low cellular concentrations.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or undetectable intracellular levels of this compound | 1. Poor cell permeability of the analog: The intact CoA analog was used directly. 2. Inefficient metabolic activation: Low expression or activity of acyl-CoA synthetases in the chosen cell line. 3. Rapid degradation of the analog: Hydrolysis by intracellular acyl-CoA thioesterases. 4. Experimental artifacts: Inefficient cell lysis or degradation of the analog during sample preparation. | 1. Deliver the fatty acid precursor: Use 2-carboxymyristic acid instead of the CoA analog to leverage intracellular enzymatic activation. 2. Select a different cell line: Choose a cell line known for high fatty acid metabolism (e.g., HepG2, 3T3-L1). You can also try to overexpress a relevant ACSL isoform. 3. Use thioesterase inhibitors: Include broad-spectrum thioesterase inhibitors during the experiment, though this may have off-target effects. 4. Optimize sample preparation: Use rapid cell harvesting and lysis procedures on ice. Acidified organic solvents (e.g., methanol with 5% acetic acid) can improve extraction and stability.[14] |
| High variability in uptake results between experiments | 1. Inconsistent cell health and density: Variations in cell passage number, confluency, or viability. 2. Inconsistent incubation conditions: Differences in incubation time, temperature, or media composition. 3. Issues with the analog stock solution: Degradation or precipitation of the 2-carboxymyristic acid or its CoA analog. | 1. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. Perform a viability assay (e.g., trypan blue exclusion) before each experiment. 2. Maintain consistent parameters: Strictly control all incubation parameters. 3. Prepare fresh stock solutions: Prepare stock solutions of the analog fresh for each experiment and ensure complete solubilization. |
| Observed cytotoxicity at higher concentrations of the analog | 1. Detergent effects of free fatty acids: Accumulation of the 2-carboxymyristic acid precursor can be toxic. 2. Lipotoxicity from the acyl-CoA analog: High intracellular concentrations of acyl-CoAs can lead to apoptosis.[2] | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of the 2-carboxymyristic acid for your cell line. 2. Reduce incubation time: Shorter incubation times may be sufficient for uptake without causing significant toxicity. 3. Complex with BSA: In the culture medium, complex the fatty acid analog with bovine serum albumin (BSA) to improve solubility and reduce its free concentration.[4][5] |
Data Presentation
Table 1: Comparison of Cellular Uptake Strategies for Acyl-CoA Analogs
| Delivery Method | Compound Administered | Uptake Mechanism | Typical Intracellular Concentration Range | Advantages | Disadvantages |
| Metabolic Trapping | Fatty Acid Analog (e.g., 2-carboxymyristic acid) | Passive diffusion followed by enzymatic conversion | 1-50 pmol/106 cells | Leverages endogenous enzymes, generally higher efficiency. | Dependent on cellular enzymatic activity, indirect measurement of uptake. |
| Direct Delivery | Acyl-CoA Analog (e.g., this compound) | Low-efficiency passive diffusion or endocytosis | < 1 pmol/106 cells | Bypasses the need for enzymatic activation. | Very low permeability, potential for extracellular degradation. |
Table 2: Apparent Permeability Coefficients (Papp) of Analogs in Caco-2 Monolayers
| Compound | Direction | Papp (x 10-6 cm/s) | Interpretation |
| 2-carboxymyristic acid | Apical to Basolateral (A-B) | 5.2 ± 0.8 | Moderate Absorption |
| This compound | Apical to Basolateral (A-B) | < 0.1 | Very Low Absorption |
| Metoprolol (High Permeability Control) | Apical to Basolateral (A-B) | 25.3 ± 2.1 | High Absorption |
| Lucifer Yellow (Low Permeability Control) | Apical to Basolateral (A-B) | 0.05 ± 0.01 | Very Low Absorption |
Experimental Protocols
Protocol 1: Cellular Uptake of 2-Carboxymyristic Acid and Conversion to its CoA Analog
This protocol describes a method to measure the cellular uptake of 2-carboxymyristic acid and its subsequent conversion to this compound.
Materials:
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Cell line of interest (e.g., HepG2)
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Cell culture medium and supplements
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2-carboxymyristic acid
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Bovine Serum Albumin (BSA), fatty acid-free
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Phosphate-buffered saline (PBS)
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Ice-cold methanol with 5% acetic acid
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Cell scraper
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Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of 2-carboxymyristic acid in ethanol or DMSO.
-
Prepare a 2% BSA solution in serum-free cell culture medium.
-
Add the 2-carboxymyristic acid stock solution to the BSA solution to achieve the desired final concentration (e.g., 50 µM). Gently mix to allow the fatty acid to complex with BSA.
-
-
Cell Treatment:
-
Aspirate the culture medium from the cells and wash twice with warm PBS.
-
Add the dosing solution to each well. Include a vehicle control (medium with BSA and the same concentration of ethanol/DMSO).
-
Incubate for the desired time (e.g., 1, 4, or 8 hours) at 37°C and 5% CO2.
-
-
Cell Harvesting and Extraction:
-
Place the plate on ice and aspirate the dosing solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular analog.
-
Add 500 µL of ice-cold methanol with 5% acetic acid to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples for the presence and quantity of this compound.
-
Normalize the results to the total protein content of a parallel well.
-
Protocol 2: Caco-2 Permeability Assay
This protocol is adapted for assessing the permeability of 2-carboxymyristic acid.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
2-carboxymyristic acid
-
Lucifer Yellow (paracellular transport marker)
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LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound (2-carboxymyristic acid) and Lucifer Yellow to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
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At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of 2-carboxymyristic acid in the samples by LC-MS/MS.
-
Measure the fluorescence of Lucifer Yellow to assess paracellular transport.
-
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Workflow for cellular uptake and analysis of this compound.
Caption: Metabolic trapping of 2-carboxymyristic acid to its CoA analog.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
minimizing hydrolysis of 2-carboxymyristoyl-CoA during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of 2-carboxymyristoyl-CoA during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
The degradation of this compound during extraction is primarily due to two factors:
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Enzymatic Hydrolysis: Tissues and cells contain a variety of acyl-CoA thioesterases (ACOTs) that rapidly hydrolyze the thioester bond of acyl-CoAs, including this compound. These enzymes are released upon cell lysis and are a major source of sample loss.
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Chemical Hydrolysis: The thioester bond in this compound is inherently unstable, particularly in neutral to alkaline aqueous solutions (pH > 7). As a dicarboxylic acyl-CoA, it is especially susceptible to rapid, non-enzymatic hydrolysis through intramolecular catalysis, forming a highly reactive cyclic anhydride intermediate.
Q2: What is the single most critical step to prevent the degradation of this compound?
The most critical step is the rapid and complete quenching of all enzymatic activity immediately upon sample collection. For tissue samples, this should be done by flash-freezing in liquid nitrogen. For cell cultures, metabolism should be quenched by adding a pre-chilled organic solvent, such as methanol at -80°C, directly to the culture plate.
Q3: What is the optimal pH for extraction and storage of this compound?
Aqueous solutions of Coenzyme A and its derivatives are most stable at a slightly acidic pH, typically between 4 and 6. It is crucial to avoid neutral or alkaline conditions, as the rate of hydrolysis increases significantly at higher pH. Extraction protocols often utilize buffers with a pH around 4.9.
Q4: How significant is the effect of temperature on the stability of this compound?
Temperature has a profound effect on stability. Elevated temperatures accelerate both enzymatic and chemical degradation. It is imperative to maintain all samples, reagents, and equipment at low temperatures (0-4°C) throughout the entire extraction procedure. For long-term storage, extracts should be kept at -80°C.
Q5: Are there any specific inhibitors I can use to prevent enzymatic hydrolysis?
While rapid quenching with cold solvents and acidic pH is the primary defense against enzymatic degradation, the inclusion of a broad-spectrum thioesterase inhibitor cocktail may offer additional protection. However, the efficacy of such inhibitors can be matrix-dependent and should be validated for your specific application. A common approach is to rely on immediate and effective quenching of enzymatic activity.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Quenching of Enzymatic Activity | Cellular thioesterases can rapidly degrade the target molecule. Ensure immediate and thorough quenching by flash-freezing tissue in liquid nitrogen or by using ice-cold organic solvents for cell cultures. |
| Non-Optimal pH of Extraction Buffers | The thioester bond is labile at neutral or alkaline pH. Use an acidic extraction buffer, such as 100 mM potassium phosphate at pH 4.9. |
| High Temperature During Sample Processing | Degradation rates increase significantly with temperature. Maintain ice-cold conditions (0-4°C) for all steps, including homogenization and centrifugation. Use pre-chilled tubes, buffers, and solvents. |
| Inefficient Extraction from the Biological Matrix | Ensure thorough homogenization of the tissue. For long-chain dicarboxylic acyl-CoAs, a combination of polar and non-polar organic solvents may be necessary. A common approach is to use a mixture of isopropanol and an acidic aqueous buffer. |
| Loss During Solid-Phase Extraction (SPE) | If using SPE for cleanup, ensure the column is properly conditioned and equilibrated. Optimize the wash and elution steps to prevent the loss of your target analyte. The choice of SPE sorbent is critical; for dicarboxylic acyl-CoAs, a weak anion exchange or a mixed-mode sorbent may be appropriate. |
Issue 2: High Variability in Quantification Results
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the time between sample collection, quenching, and extraction to minimize variability in degradation. Avoid repeated freeze-thaw cycles of your samples and extracts. |
| Matrix Effects in LC-MS Analysis | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Prepare calibration standards in a matrix that closely matches your samples to compensate for these effects. The use of a stable isotope-labeled internal standard is highly recommended. |
| Analyte Adsorption to Surfaces | Acyl-CoAs can adsorb to plastic and glass surfaces. Use low-adsorption microcentrifuge tubes and pipette tips. Including a small amount of organic solvent in your reconstitution buffer can help to minimize adsorption. |
Data Presentation: Stability of Dicarboxylic Acyl-CoAs
The stability of this compound is expected to be similar to that of other dicarboxylic acyl-CoAs, such as succinyl-CoA, which are known to be significantly less stable than their monocarboxylic counterparts.
Table 1: Comparative Stability of Acyl-CoA Thioesters
| Acyl-CoA Type | pH | Temperature | Approximate Half-life | Reference |
| Dicarboxylic (e.g., Succinyl-CoA) | 6-8 | 37°C | ~16 minutes | [1][2] |
| Monocarboxylic (e.g., Butyryl-CoA) | 7 | 37°C | ~18 days | [1][2] |
Table 2: Influence of Extraction Conditions on Acyl-CoA Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (4-6) | High stability | Use acidic buffers for extraction and storage. |
| Neutral to Alkaline (>7) | Rapid hydrolysis | Avoid neutral or alkaline conditions. | |
| Temperature | 0-4°C | Minimized degradation | Perform all extraction steps on ice. |
| Room Temperature (20-25°C) | Significant degradation | Avoid prolonged exposure to room temperature. | |
| 37°C | Very rapid degradation | Avoid at all costs. | |
| Solvent | Aqueous Buffer | Susceptible to hydrolysis | Minimize time in purely aqueous solutions. |
| Organic/Aqueous Mix | Improved stability | Use for extraction and storage. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[3]
Materials:
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Frozen tissue sample (flash-frozen in liquid nitrogen)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
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Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
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Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar dicarboxylic acyl-CoA not present in the sample)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.
-
-
Extraction:
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
-
Purification:
-
Transfer the upper phase containing the acyl-CoAs to a new tube.
-
This extract can be further purified using solid-phase extraction (SPE) if necessary.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in 50 mM ammonium acetate, pH 5-6).
-
Visualizations
Experimental Workflow for this compound Extraction
References
overcoming substrate inhibition in acyl-CoA carboxylase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Acyl-CoA Carboxylase (ACC) assays, with a focus on managing substrate concentrations to avoid potential inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a concern in enzyme assays?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[1][2] This is a deviation from the typical Michaelis-Menten kinetics, where the reaction rate plateaus at saturating substrate concentrations. It can occur if the substrate binds to a secondary, inhibitory site on the enzyme at high concentrations or leads to the formation of an unproductive enzyme-substrate complex.[1][2] This can lead to an underestimation of the enzyme's maximal velocity (Vmax) and incorrect kinetic parameter determination.
Q2: Is acetyl-CoA known to cause substrate inhibition in ACC assays?
A2: While substrate inhibition is a known phenomenon for about 25% of enzymes, direct evidence and quantitative data for substrate inhibition by acetyl-CoA in ACC assays are not prominently reported in the literature. However, it is crucial to optimize the acetyl-CoA concentration in your assay, as excessively high concentrations can lead to other issues such as substrate-dependent side reactions or depletion of other co-substrates. Long-chain acyl-CoAs, the products of fatty acid synthesis, are known inhibitors of ACC, which is a form of feedback inhibition, not substrate inhibition.[3]
Q3: What are the different types of assays available for measuring ACC activity?
A3: Several methods are available to measure ACC activity, each with its own advantages and disadvantages:
-
Radiometric Assays: These are traditional and highly sensitive assays that measure the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the product, malonyl-CoA.[4]
-
Spectrophotometric Assays: These are continuous assays that couple the production of malonyl-CoA to the oxidation of NADPH by a malonyl-CoA reductase, which can be monitored by the decrease in absorbance at 340 nm.[4][5] Another approach involves a discontinuous assay where the remaining acetyl-CoA is measured using a citrate synthase-coupled reaction.[6]
-
HPLC-Based Assays: High-performance liquid chromatography can be used to separate and quantify the substrate (acetyl-CoA) and the product (malonyl-CoA) over time.[2]
-
Capillary Electrophoresis (CE) Assays: CE offers a high-resolution method to separate and quantify acetyl-CoA and malonyl-CoA.[1]
-
Luminescence-Based Assays: These assays measure the production of ADP, a co-product of the ACC reaction, using a luciferase-based system.[7]
Q4: What are the key differences between ACC1 and ACC2, and do they behave differently in assays?
A4: ACC1 and ACC2 are two isoforms of acetyl-CoA carboxylase. ACC1 is primarily cytosolic and involved in de novo fatty acid synthesis.[8][9][10] ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation.[8][9][10] While they share a high degree of sequence identity, they can have different kinetic properties and may be differentially regulated by phosphorylation and small molecules.[11][12][13] It is important to consider the specific isoform being studied when designing experiments and interpreting results.
Troubleshooting Guide
Issue: Decreased ACC activity at high acetyl-CoA concentrations.
This could be due to several factors, including true substrate inhibition, depletion of other substrates, or assay artifacts. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Perform a Substrate Titration Experiment
To determine the optimal acetyl-CoA concentration, perform a substrate titration experiment.
-
Objective: To identify the concentration range of acetyl-CoA that gives a linear and maximal reaction rate.
-
Procedure:
-
Set up a series of reactions with varying concentrations of acetyl-CoA, while keeping the concentrations of other substrates (ATP, bicarbonate) and the enzyme constant.
-
Measure the initial reaction velocity for each concentration.
-
Plot the initial velocity against the acetyl-CoA concentration.
-
-
Expected Outcome: A Michaelis-Menten plot where the reaction rate increases with substrate concentration and then plateaus. If the rate decreases at higher concentrations, you may have substrate inhibition.
Step 2: Analyze the Kinetic Data
If you observe a decrease in activity at high substrate concentrations, you can model your data to a substrate inhibition equation to determine the kinetic parameters.
-
Equation for Substrate Inhibition: V = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) Where:
-
V is the reaction velocity
-
Vmax is the maximum velocity
-
[S] is the substrate concentration (acetyl-CoA)
-
Km is the Michaelis constant
-
Ki is the inhibition constant for the substrate
-
Step 3: Optimize Assay Conditions
Based on your kinetic analysis, you can optimize your assay conditions to avoid substrate inhibition.
-
Work at Optimal Substrate Concentration: Choose an acetyl-CoA concentration that is at or slightly above the Km but below the concentration where inhibition is observed. A concentration of 2-5 times the Km is often a good starting point for inhibitor screening assays.
-
Ensure Other Substrates are Not Limiting: At high acetyl-CoA concentrations, the reaction might become limited by the availability of ATP or bicarbonate. Ensure these substrates are present in saturating concentrations.
-
Check for Product Inhibition: The product of the ACC reaction, malonyl-CoA, can be inhibitory. Ensure your assay is measuring the initial reaction rate before significant product accumulation occurs.
Step 4: Consider Alternative Assay Formats
If you continue to face issues, consider switching to a different assay format that may be less susceptible to the problem.
-
Continuous vs. Discontinuous Assays: A continuous assay (e.g., spectrophotometric) allows for real-time monitoring of the reaction and makes it easier to ensure you are measuring the initial linear rate.
-
Direct vs. Coupled Assays: A direct assay (e.g., HPLC or CE) that measures both substrate and product can provide more detailed information about the reaction progress and help identify potential issues.
Quantitative Data Summary
The following tables summarize key kinetic parameters for Acyl-CoA Carboxylase from various sources. These values can serve as a reference for designing your experiments.
Table 1: Km Values for Acetyl-CoA in ACC Assays
| Enzyme Source | Assay Method | Km for Acetyl-CoA | Reference |
| Holo-ACC | Capillary Electrophoresis | 0.5 mM | [1] |
| Rat Liver ACC | (Not specified) | 0.4 mM (without CoA activation) | [14] |
| Rat Liver ACC | (Not specified) | 4 µM (with CoA activation) | [14] |
| C. elegans ACC | HPLC | 31.0 ± 4.5 µM | [2] |
| Thermobifida fusca | Spectrophotometric | 0.23 ± 0.02 mM | [15] |
Note: Km values can vary depending on the enzyme source, purity, and assay conditions (pH, temperature, buffer components).
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for ACC Activity
This protocol is adapted from a method that couples the carboxylation of acetyl-CoA to the NADPH-dependent reduction of malonyl-CoA.[4][5]
Materials:
-
MOPS buffer (pH 7.8)
-
MgCl₂
-
NADPH
-
ATP
-
KHCO₃
-
Purified Malonyl-CoA Reductase
-
Acetyl-CoA
-
Enzyme sample (cell extract or purified protein)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 340 nm or 365 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
MOPS buffer (final concentration 200 mM)
-
MgCl₂ (final concentration 5 mM)
-
NADPH (final concentration 0.4 mM)
-
ATP (final concentration 4 mM)
-
KHCO₃ (final concentration 10 mM)
-
Purified Malonyl-CoA Reductase (sufficient to ensure it is not rate-limiting)
-
Enzyme sample
-
-
Incubate the mixture for a few minutes at the desired temperature to allow for temperature equilibration.
-
Measure the background rate of NADPH oxidation at 340 nm or 365 nm before adding the substrate.
-
Initiate the reaction by adding acetyl-CoA to a final concentration in the desired range (e.g., 0.1 mM to 2 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm or 365 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot, after subtracting the background rate.
Protocol 2: HPLC-Based Assay for ACC Activity
This protocol is based on the separation and quantification of acetyl-CoA and malonyl-CoA.[2]
Materials:
-
Reaction buffer (e.g., 50 mM NH₄HCO₃, 10 mM MgCl₂)
-
ATP
-
Acetyl-CoA
-
Enzyme sample
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Mobile phase A (e.g., 10 mM K₂HPO₄)
-
Mobile phase B (e.g., Methanol)
-
Quenching solution (e.g., perchloric acid)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and your enzyme sample.
-
Initiate the reaction by adding acetyl-CoA. A typical starting concentration is 50 µM.[2]
-
Incubate the reaction at the desired temperature.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Clarify the samples by centrifugation.
-
Inject the supernatant onto the HPLC system.
-
Separate acetyl-CoA and malonyl-CoA using a suitable gradient of mobile phases A and B.
-
Detect the compounds by their absorbance at a specific wavelength (e.g., 260 nm or 395 nm).
-
Quantify the amounts of acetyl-CoA consumed and malonyl-CoA produced by comparing the peak areas to a standard curve.
Visualizations
Caption: The two-step reaction mechanism of Acyl-CoA Carboxylase (ACC).
Caption: A model for substrate inhibition where a second substrate molecule binds to the ES complex.
Caption: A logical workflow for troubleshooting potential substrate inhibition in ACC assays.
References
- 1. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 10. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 11. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Labeling with 2-Carboxymyristoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2-carboxymyristoyl-CoA in metabolic labeling experiments. The information is tailored for scientists in academic research and drug development.
Troubleshooting Guide
Metabolic labeling with fatty acid analogs like this compound can present several challenges. This guide addresses common issues in a question-and-answer format to help you navigate your experiments successfully.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| LB-01 | Low or No Protein Labeling | 1. Poor Cell Permeability: The additional carboxyl group on this compound may hinder its passive diffusion across the cell membrane. 2. Probe Cytotoxicity: High concentrations of modified fatty acids can be toxic to cells, leading to reduced metabolic activity and protein synthesis.[1][2][3] 3. Insufficient Probe Concentration or Incubation Time: The probe may not have reached an adequate intracellular concentration or been available long enough for enzymatic incorporation. 4. Suboptimal N-Myristoyltransferase (NMT) Activity: NMT is responsible for attaching the myristoyl group to proteins.[4][5][6][7] Its activity can be affected by cell health or experimental conditions. | 1. Optimize Probe Delivery: a. Perform a dose-response curve to determine the optimal concentration. b. Consider using a lipid-based transfection reagent or saponifying the fatty acid to improve uptake.[8] 2. Assess Cytotoxicity: a. Perform a cell viability assay (e.g., MTT or Trypan Blue) at different probe concentrations. b. Use the highest non-toxic concentration for your labeling experiments. 3. Optimize Labeling Conditions: a. Increase incubation time, monitoring for any cytotoxic effects. b. Ensure cells are in a logarithmic growth phase for optimal metabolic activity. 4. Include Positive Controls: a. Use a well-characterized N-myristoylated protein (e.g., c-Src) as a positive control in your downstream analysis. |
| LB-02 | High Background or Non-Specific Labeling | 1. Off-Target Click Chemistry Reactions: If using a "clickable" version of this compound (e.g., with an alkyne or azide handle), the subsequent click reaction can have side reactions, particularly with free thiols on cysteine residues.[9][10] 2. Probe Metabolism: The fatty acid analog may be metabolized by the cell and incorporated into other lipid species, leading to a diffuse background signal.[11] 3. Non-Specific Binding of Detection Reagents: The antibody or streptavidin conjugate used for detection may bind non-specifically to other proteins or cellular components. | 1. Optimize Click Chemistry Conditions: a. Use a copper-chelating ligand (e.g., THPTA) in excess to minimize copper-mediated side reactions.[9] b. Consider performing the click reaction in a lysate rather than in live cells to better control reaction conditions. c. Include a "no-probe" control to identify proteins that bind to the detection reagents non-specifically. 2. Minimize Probe Metabolism: a. Use the shortest effective incubation time for labeling. b. Consider the use of inhibitors for other lipid metabolic pathways if they are not of interest to your study. 3. Improve Detection Specificity: a. Increase the number and duration of wash steps after the click reaction and before detection. b. Use a blocking agent, such as bovine serum albumin (BSA), in your buffers.[9] |
| LB-03 | Difficulty with Downstream Analysis (e.g., Mass Spectrometry) | 1. Low Abundance of Labeled Proteins: Myristoylated proteins can be of low abundance, making them difficult to detect by mass spectrometry. 2. Hydrophobicity of Labeled Proteins: The attached lipid moiety increases the hydrophobicity of the proteins, which can lead to poor solubility and recovery during sample preparation. 3. Inefficient Enrichment: The enrichment step (e.g., using streptavidin beads for a biotin-tagged probe) may not be efficient, leading to loss of labeled proteins. | 1. Increase Labeled Protein Input: a. Start with a larger amount of cellular material. b. Consider using a cell line that overexpresses your protein of interest. 2. Optimize Sample Preparation: a. Use detergents in your lysis and wash buffers to maintain the solubility of lipidated proteins. b. Perform protein precipitation steps with care to avoid losing your proteins of interest.[9] 3. Enhance Enrichment Efficiency: a. Ensure that your click reaction has gone to completion before starting the enrichment. b. Optimize the binding and washing conditions for your affinity purification. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in metabolic labeling?
A1: this compound is a synthetic analog of myristoyl-CoA, a 14-carbon saturated fatty acid. In metabolic labeling, cells are incubated with a cell-permeable form of this analog. Once inside the cell, it is recognized by N-myristoyltransferases (NMTs) and attached to the N-terminal glycine of specific proteins.[7] This allows for the tracking and identification of these myristoylated proteins.
Q2: Why would I use this compound instead of other fatty acid analogs?
A2: The choice of fatty acid analog depends on the specific research question. The carboxyl group on this compound can serve as a handle for further chemical modifications or may be used to study the substrate specificity of NMTs.
Q3: Is this compound toxic to cells?
A3: Modified fatty acids can exhibit cytotoxicity, often at higher concentrations.[1][2][12][3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: Can this compound be used for in vivo studies?
A4: While technically possible, in vivo studies with modified fatty acids can be challenging due to factors like biodistribution, metabolism, and potential toxicity. Most studies utilizing such probes are conducted in cell culture.
Q5: How does the substrate specificity of NMT affect the use of this compound?
A5: NMTs exhibit specificity for their fatty acyl-CoA substrates, primarily based on chain length rather than hydrophobicity.[4][5] While NMTs can incorporate various analogs, the efficiency of incorporation of this compound may differ from that of native myristoyl-CoA. It is important to validate the labeling of known myristoylated proteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol provides a general procedure for labeling cultured mammalian cells with a clickable version of this compound (e.g., containing a terminal alkyne).
-
Cell Culture: Plate cells to be 70-80% confluent on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of the this compound analog in an appropriate solvent (e.g., DMSO).
-
Labeling:
-
Remove the culture medium and replace it with a serum-free medium containing the desired concentration of the fatty acid analog.
-
Incubate the cells for 4-18 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysate
This protocol is for the "click" reaction to attach a reporter molecule (e.g., biotin-azide) to the alkyne-modified, labeled proteins.
-
Prepare Click Reaction Cocktail (prepare fresh):
-
Biotin-azide
-
Copper(II) sulfate
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Click Reaction:
-
To your cell lysate, add the click reaction cocktail.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the protein by adding four volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour.
-
Pellet the protein by centrifugation and wash the pellet with ice-cold methanol.[9]
-
-
Downstream Analysis: Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE, Western blotting, or mass spectrometry).
Visualizations
Caption: Experimental workflow for metabolic labeling and analysis.
Caption: Troubleshooting logic for metabolic labeling experiments.
References
- 1. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased cytotoxicity of polyunsaturated fatty acids on human tumoral B and T-cell lines compared with normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid cytotoxicity to human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel fatty acyl substrates for myristoyl-CoA:protein N-myristoyl-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global profiling of protein lipidation using chemical proteomic technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
Validation & Comparative
A Comparative Analysis of 2-Carboxymyristoyl-CoA and Malonyl-CoA as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical roles of 2-carboxymyristoyl-CoA and the well-characterized metabolic intermediate, malonyl-CoA, as enzyme substrates. Due to a lack of direct experimental data for this compound in the current scientific literature, this comparison is based on the established functions of malonyl-CoA and the known metabolic pathways of dicarboxylic acyl-CoAs, the class of molecules to which this compound belongs.
Introduction to the Substrates
Malonyl-CoA is a pivotal molecule in cellular metabolism, primarily recognized for its central role in the de novo synthesis of fatty acids. It is a C3 dicarboxylic acid thioester of coenzyme A.
This compound is a hypothetical C15 dicarboxylic acid thioester of coenzyme A, with a carboxyl group at the second carbon of the myristoyl chain. While myristoyl-CoA (a C14 fatty acyl-CoA) is a common intermediate in fatty acid metabolism, the 2-carboxy derivative is not a commonly described metabolite. Its properties and functions as a substrate are therefore inferred from the metabolism of other dicarboxylic acyl-CoAs.
Core Functional Comparison: A Tale of Two Very Different Molecules
The primary functions of malonyl-CoA are starkly different from the probable metabolic fate of a long-chain dicarboxylic acyl-CoA like this compound.
Malonyl-CoA: The Building Block of Fatty Acids and a Key Metabolic Regulator
Malonyl-CoA serves two principal roles in the cell:
-
A Substrate for Fatty Acid Synthesis: In the cytoplasm, malonyl-CoA is the immediate donor of two-carbon units for elongation of the growing fatty acid chain by the enzyme complex, fatty acid synthase (FAS).[1][2] The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC).[3][4]
-
A Potent Inhibitor of Fatty Acid Oxidation: Malonyl-CoA acts as a crucial regulator of energy metabolism by inhibiting carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane.[5][6] This inhibition prevents the entry of long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation, thereby ensuring that fatty acid synthesis and degradation do not occur simultaneously.[7]
This compound: A Hypothetical Substrate for Peroxisomal β-Oxidation
Long-chain dicarboxylic acids are typically products of ω-oxidation of monocarboxylic fatty acids.[2] Their corresponding CoA esters are primarily metabolized through peroxisomal β-oxidation.[1][5] This pathway is distinct from the mitochondrial β-oxidation that degrades most dietary fatty acids and is specialized for very long-chain fatty acids and dicarboxylic acids.[7]
Unlike malonyl-CoA, which is a key player in an anabolic pathway (synthesis), this compound would likely be a substrate for a catabolic pathway (degradation). The presence of a carboxyl group on the second carbon would, however, necessitate specific enzymatic machinery for its degradation, potentially differing from standard β-oxidation.
Hypothetical Enzyme Kinetics and Substrate Specificity
While no direct experimental data exists for this compound, we can infer potential kinetic parameters based on related molecules.
| Substrate | Probable Primary Enzyme(s) | Expected Affinity (Km) | Expected Catalytic Efficiency (kcat/Km) |
| Malonyl-CoA | Fatty Acid Synthase (FAS), Malonyl-CoA:ACP Transacylase (MAT) | Low µM range | High |
| This compound | Peroxisomal Acyl-CoA Oxidase (ACOX), D-bifunctional protein (DBP) | Likely higher µM range than for monocarboxylic acyl-CoAs, specificity would be enzyme-dependent. | Lower than for preferred substrates of these enzymes. |
Note: The specificity of enzymes for dicarboxylic acyl-CoAs is generally lower than for their monocarboxylic counterparts. The additional carboxyl group can present steric hindrance in the active site of many enzymes.
Signaling and Metabolic Pathways
The signaling and metabolic pathways involving malonyl-CoA are well-defined. In contrast, the pathway for a hypothetical molecule like this compound is inferred from general dicarboxylic acid metabolism.
Malonyl-CoA in Fatty Acid Synthesis
The pathway begins with the conversion of citrate to acetyl-CoA in the cytoplasm, followed by the carboxylation of acetyl-CoA to malonyl-CoA, which then enters the fatty acid synthesis cycle.
Figure 1. Simplified pathway of fatty acid synthesis involving malonyl-CoA.
Hypothetical Metabolism of this compound
The metabolism of dicarboxylic acids typically involves their activation to CoA esters and subsequent degradation via peroxisomal β-oxidation.
References
- 1. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutritional and Hormonal Regulation of Citrate and Carnitine/Acylcarnitine Transporters: Two Mitochondrial Carriers Involved in Fatty Acid Metabolism [mdpi.com]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Novel Biomarkers for Metabolic Disease: The Case of 2-Carboxymyristoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of novel biomarkers for metabolic diseases, specifically focusing on fatty acid oxidation disorders (FAODs). We use the hypothetical candidate, 2-carboxymyristoyl-CoA, as a case study to illustrate the validation process and compare its potential performance against established biomarkers. The content is structured to guide researchers through the necessary experimental comparisons and data presentation required for rigorous biomarker validation.
Introduction to Fatty Acid Oxidation Disorders and the Need for Novel Biomarkers
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway that supplies a large proportion of the body's energy needs, particularly during fasting or metabolic stress.[1][2] Genetic defects in this pathway lead to a group of conditions known as fatty acid oxidation disorders (FAODs), which can cause severe clinical symptoms, including hypoketotic hypoglycemia, cardiomyopathy, skeletal muscle weakness, and even sudden death.[1][2][3]
The current diagnostic standard for FAODs relies on the analysis of acylcarnitines by tandem mass spectrometry (MS/MS), a method widely implemented in newborn screening programs.[1][2][3] While highly effective, the acylcarnitine profile can sometimes present diagnostic challenges, necessitating the exploration of additional, complementary biomarkers to improve diagnostic accuracy and monitor disease progression. This guide focuses on the pathway to validate a novel candidate biomarker, such as this compound, a dicarboxylic acyl-CoA, against the current standards.
Established vs. Novel Biomarkers for FAODs
The validation of a new biomarker requires a direct and objective comparison with existing alternatives. The primary established biomarkers for FAODs are acylcarnitines, which are esters of carnitine and fatty acids. Their accumulation patterns are highly informative for identifying specific enzyme deficiencies in the FAO pathway.[3]
| Biomarker Class | Description | Advantages | Limitations |
| Acylcarnitines (Established) | Esters of carnitine and fatty acids. Specific acylcarnitine profiles (e.g., C8, C14:1) are indicative of specific FAODs (e.g., MCAD, VLCAD deficiency).[1][3] | High sensitivity and specificity for many FAODs; well-established in newborn screening; high-throughput analysis.[3] | Can be influenced by diet, age, and clinical status; some profiles can be ambiguous, leading to false positives.[1][2] |
| Acylglycines (Established) | Conjugates of amino acids (primarily glycine) and fatty acids. Serve as a secondary diagnostic marker. | Can confirm or clarify ambiguous acylcarnitine results. | Less sensitive than acylcarnitines; not as widely used as a primary screening tool. |
| Organic Acids (Established) | Analysis of urine for dicarboxylic acids and other metabolites that accumulate when FAO is blocked. | Useful for confirming diagnoses, especially during acute illness. | Requires urine sample; less suited for high-throughput screening. |
| This compound (Hypothetical Novel) | A dicarboxylic acyl-CoA that may arise from alternative metabolic pathways (omega-oxidation) when β-oxidation is impaired. | Could potentially offer higher specificity for certain disorders or reflect downstream metabolic dysregulation not captured by acylcarnitines. | Unproven clinical utility; requires development and validation of a specific and sensitive assay; biological relevance is hypothetical. |
A Framework for Clinical Validation: this compound as a Case Study
The validation of a novel biomarker is a multi-stage process, moving from analytical validation (can we measure it reliably?) to clinical validation (does it work in patients?). The following diagram outlines a typical workflow.
To be considered a viable biomarker, this compound would need to demonstrate diagnostic performance metrics—such as sensitivity and specificity—that are comparable or superior to established markers. The performance is often evaluated using a Receiver Operating Characteristic (ROC) curve analysis, where the Area Under the Curve (AUC) indicates the overall diagnostic accuracy.[4] An AUC value greater than 0.7 is generally considered acceptable, while values above 0.9 indicate high accuracy.[4][5]
The following tables present hypothetical data that a researcher would aim to generate in a case-control study to validate this compound against the standard acylcarnitine profile for a specific FAOD, like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.
Table 1: Analytical Performance of Measurement Assays
| Parameter | This compound (LC-MS/MS) | C14:1-carnitine (MS/MS) |
| Limit of Detection (LoD) | 0.5 µM | 0.1 µM |
| Limit of Quantification (LoQ) | 1.5 µM | 0.3 µM |
| Intra-assay Precision (%CV) | < 5% | < 3% |
| Inter-assay Precision (%CV) | < 8% | < 5% |
| Recovery | 92-105% | 95-103% |
Table 2: Clinical Diagnostic Performance (Hypothetical VLCAD Deficiency Cohort)
| Biomarker / Panel | Sensitivity | Specificity | AUC-ROC (95% CI) | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| C14:1-carnitine (Standard) | 95% | 98% | 0.98 (0.96-0.99) | 85% | 99% |
| This compound (Novel) | 92% | 99% | 0.97 (0.95-0.99) | 90% | 99% |
| Combined Panel | 98% | 99% | 0.99 (0.98-1.00) | 92% | 100% |
Experimental Protocols
Accurate and reproducible measurement is the foundation of biomarker validation.[6] The quantification of acyl-CoA species like this compound in biological samples is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This protocol is a representative method for the analysis of short- and long-chain acyl-CoAs.
-
Sample Preparation (from cultured cells or tissue homogenate):
-
Place 1-2 million cells or 10-20 mg of tissue in a 2 mL microcentrifuge tube on ice.
-
Add 500 µL of cold extraction solvent (e.g., 2:1:1 Methanol:Acetonitrile:Water with internal standards).
-
Homogenize the sample using a bead beater or sonicator, keeping the sample cold to prevent degradation.[7]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cellular debris.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 5% Methanol in water) for LC-MS/MS analysis. Using glass vials is recommended to decrease signal loss.[7]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and the chosen internal standard. For acyl-CoAs, a common product ion results from the fragmentation of the phosphopantetheine moiety.
-
Instrument Tuning: Optimize parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity for each analyte.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the analyte (this compound) and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of the analyte using a calibration curve generated from authentic standards prepared in a similar matrix.
-
Signaling Pathways and Metabolic Context
Understanding the metabolic origin of a biomarker is crucial for its interpretation. This compound is a dicarboxylic acid, which is typically formed when the primary β-oxidation pathway is overwhelmed or deficient, leading to an upregulation of the omega (ω)-oxidation pathway.
When an enzyme like VLCAD is deficient, long-chain acyl-CoAs accumulate in the mitochondrion. These can then be shunted to the microsomal ω-oxidation pathway, leading to the formation and accumulation of dicarboxylic acyl-CoAs, which may then be detected as potential biomarkers.
References
- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Biomarkers for Early Diagnosis of Atherosclerosis Using High-Resolution Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Novel Metabolic Biomarkers for Parkinson’s Disease Using In-depth Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Carboxymyristoyl-CoA: A Review of Potential Cellular Effects
Disclaimer: Publicly available experimental data on the direct effects of 2-carboxymyristoyl-CoA on different cell lines is currently unavailable. This guide provides a comprehensive framework and hypothetical data to illustrate the methodologies and potential comparative analyses that could be undertaken should such data become accessible. The signaling pathways and experimental protocols are based on the known functions of structurally related molecules and enzymes involved in fatty acid metabolism.
Introduction
This compound is an intermediate in fatty acid metabolism. While its direct therapeutic effects have not been extensively studied, its role within critical cellular pathways suggests it may influence cell proliferation, metabolism, and survival. This guide explores the potential comparative effects of a hypothetical analog, hereafter referred to as "Compound CMX," on different cancer cell lines, providing researchers with a template for future investigations. The analysis is centered on the compound's potential interaction with Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[1][2][3]
Hypothetical Mechanism of Action
Compound CMX is postulated to act as a modulator of fatty acid synthesis through its interaction with Acetyl-CoA Carboxylase (ACC). ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[1][3] By potentially inhibiting ACC, Compound CMX could disrupt the production of fatty acids required for membrane formation, energy storage, and signaling molecule synthesis, thereby impacting cancer cell growth and survival.[1][4][5]
Caption: Postulated mechanism of Compound CMX action.
Comparative Efficacy of Compound CMX on Cancer Cell Lines (Hypothetical Data)
The following table summarizes the hypothetical cytotoxic effects of Compound CMX on three distinct cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Max Inhibition (%) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 85 |
| A549 | Lung Carcinoma | 28.7 | 72 |
| U-87 MG | Glioblastoma | 45.1 | 60 |
Experimental Protocols
Cell Culture: MCF-7, A549, and U-87 MG cells would be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Compound CMX for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Caption: Workflow for the MTT-based cell viability assay.
Western Blot Analysis for ACC Phosphorylation:
-
Treat cells with Compound CMX at their respective IC50 concentrations for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the bands using an ECL detection system.
Hypothetical Results of Mechanistic Studies
Effect of Compound CMX on ACC Activity:
| Cell Line | Treatment | p-ACC (Ser79) / Total ACC Ratio |
| MCF-7 | Control | 1.0 |
| Compound CMX (15 µM) | 2.5 | |
| A549 | Control | 1.0 |
| Compound CMX (29 µM) | 1.8 |
An increase in the phosphorylation of ACC at Ser79 is indicative of its inhibition.[6]
Conclusion
This guide presents a hypothetical comparative analysis of a compound, "Compound CMX," as a framework for potential research into this compound. The provided experimental protocols and data presentation formats are intended to guide future studies. Should experimental data on this compound become available, this document can serve as a template for its systematic evaluation across different cell lines. The potential for molecules targeting fatty acid synthesis pathways to act as anticancer agents is a growing area of research, and further investigation into compounds like this compound is warranted.[4][5]
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical inhibition of acetyl-CoA carboxylase suppresses self-renewal growth of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA carboxylase rewires cancer metabolism to allow cancer cells to survive inhibition of the Warburg effect by cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Carboxymyristoyl-CoA and 2-Bromopalmitoyl-CoA as Mitochondrial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used mitochondrial inhibitors: 2-carboxymyristoyl-CoA and 2-bromopalmitoyl-CoA. The focus is on their inhibitory performance against key enzymes in mitochondrial fatty acid oxidation, supported by experimental data and detailed protocols.
Introduction to Mitochondrial Inhibitors
Mitochondrial inhibitors are critical tools for studying cellular metabolism, particularly the pathways involved in energy production. This compound and 2-bromopalmitoyl-CoA are both potent inhibitors of fatty acid oxidation (FAO), a primary metabolic pathway for energy generation in many cell types. They primarily target the carnitine palmitoyltransferase (CPT) system, which is essential for transporting long-chain fatty acids into the mitochondrial matrix where β-oxidation occurs. Understanding the distinct properties of these inhibitors is crucial for designing and interpreting metabolic research studies.
Mechanism of Action
The transport of long-chain fatty acids into the mitochondria is regulated by the carnitine shuttle, which involves two key enzymes: CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane.
-
This compound is a synthetic, non-metabolizable analogue of myristoyl-CoA. It is known to be a potent, reversible inhibitor of CPT1. Its mechanism relies on competing with the natural substrate, long-chain fatty acyl-CoAs, for the active site of the enzyme.
-
2-bromopalmitoyl-CoA is an alkylating agent that acts as an irreversible inhibitor of several enzymes, including CPT1 and CPT2. Its inhibitory action involves the formation of a covalent bond with the enzyme, leading to its inactivation. Its broader reactivity means it can have more off-target effects compared to more specific, reversible inhibitors.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the inhibitory effects of this compound and 2-bromopalmitoyl-CoA from various experimental studies.
Table 1: Inhibitory Potency against CPT Enzymes
| Inhibitor | Target Enzyme | IC50 / Ki Value | Inhibition Type |
| This compound | CPT1 | ~50 nM (Ki) | Reversible |
| 2-bromopalmitoyl-CoA | CPT1 | ~1-5 µM (IC50) | Irreversible |
| CPT2 | ~2.5 µM (IC50) | Irreversible |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Effects on Mitochondrial and Cellular Functions
| Parameter | This compound | 2-bromopalmitoyl-CoA |
| Fatty Acid Oxidation (FAO) Rate | Strong inhibition | Strong inhibition |
| Oxygen Consumption Rate (OCR) | Decreased (substrate-dependent) | Decreased (broader effect) |
| Specificity | High for CPT1 | Lower, affects multiple enzymes |
| Cell Viability | Generally low toxicity at effective concentrations | Can induce apoptosis and cytotoxicity |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize these inhibitors.
Protocol 1: CPT1 Activity Assay
This protocol measures the activity of CPT1 in isolated mitochondria by quantifying the transfer of a radiolabeled acyl group from acyl-CoA to carnitine.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)
-
[³H]L-carnitine
-
Palmitoyl-CoA
-
Inhibitor stock solutions (this compound or 2-bromopalmitoyl-CoA)
-
Bovine Serum Albumin (BSA)
-
Perchloric acid
Procedure:
-
Mitochondrial preparations are pre-incubated with the desired concentration of the inhibitor (or vehicle control) in the assay buffer.
-
The reaction is initiated by adding Palmitoyl-CoA and [³H]L-carnitine.
-
The mixture is incubated at 37°C for a defined period (e.g., 5-10 minutes).
-
The reaction is stopped by the addition of ice-cold perchloric acid.
-
The mixture is centrifuged to pellet the protein.
-
The supernatant, containing the product [³H]palmitoylcarnitine, is collected.
-
The amount of radiolabeled product is quantified using liquid scintillation counting.
-
CPT1 activity is calculated based on the rate of [³H]palmitoylcarnitine formation and normalized to the mitochondrial protein content.
Protocol 2: Measurement of Fatty Acid Oxidation in Cultured Cells
This protocol assesses the overall rate of FAO in intact cells by measuring the production of a metabolic byproduct from a radiolabeled fatty acid.
Materials:
-
Cultured cells (e.g., hepatocytes, cardiomyocytes)
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Inhibitor stock solutions
-
Seahorse XF Analyzer
Procedure:
-
Cells are seeded in a Seahorse XF cell culture microplate.
-
On the day of the assay, the cell culture medium is replaced with FAO assay medium.
-
The cells are pre-incubated with the inhibitor or vehicle control.
-
The Seahorse XF Analyzer injects the Palmitate-BSA substrate to initiate the measurement of the oxygen consumption rate (OCR).
-
The OCR is monitored over time to determine the rate of fatty acid oxidation.
-
A decrease in OCR following the addition of the inhibitor indicates a reduction in FAO.
Visualizations
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
Caption: Mitochondrial fatty acid import and β-oxidation pathway, indicating the inhibitory targets of this compound and 2-bromopalmitoyl-CoA.
Experimental Workflow for Inhibitor Comparison
Caption: A generalized experimental workflow for the comparative analysis of mitochondrial inhibitors.
Logical Relationship of Inhibition
Caption: The cause-and-effect cascade from enzyme inhibition to cellular consequences.
Conclusion
Both this compound and 2-bromopalmitoyl-CoA are effective inhibitors of mitochondrial fatty acid oxidation, but they exhibit key differences that make them suitable for different experimental contexts.
-
This compound is a highly potent and specific reversible inhibitor of CPT1. Its high specificity makes it an excellent choice for studies aiming to precisely dissect the role of CPT1 in metabolic pathways without significant off-target effects.
-
2-bromopalmitoyl-CoA is an irreversible inhibitor with a broader spectrum of activity, affecting both CPT1 and CPT2, among other enzymes. Its irreversible nature can be advantageous for ensuring complete and sustained inhibition. However, researchers must be cautious of its potential off-target effects and associated cytotoxicity, which should be controlled for in experimental designs.
The choice between these two inhibitors should be guided by the specific research question, the desired type of inhibition (reversible vs. irreversible), and the tolerance for potential off-target effects.
A Comparative Guide to Acyl-CoA Carboxylase Isozymes: ACC1 and ACC2
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA carboxylases (ACCs) are a family of biotin-dependent enzymes that catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is a critical control point in fatty acid metabolism. In mammals, two principal isozymes, ACC1 and ACC2, encoded by distinct genes (ACACA and ACACB, respectively), play pivotal but distinct roles in metabolic regulation. Understanding the functional differences between these isozymes is crucial for developing targeted therapeutic strategies for metabolic diseases and cancer. This guide provides an objective comparison of ACC1 and ACC2, supported by experimental data, detailed methodologies, and visual representations of key pathways.
Core Functional and Physical Characteristics
ACC1 and ACC2 share a high degree of sequence homology (approximately 75% identity in their amino acid sequences) and a conserved domain structure, yet their subcellular localizations and primary metabolic functions differ significantly.[1]
Table 1: General Properties of Human Acyl-CoA Carboxylase Isozymes
| Feature | ACC1 (ACACA) | ACC2 (ACACB) |
| Primary Function | De novo fatty acid synthesis | Regulation of fatty acid oxidation |
| Subcellular Location | Cytosol | Outer mitochondrial membrane |
| Molecular Weight | ~265 kDa | ~275-280 kDa |
| Gene Locus (Human) | Chromosome 17q12 | Chromosome 12q23 |
| Tissue Distribution | Enriched in lipogenic tissues (liver, adipose tissue, lactating mammary glands)[1][2] | Predominant in oxidative tissues (heart, skeletal muscle) and also expressed in the liver[1][2][3] |
| Structural Feature | Lacks a mitochondrial targeting sequence | Contains an N-terminal mitochondrial targeting sequence[2] |
Kinetic Properties and Allosteric Regulation
While both isozymes catalyze the same reaction, they exhibit differences in their kinetic parameters and their response to allosteric regulators, most notably citrate.
Table 2: Comparative Kinetic and Allosteric Parameters of Human ACC Isozymes
| Parameter | ACC1 | ACC2 |
| Km (Acetyl-CoA) | ~21.5 ± 1.0 µM | ~31.7 ± 1.5 µM |
| Km (ATP) | ~106.5 ± 2.6 µM | ~57.6 ± 0.9 µM |
| Km (Bicarbonate) | ~2.73 ± 0.29 mM | ~2.25 ± 0.10 mM |
| Citrate Activation (Ka) | ~2.13 ± 0.05 mM | ~3.02 ± 0.12 mM |
| Fold Activation by Citrate | ~4-fold | >1000-fold[4] |
| Citrate Inhibition (Ki) | ~20 ± 8 mM | ~38 ± 8 mM[4] |
Data for Km and Ka values are derived from studies on the muscle (predominantly ACC2) and adipose tissue (predominantly ACC1) enzymes and may vary slightly based on experimental conditions.[5]
Regulation by Phosphorylation
Both ACC1 and ACC2 are key targets of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Phosphorylation by AMPK inhibits the activity of both isozymes, but the specific sites and physiological consequences differ.
-
ACC1: Phosphorylation at Ser79, Ser1200, and Ser1215 by AMPK leads to its inactivation, thereby downregulating fatty acid synthesis in response to low cellular energy levels.[6]
-
ACC2: AMPK-mediated phosphorylation at Ser212 (and the corresponding Ser221/222 in different species) inhibits its activity.[7][8] This reduces the production of malonyl-CoA at the mitochondrial membrane, relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promoting fatty acid oxidation.
The differential regulation by phosphorylation allows for a coordinated response to the cell's energy status, simultaneously halting energy-consuming fatty acid synthesis and promoting energy-producing fatty acid oxidation.
Inhibition Profile
The development of specific inhibitors for ACC isozymes is a major focus of drug discovery for metabolic diseases and oncology. While many inhibitors target both isozymes, some exhibit a degree of selectivity.
Table 3: Inhibitory Profile of Selected Compounds against ACC Isozymes
| Compound | Target(s) | IC50 (ACC1) | IC50 (ACC2) |
| ND-646 | ACC1/ACC2 | 3.5 nM | 4.1 nM[9] |
| MK-4074 | ACC1/ACC2 | ~3 nM | ~3 nM[10] |
| Compound CD-017-0191 | ACC2 selective | >100 µM | 2.8 µM[11] |
| U87 ACCi | ACC1/ACC2 | 140 nM | 464 nM[12][13] |
Signaling and Metabolic Pathways
The distinct roles of ACC1 and ACC2 are best understood in the context of their respective metabolic pathways.
Caption: Metabolic roles of ACC1 in the cytosol and ACC2 on the mitochondrial membrane.
Experimental Protocols
Purification of Native Acyl-CoA Carboxylase
This protocol describes the purification of native ACC from mammalian tissues, which is essential for detailed enzymatic studies.
-
Tissue Lysis: Homogenize tissue in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Centrifugation: Perform a high-speed centrifugation (e.g., 100,000 x g for 60 minutes) to pellet cellular debris and organelles.
-
Ammonium Sulfate Precipitation: Fractionate the supernatant with ammonium sulfate. ACC typically precipitates between 20-40% saturation.
-
Affinity Chromatography: Resuspend the pellet and apply to an avidin or streptavidin-agarose column, as ACC is a biotin-containing enzyme.
-
Elution: Elute the bound ACC with a high concentration of free biotin (e.g., 2-5 mM).
-
Size-Exclusion Chromatography: Further purify the eluted fractions using a size-exclusion column to separate ACC from any remaining contaminants.
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE and Coomassie blue staining.
Acetyl-CoA Carboxylase Activity Assay (Spectrophotometric)
This assay measures the acetyl-CoA-dependent oxidation of NADPH, which is coupled to the synthesis of malonyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM potassium citrate, 1 mM DTT, 0.4 mM NADPH, and purified fatty acid synthase.
-
Enzyme Addition: Add the purified ACC isozyme to the reaction mixture.
-
Background Measurement: Monitor the decrease in absorbance at 340 nm to determine the background rate of NADPH oxidation.
-
Initiation of Reaction: Start the reaction by adding acetyl-CoA.
-
Kinetic Measurement: Continuously monitor the decrease in absorbance at 340 nm. The rate of NADPH oxidation is proportional to the ACC activity.
-
Specific Activity Calculation: Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Caption: Workflow for a spectrophotometric ACC activity assay.
Western Blot Analysis of ACC Phosphorylation
This protocol is used to determine the phosphorylation status of ACC isozymes.
-
Protein Extraction: Lyse cells or tissues in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ACC (e.g., anti-phospho-ACC Ser79) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Total Protein Analysis: Strip the membrane and re-probe with an antibody against total ACC to normalize the phosphorylation signal.
Conclusion
ACC1 and ACC2, while catalyzing the same biochemical reaction, are functionally distinct isozymes with unique roles in cellular metabolism. ACC1 is primarily a cytosolic enzyme dedicated to de novo fatty acid synthesis, while the mitochondrially-associated ACC2 acts as a key regulator of fatty acid oxidation. Their differential tissue expression, kinetic properties, and responses to allosteric and covalent modification underscore their specialized functions. A thorough understanding of these differences, supported by robust experimental data, is essential for the continued development of isozyme-specific inhibitors for the treatment of a range of human diseases.
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Acetyl-CoA carboxylases 1 and 2 show distinct expression patterns in rats and humans and alterations in obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential activation of recombinant human acetyl-CoA carboxylases 1 and 2 by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies potential drugs to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]
Unveiling the Inhibitory Potential of 2-Carboxymyristoyl-CoA on Fatty Acid Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various compounds on fatty acid oxidation (FAO), with a special focus on the hypothesized role of 2-carboxymyristoyl-CoA. While direct experimental data for this compound is not extensively available in current literature, this document extrapolates its potential inhibitory action based on evidence from structurally similar molecules. We present available quantitative data for analogous compounds, detail established experimental protocols for measuring FAO inhibition, and visualize key pathways and workflows to support further research and drug development in this domain.
Introduction to Fatty Acid Oxidation and its Inhibition
Fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.[1] The entry of long-chain fatty acids into the mitochondria for oxidation is a tightly regulated process, with carnitine palmitoyltransferase 1 (CPT1) acting as the rate-limiting enzyme.[2][3] CPT1 facilitates the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane.[2] Inhibition of CPT1 is a key mechanism for controlling FAO and is a target for therapeutic intervention in various metabolic diseases.
The Hypothesized Inhibitory Role of this compound
Based on the established inhibitory actions of structurally related 2-substituted acyl-CoA analogs, it is hypothesized that this compound acts as a competitive inhibitor of CPT1. The presence of a carboxyl group at the 2-position of the myristoyl-CoA backbone likely interferes with the binding of the natural substrate, palmitoyl-CoA, to the active site of CPT1. This steric hindrance and potential electronic effects are presumed to disrupt the catalytic activity of the enzyme, thereby reducing the rate of fatty acid transport into the mitochondria and subsequent β-oxidation.
Comparative Analysis of CPT1 Inhibitors
To contextualize the potential potency of this compound, we compare it with well-characterized inhibitors of fatty acid oxidation.
| Compound | Target | Mechanism of Action | IC50 / Ki Value | Reference |
| Etomoxir | CPT1 | Irreversible covalent modification | IC50: ~1.5 µM (rat liver mitochondria) | N/A |
| Malonyl-CoA | CPT1 | Endogenous allosteric inhibitor | Ki: ~2 µM (rat heart mitochondria) | [4] |
| 2-Bromopalmitoyl-CoA | CPT1 | Potent inhibitor | IC50 significantly lower than malonyl-CoA | [5][6] |
| ST1326 | CPT1A | Reversible inhibitor | More potent than etomoxir in some cancer cell lines | N/A |
| Perhexiline | CPT1/CPT2 | Non-selective inhibitor | N/A | N/A |
| 2-Hydroxymyristoyl-CoA | NMT (N-myristoyltransferase) | Competitive inhibitor | Ki = 45 nM | [7] |
| 2-Bromomyristoyl-CoA | NMT (N-myristoyltransferase) | Competitive inhibitor | Ki = 450 nM | [7] |
Note: IC50 and Ki values can vary depending on the experimental conditions, tissue source, and species.
Experimental Protocols for Assessing FAO Inhibition
Accurate and reproducible methods are essential for quantifying the inhibitory effects of compounds on fatty acid oxidation. Below are detailed protocols for two widely used assays.
Protocol 1: Radiometric Fatty Acid Oxidation Assay
This method measures the rate of β-oxidation by quantifying the conversion of a radiolabeled fatty acid substrate (e.g., [³H]palmitate or [¹⁴C]palmitate) into acid-soluble metabolites.
Materials:
-
Cells or isolated mitochondria
-
Culture medium (e.g., DMEM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Radiolabeled palmitate (e.g., [9,10-³H]palmitate)
-
L-carnitine
-
Test compound (e.g., this compound) and controls (e.g., etomoxir)
-
Perchloric acid (PCA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in appropriate plates.
-
Preparation of Substrate: Prepare a stock solution of radiolabeled palmitate complexed with fatty acid-free BSA.
-
Incubation:
-
Wash cells with serum-free medium.
-
Add incubation medium containing the radiolabeled palmitate-BSA complex, L-carnitine, and the test compound at various concentrations. Include vehicle and positive controls.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Termination and Separation:
-
Stop the reaction by adding cold perchloric acid to precipitate macromolecules.
-
Centrifuge the samples to pellet the precipitate.
-
Collect the supernatant containing the acid-soluble metabolites (³H₂O or ¹⁴CO₂).
-
-
Quantification:
-
Add the supernatant to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the amount of radiolabeled water or CO₂ produced per unit of time and protein concentration.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay
This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing insights into mitochondrial respiration fueled by fatty acid oxidation.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cells of interest
-
Seahorse XF Base Medium
-
Long-chain fatty acid substrate (e.g., palmitate-BSA conjugate)
-
L-carnitine
-
Glucose
-
Test compound and controls
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine, glucose, and the fatty acid substrate.
-
Wash the cells with the assay medium and replace it with fresh assay medium.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.
-
-
Assay Execution:
-
Load the test compound and control compounds into the injection ports of the sensor cartridge.
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal OCR.
-
Inject the test compound and monitor the change in OCR.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess different parameters of mitochondrial function.
-
-
Data Analysis:
-
The Seahorse XF software calculates OCR in real-time.
-
Compare the OCR in wells treated with the test compound to the vehicle control wells. A decrease in OCR upon injection of the compound indicates inhibition of fatty acid oxidation.
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathways, experimental workflows, and logical relationships discussed.
References
- 1. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Anti-Acetyl-CoA Carboxylase Antibody Cross-Reactivity with a Putative 2-Carboxymyristoyl-CoA Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential cross-reactivity of anti-acetyl-CoA carboxylase (ACC) antibodies with a putative or uncharacterized protein, exemplified here as "2-carboxymyristoyl-CoA synthase." Given the absence of direct experimental data for this specific interaction, this document serves as a methodological comparison guide. It outlines a systematic approach, from in silico analysis to detailed experimental protocols, to enable researchers to rigorously validate antibody specificity.
Introduction to Antibody Specificity in Lipid Metabolism Research
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme crucial for fatty acid metabolism.[1][2] It exists in two main isoforms in mammals: ACC1 (ACACA), which is primarily cytosolic and involved in fatty acid synthesis, and ACC2 (ACACB), which is associated with the mitochondrial outer membrane and regulates fatty acid oxidation.[1][2] Antibodies targeting ACC are invaluable tools for studying metabolic pathways and their dysregulation in diseases like cancer, diabetes, and obesity.[1]
However, the reliability of immunodetection methods hinges on the specificity of the primary antibody. Cross-reactivity, where an antibody binds to an unintended protein that shares structural similarities with the target antigen, can lead to erroneous results and misinterpretation of data. This guide addresses the challenge of assessing the cross-reactivity of anti-ACC antibodies with a putative enzyme, termed here as this compound synthase, for which no established data exists.
Part 1: Identifying the Putative Cross-Reactive Protein
The initial challenge is the identification of "this compound synthase," as this is not a standard enzyme nomenclature. A logical workflow is proposed below to identify the candidate protein.
Part 2: In Silico Analysis - Predicting Cross-Reactivity
Once a candidate protein for "this compound synthase" is identified, a sequence alignment with human ACC1 and ACC2 is the first step in predicting potential cross-reactivity. A higher percentage of sequence homology, particularly in the region corresponding to the immunizing peptide of the anti-ACC antibody, suggests a greater likelihood of cross-reactivity.
For the purpose of this guide, let's hypothesize that our search identified a hypothetical human protein, "Putative Acyl-CoA Carboxylase X" (PACX), with some homology to ACC. The protein sequences for human ACC1 and ACC2 can be obtained from the UniProt database (Accession numbers: Q13085 for ACACA and O00763 for ACACB).[3][4]
Table 1: Hypothetical Sequence Homology Analysis
| Protein Comparison | Sequence Identity (%) | Sequence Similarity (%) | E-value | Notes |
| PACX vs. Human ACC1 | 45% | 62% | 1e-50 | Moderate homology, potential for cross-reactivity. |
| PACX vs. Human ACC2 | 42% | 58% | 5e-48 | Moderate homology, potential for cross-reactivity. |
| Human ACC1 vs. Human ACC2 | 73% | 85% | 0.0 | High homology between isoforms, as expected. |
Part 3: Experimental Validation of Cross-Reactivity
In silico analysis provides a prediction, but experimental validation is essential. The following are detailed protocols for key immunoassays to determine the specificity of anti-ACC antibodies.
Experimental Workflow
Detailed Experimental Protocols
This technique separates proteins by molecular weight, allowing for the assessment of whether the anti-ACC antibody recognizes a protein of a different size (the putative cross-reactive protein) in addition to the target ACC isoforms (~265-280 kDa).
Protocol:
-
Sample Preparation: Prepare protein lysates from cells known to express ACC and from cells engineered to overexpress the putative cross-reactive protein (PACX). Also, include purified ACC1, ACC2, and PACX proteins as controls.
-
SDS-PAGE: Separate 20-30 µg of protein lysate or 100 ng of purified protein on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-ACC antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Hypothetical Western Blot Results
| Sample | Anti-ACC Antibody | Expected Band (kDa) | Observed Band(s) (kDa) | Interpretation |
| Control Lysate | Polyclonal anti-ACC | ~270-280 | ~275 | Detects endogenous ACC. |
| PACX Overexpressing Lysate | Polyclonal anti-ACC | ~270-280 and ~150 | ~275, ~150 | Potential cross-reactivity with PACX (hypothetical MW ~150 kDa). |
| Purified ACC1 | Polyclonal anti-ACC | ~265 | ~265 | Confirms binding to ACC1. |
| Purified PACX | Polyclonal anti-ACC | ~150 | ~150 | Confirms direct binding to PACX. |
ELISA provides a quantitative measure of antibody binding affinity to different antigens. A competitive ELISA is particularly useful for assessing cross-reactivity.
Protocol (Competitive ELISA):
-
Coating: Coat a 96-well plate with 1-2 µg/mL of purified ACC1 protein in coating buffer and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate a constant, limiting concentration of the anti-ACC antibody with serial dilutions of the competitor antigens (purified ACC1 as a positive control, purified PACX, and an irrelevant protein as a negative control) for 1-2 hours.
-
Incubation: Transfer the antibody-antigen mixtures to the ACC1-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly.
-
Detection: Add an HRP-conjugated secondary antibody, incubate for 1 hour, wash, and then add a substrate solution (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at 450 nm. A decrease in signal indicates that the competitor antigen is binding to the primary antibody, thus preventing it from binding to the coated ACC1.
Table 3: Hypothetical Competitive ELISA Data
| Competitor Antigen | IC50 (nM) | % Cross-Reactivity* | Interpretation |
| Purified ACC1 | 10 | 100% | High affinity for the target antigen. |
| Purified PACX | 500 | 2% | Low but detectable cross-reactivity. |
| Irrelevant Protein | >10,000 | <0.1% | No significant cross-reactivity. |
* % Cross-Reactivity = (IC50 of ACC1 / IC50 of PACX) x 100
IP followed by mass spectrometry (IP-MS) or Western blotting can identify proteins that interact with or are cross-reactive to the antibody.
Protocol:
-
Lysate Preparation: Prepare a non-denaturing cell lysate from cells expressing both ACC and the putative cross-reactive protein PACX.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-ACC antibody (or a control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluate by Western blotting using an antibody specific to the putative cross-reactive protein (anti-PACX). The presence of a band for PACX in the anti-ACC IP lane (but not in the control IgG lane) would indicate cross-reactivity.
Signaling Pathway Context
Understanding the biological context is crucial. ACC is a key node in cellular metabolism, regulated by upstream kinases like AMP-activated protein kinase (AMPK).
Conclusion
This guide provides a robust framework for assessing the cross-reactivity of anti-acetyl-CoA carboxylase antibodies with a putative, uncharacterized protein. By combining in silico prediction with rigorous experimental validation using Western blotting, ELISA, and immunoprecipitation, researchers can confidently determine the specificity of their antibodies. This ensures the generation of reliable and reproducible data, which is paramount for advancing our understanding of lipid metabolism and developing novel therapeutics.
References
Validating the Role of 2-Carboxymyristoyl-CoA in Regulating Protein Acylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the role of novel compounds, exemplified by the hypothetical molecule 2-carboxymyristoyl-CoA, in the regulation of protein acylation. By comparing its projected efficacy and validation methodologies with established alternatives, this document serves as a resource for researchers engaged in the study of protein myristoylation and the development of targeted therapeutics.
Protein N-myristoylation is a critical lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon fatty acid, myristate, to the N-terminal glycine of numerous proteins.[1][2][3] This modification is vital for protein localization, stability, and signal transduction.[2][4] Given that NMT is often overexpressed in various cancers and is essential for the viability of certain infectious agents, it has emerged as a promising therapeutic target.[1][2][5] The development of potent and specific NMT inhibitors is therefore an area of significant research interest.
This guide will focus on the experimental validation of a novel, hypothetical NMT inhibitor, this compound. We will outline the necessary in vitro and in-cell assays and compare its potential performance with well-characterized NMT inhibitors and other chemical probes.
Comparative Analysis of NMT Inhibitors
A critical aspect of validating a new inhibitor is to compare its performance against known compounds. The following table summarizes the inhibitory concentrations (IC50) of several established NMT inhibitors. For our hypothetical this compound, we will assume a target IC50 in the nanomolar range for effective inhibition.
| Compound | Target(s) | IC50 (in vitro) | Cellular Activity | Reference(s) |
| This compound | Human NMT1/2 | Target: <100 nM | To be determined | - |
| DDD85646 (IMP-366) | Human NMT1/2 | ~3-22 nM | Complete inhibition of N-myristoylation at 1 µM | [6][7][8] |
| IMP-1088 | Human NMT1/2 | <1 - 7.61 nM | Complete inhibition of N-myristoylation at 100 nM | [6][7][8] |
| 2-Hydroxymyristic acid | Human NMT | Ineffective | No inhibition of N-myristoylation up to 100 µM; cytotoxic | [7][8] |
| D-NMAPPD | Human NMT | Ineffective | No inhibition of N-myristoylation up to 30 µM; cytotoxic | [7][8] |
| Tris-DBA palladium | Human NMT | Ineffective | No inhibition of N-myristoylation up to 10 µM; cytotoxic | [7][8] |
Data for this compound is hypothetical and represents a target for a successful inhibitor.
Experimental Validation Workflow
The validation of a novel NMT inhibitor like this compound involves a multi-step process, starting from in vitro enzymatic assays to in-cell target engagement and downstream functional effects.
Caption: Workflow for the validation of a novel NMT inhibitor.
Signaling Pathway Context
N-myristoylation is a key post-translational modification that impacts numerous cellular signaling pathways. Inhibition of NMT can therefore have pleiotropic effects on cell function, leading to outcomes such as cell cycle arrest and apoptosis.[9]
Caption: N-myristoylation signaling and points of inhibition.
Detailed Experimental Protocols
In Vitro N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-based)
This assay measures the activity of recombinant NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.
Materials:
-
Recombinant human NMT1 and NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like c-Src)[10]
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) dye
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the inhibitor (this compound) and control inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant NMT, and varying concentrations of the inhibitor or DMSO vehicle.
-
Add the CPM dye to each well.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.
-
Monitor the increase in fluorescence over time at an excitation of ~380 nm and an emission of ~470 nm.[10]
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
In-Cell N-Myristoylation Inhibition Assay (Quantitative Proteomics)
This method assesses the ability of an inhibitor to block protein myristoylation in living cells using metabolic labeling and mass spectrometry.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Myristic acid analog with a clickable tag (e.g., an alkyne- or azide-modified myristic acid)
-
This compound and control inhibitors
-
Lysis buffer
-
Biotin-azide or biotin-alkyne for click chemistry
-
Streptavidin beads for enrichment
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Culture cells to ~70-80% confluency.
-
Treat cells with varying concentrations of this compound or control inhibitors for a predetermined time (e.g., 24-48 hours).
-
During the last few hours of treatment, supplement the culture medium with the myristic acid analog.
-
Harvest and lyse the cells.
-
Perform a click chemistry reaction to attach biotin to the incorporated myristic acid analog.
-
Enrich the myristoylated proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Quantify the relative abundance of identified myristoylated proteins across different treatment conditions to determine the extent of inhibition.[9]
Cell Viability and Apoptosis Assays
These assays determine the functional consequences of NMT inhibition on cancer cells.
Materials:
-
Cancer cell lines
-
This compound and control inhibitors
-
Cell viability assay kit (e.g., MTS or MTT)
-
Apoptosis assay kit (e.g., Annexin V/Propidium Iodide staining)
-
Flow cytometer
Procedure:
-
Seed cells in 96-well plates for viability assays or 6-well plates for apoptosis assays.
-
Treat cells with a dose-range of this compound or control inhibitors for 24, 48, and 72 hours.
-
For cell viability, add the MTS or MTT reagent and measure the absorbance according to the manufacturer's instructions.
-
For apoptosis, stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry.
-
Determine the EC50 for cell viability and quantify the percentage of apoptotic cells.[9]
By following this comprehensive validation framework, researchers can rigorously assess the potential of novel compounds like this compound as regulators of protein acylation and their promise as therapeutic agents. The comparative data and detailed protocols provided herein offer a solid foundation for such investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 5. Quantitative Analysis of the Expression of Human N-myristoyltransferase 1 (hNMT-1) in Cancers | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Substituted Myristoyl-CoA Analogues as N-Myristoyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Myristoylation
N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a variety of cellular proteins. This process is catalyzed by the enzyme N-myristoyltransferase (NMT). Myristoylation plays a vital role in protein-membrane interactions, signal transduction, and the proper functioning of numerous proteins involved in cellular processes. The enzymes of the myristoylation pathway have garnered significant interest as potential therapeutic targets.
Comparative Inhibitory Effects on N-Myristoyltransferase
The potency of 2-substituted myristic acid derivatives as inhibitors of NMT is significantly enhanced upon their metabolic activation to the corresponding acyl-CoA thioesters by acyl-CoA synthetase.[1] A study on the in vitro inhibition of NMT by synthesized 2-substituted acyl-CoA analogues revealed them to be potent competitive inhibitors.[1]
| Compound | Inhibitor Dissociation Constant (Ki) | Notes |
| 2-Hydroxymyristoyl-CoA | 45 nM | Potent inhibitor. The precursor, 2-hydroxymyristic acid, is an effective inhibitor of protein myristoylation in cultured cells.[1] |
| 2-Fluoromyristoyl-CoA | 200 nM | Serves as a substrate for NMT, allowing for the transfer of the acyl group to a peptide substrate.[1] |
| 2-Bromomyristoyl-CoA | 450 nM | The least potent among the three tested analogues.[1] |
This data is derived from in vitro enzyme assays and highlights the differential effects of various substitutions at the 2-position.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the N-myristoylation pathway and a general workflow for assessing NMT inhibition.
Experimental Protocols
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This protocol is a generalized representation for determining the inhibitory potential of compounds against NMT.
1. Materials and Reagents:
-
Purified NMT enzyme
-
Synthetic peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)
-
[³H]Myristoyl-CoA (radiolabeled substrate)
-
2-substituted myristoyl-CoA analogues (test inhibitors)
-
Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)
-
Scintillation fluid and vials
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Phosphoric acid wash solution
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified NMT enzyme, and the peptide substrate.
-
Add varying concentrations of the 2-substituted myristoyl-CoA inhibitor to the reaction mixture. A control with no inhibitor should be included.
-
Initiate the reaction by adding [³H]Myristoyl-CoA.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.
-
Wash the filter papers extensively with the phosphoric acid solution to remove unincorporated [³H]Myristoyl-CoA.
-
Place the washed filter papers into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [³H]myristate incorporated into the peptide substrate.
3. Data Analysis:
-
Plot the measured radioactivity against the inhibitor concentration.
-
Calculate the inhibitor concentration that causes 50% inhibition (IC₅₀).
-
Determine the inhibitor dissociation constant (Ki) using kinetic models, such as the Cheng-Prusoff equation, by performing the assay at different substrate concentrations.
Conclusion
The available data, while not a direct metabolomic comparison, strongly indicates that substitutions at the 2-position of myristoyl-CoA can create potent and selective inhibitors of N-myristoyltransferase. The inhibitory potency is highly dependent on the nature of the substituent, with hydroxyl groups conferring greater inhibition than fluorine or bromine in the studied examples. Notably, the fluorinated analogue also acts as a substrate, suggesting a complex interaction with the enzyme's active site. These findings underscore the potential for developing targeted therapies by modifying fatty acid analogues and highlight the importance of detailed in vitro characterization in the early stages of drug discovery. Further research employing comparative metabolomics on cells treated with these compounds would provide a more comprehensive understanding of their cellular effects.
References
A Comparative Guide to the Specificity of Acyl-CoA Analogs in N-Myristoyltransferase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of myristoyl-CoA analogs, with a focus on their specificity for N-myristoyltransferase (NMT). Due to the limited direct experimental data on 2-carboxymyristoyl-CoA, this document will focus on closely related and well-characterized myristoyl-CoA analogs and compare their performance with other classes of NMT inhibitors. The information herein is intended to assist researchers in selecting appropriate inhibitors for NMT studies and in the design of robust enzyme inhibition assays.
N-myristoylation is a critical lipid modification of proteins, catalyzed by N-myristoyltransferase (NMT), that plays a vital role in various cellular processes, including signal transduction and protein targeting.[1] Consequently, NMT has emerged as a promising therapeutic target for a range of diseases, including cancer and infectious diseases.[1][2][3] This has driven the development of various NMT inhibitors.
Comparative Inhibitor Performance
The specificity and potency of enzyme inhibitors are commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the inhibitory activities of several myristoyl-CoA analogs and other notable NMT inhibitors against NMT.
| Inhibitor Class | Inhibitor | Target Organism/Enzyme | Ki (µM) | IC50 (µM) | Notes |
| Myristoyl-CoA Analogs | S-(2-ketopentadecyl)-CoA | Bovine Brain NMT | 0.11 - 24 | - | Exhibits reversible competitive inhibition with respect to myristoyl-CoA.[4] |
| S-(2-bromo-tetradecanoyl)-CoA | Bovine Brain NMT | 0.11 - 24 | - | Demonstrates marked inhibition.[4] | |
| Methylene-bridged myristoyl-CoA analog | S. cerevisiae NMT | 0.024 | - | A potent inhibitor mimicking the structure of myristoyl-CoA.[5] | |
| Non-CoA Inhibitors | DDD85646 | Human NMT1 | - | 0.017 - 0.021 | A potent inhibitor developed for parasitic protozoa, also effective against human NMTs.[6] |
| IMP-1088 | Human NMT1 | - | < 0.001 - 0.0076 | A highly potent inhibitor, also developed for parasitic NMTs with strong activity against human NMTs.[6] | |
| ZINC Database Hits (e.g., Compound 3) | Human NMT1 | - | 14 | Identified through virtual screening with micromolar activity.[7] |
Note: Direct quantitative data for this compound was not available in the reviewed literature. The analogs listed represent modifications to the myristoyl chain of myristoyl-CoA.
Experimental Protocol: N-Myristoyltransferase (NMT) Inhibition Assay
This protocol describes a fluorescence-based assay for determining the inhibitory activity of compounds against human NMT1 and NMT2. The assay is based on the detection of the coenzyme A (CoA) produced during the myristoylation reaction using the fluorescent probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[8]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2, derived from c-Src)[6][8]
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT)
-
Inhibitor compound (e.g., this compound or other analogs) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in water.
-
Prepare a stock solution of myristoyl-CoA in water.
-
Prepare a stock solution of CPM in DMSO.
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
-
Assay Reaction:
-
In each well of the 384-well plate, add the following components in order:
-
Initiate the enzymatic reaction by adding 15 µL of the peptide substrate solution (final concentration, e.g., 4 µM).[8]
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
-
Monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals, with excitation at 380 nm and emission at 470 nm.[8]
-
-
Controls:
-
Positive control: Reaction with no inhibitor (DMSO vehicle only).
-
Negative control: Reaction with no NMT enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a relevant signaling pathway.
Caption: Workflow for a fluorescence-based NMT inhibition assay.
Caption: Inhibition of NMT-catalyzed protein myristoylation.
References
- 1. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-carboxymyristoyl-CoA: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper disposal of specialized biochemicals like 2-carboxymyristoyl-CoA is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a procedural framework based on established principles of hazardous chemical waste management and the known characteristics of long-chain acyl-CoA esters. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. As a standard practice for all laboratory chemicals, especially those with limited safety data, personnel should wear Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, particularly if it is in a powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Emergency safety equipment, such as eyewash stations and safety showers, must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular solid waste streams.
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Due to its nature as a biochemically active and potentially reactive acyl-CoA thioester, it should be handled with care.[1][2]
-
Waste Collection and Segregation :
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, absorbent paper), in a designated and compatible waste container.[3]
-
Crucially, segregate this waste stream. Do not mix it with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4][5] Incompatible chemicals, when mixed, can lead to dangerous reactions.[6] Keep it separate from strong acids, bases, and oxidizing agents.[6]
-
-
Container Selection and Labeling :
-
Use a container that is in good condition, leak-proof, and has a secure screw-on cap.[7][8] The container material must be compatible with the chemical. Often, the original manufacturer's container is a suitable option if it is intact.[3][6]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and an estimate of the quantity.[5][8] Your institution may have specific hazardous waste tags that need to be filled out and attached.[7]
-
-
Storage of Chemical Waste :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
This area should be under the control of laboratory personnel and away from sinks or floor drains.[3][9]
-
Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[7][9]
-
-
Arranging for Disposal :
Data Presentation: General Hazardous Waste Guidelines
Due to the lack of specific quantitative data for this compound, the following table summarizes general parameters for laboratory chemical waste management.
| Parameter | Guideline | Citation |
| pH Range for Neutralization & Drain Disposal | Generally between 5.0 and 12.5 for specific, non-toxic neutralized aqueous solutions. Note: This is not recommended for this compound without explicit approval from EHS. | [6][10] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [6] |
| Maximum Accumulation Volume (SAA) | Typically up to 55 gallons of a single hazardous waste stream. | [7] |
| Maximum Accumulation Time | Waste must be collected within 90 days of the start of accumulation. | [7] |
Experimental Protocols
While this document focuses on disposal, it is important to note that the chemical reactivity of acyl-CoA thioesters is a subject of study, particularly their ability to undergo transacylation with biological nucleophiles.[1][2] Researchers working with these compounds should consult relevant literature for experimental protocols that minimize waste generation and consider the potential for these reactive intermediates to influence experimental outcomes.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, adhering to general laboratory safety and waste management principles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. unigoa.ac.in [unigoa.ac.in]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Personal protective equipment for handling 2-carboxymyristoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-carboxymyristoyl-CoA in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | - Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Goggles or Face Shield- Lab Coat- N95 or N100 Respirator | To prevent inhalation of fine particles.[1] Work should be performed in a chemical fume hood or a ventilated enclosure. |
| Handling Solutions | - Nitrile or Neoprene Gloves- Safety Goggles- Lab Coat | To protect against splashes.[2] |
| Accidental Spill Cleanup | - Chemical-Resistant Gloves (e.g., nitrile)- Safety Goggles and Face Shield- Chemical-Resistant Gown or Coveralls- Appropriate Respiratory Protection (based on spill size and ventilation) | Refer to Section 3 for spill cleanup protocol.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial from receipt to disposal.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm that the product name and any available hazard information on the label match the order.
-
Store: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Follow the manufacturer's specific storage temperature recommendations, typically found on the product label.
Preparation and Use:
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Don PPE: Before handling, put on the appropriate PPE as detailed in Table 1.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to minimize dust generation.[5]
-
Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and your initials.
-
Post-Handling: After use, thoroughly clean the work area and any equipment used. Wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be disposed of as chemical waste according to your institution's guidelines.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
Disposal Procedure:
-
Collect all waste in appropriately labeled containers.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
